2-Ethyl-1,3-benzoxazol-5-amine
Description
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Properties
IUPAC Name |
2-ethyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOCBCQPVKWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377103 | |
| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204771-75-5 | |
| Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-benzoxazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2-Ethyl-1,3-benzoxazol-5-amine, a heterocyclic compound of interest to researchers and professionals in drug development. The primary focus is on a robust and well-documented two-step synthesis commencing from 2,4-dinitrophenol. This guide elucidates the chemical principles underpinning each synthetic step, offers detailed experimental protocols, and explores alternative methodologies. The content is structured to provide both a theoretical understanding and practical guidance for the synthesis of this important benzoxazole derivative.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, bicyclic structure imparts favorable pharmacological properties, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The strategic placement of substituents on the benzoxazole ring system allows for the fine-tuning of these properties, making them attractive scaffolds for drug discovery. This compound, with its amino and ethyl functionalities, represents a versatile intermediate for the synthesis of more complex molecules and potential bioactive agents.
This guide will focus on a logical and efficient synthetic route to this compound, beginning with the preparation of the key intermediate, 2,4-diaminophenol, followed by the crucial cyclization step to form the benzoxazole ring.
The Primary Synthetic Pathway: A Two-Step Approach
The most direct and widely applicable synthesis of this compound involves two key transformations:
-
Step 1: Reductive Amination - The reduction of commercially available 2,4-dinitrophenol to the pivotal intermediate, 2,4-diaminophenol.
-
Step 2: Condensation and Cyclization - The reaction of 2,4-diaminophenol with a propionyl equivalent to construct the 2-ethyl-substituted benzoxazole ring.
Below is a graphical representation of this primary synthetic pathway:
Caption: Primary synthesis route for this compound.
Step 1: Synthesis of 2,4-Diaminophenol
The conversion of 2,4-dinitrophenol to 2,4-diaminophenol is a critical first step. The most efficient and widely used method is catalytic hydrogenation.[1] This method offers high yields and avoids the use of harsh, stoichiometric reducing agents. The resulting 2,4-diaminophenol is often isolated as its more stable dihydrochloride salt, which can be used directly in the subsequent step or neutralized prior to use.[2][3]
Experimental Protocol: Catalytic Hydrogenation of 2,4-Dinitrophenol
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 2,4-dinitrophenol and a suitable solvent, such as ethanol or aqueous hydrochloric acid.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-80°C) and stir vigorously. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation (as Dihydrochloride): If an acidic medium was used, concentrate the filtrate under reduced pressure to induce crystallization of 2,4-diaminophenol dihydrochloride. If a neutral solvent was used, the filtrate can be acidified with concentrated hydrochloric acid to precipitate the dihydrochloride salt.[4]
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 2,4-diaminophenol dihydrochloride.
Step 2: Synthesis of this compound
The final step involves the condensation of 2,4-diaminophenol with a source of the propionyl group, followed by intramolecular cyclization to form the benzoxazole ring. The use of propanoic acid in the presence of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), is a well-established method for the synthesis of 2-substituted benzoxazoles.[5][6]
Experimental Protocol: Cyclization of 2,4-Diaminophenol with Propanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,4-diaminophenol (or its dihydrochloride salt) and an excess of polyphosphoric acid (PPA).
-
Reagent Addition: Add a slight excess of propanoic acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-180°C) under a nitrogen atmosphere. The high temperature is necessary to drive the dehydration and cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base, such as sodium hydroxide or sodium bicarbonate, to a pH of 7-8. Extract the product into an organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Alternative Synthetic Strategies
While the primary pathway is robust, alternative methods for the cyclization step offer flexibility depending on substrate sensitivity and available reagents.
| Method | Propionyl Source | Catalyst/Conditions | Advantages | Disadvantages |
| Acid Chloride | Propionyl chloride | Pyridine or other base, room temperature | Milder reaction conditions, suitable for heat-sensitive substrates. | Propionyl chloride is moisture-sensitive and corrosive. |
| Anhydride | Propionic anhydride | Acid or base catalysis, moderate heating | Readily available and less moisture-sensitive than acid chlorides. | May require longer reaction times than acid chlorides. |
Below is a graphical representation of the alternative cyclization using propionyl chloride:
Caption: Alternative cyclization using propionyl chloride.
The reaction with propionyl chloride typically proceeds via the initial acylation of the more nucleophilic amino group at the 2-position, followed by acid- or heat-induced cyclization with the adjacent hydroxyl group.[7]
Conclusion
The synthesis of this compound is readily achievable through a reliable two-step process starting from 2,4-dinitrophenol. The catalytic hydrogenation to 2,4-diaminophenol followed by condensation and cyclization with propanoic acid in polyphosphoric acid represents the most direct and scalable approach. The alternative methods for the cyclization step provide valuable options for specific experimental requirements. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable benzoxazole derivative for further applications in drug discovery and materials science.
References
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PrepChem. Synthesis of 2,4-Diaminophenol. [Link]
-
PrepChem. Synthesis of 2,4-diaminophenol hydrochloride. [Link]
- Google Patents. US4323708A - Method for preparing 2,4-diaminolphenol or 2,4-diamonophenol dihydrochloride.
-
PrepChem. Synthesis of 2,4-diaminophenol dihydrochloride. [Link]
-
Bradt, W. E. The Catalytic Preparation of 2-4 Diaminophenol. Proceedings of the Indiana Academy of Science. [Link]
-
Organic Syntheses. N-Propanoyl-1,3-thiazinane-2-thione. [Link]
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ResearchGate. Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. [Link]
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IJPSRR. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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IJPBS. A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-1,3-benzoxazol-5-amine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-1,3-benzoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Understanding the physicochemical characteristics of its derivatives is paramount for researchers, scientists, and drug development professionals aiming to harness their therapeutic potential. This document details the identity, key physical properties, and authoritative, field-proven methodologies for their characterization, providing the causal insights necessary for effective research and development.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a vital pharmacophore in modern drug discovery.[4][5] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, making them a focal point of synthetic and medicinal chemistry.[3][4] this compound belongs to this important class of molecules. Its structure, featuring a reactive primary amine and a lipophilic ethyl group on the core benzoxazole scaffold, presents a unique combination of features that influence its behavior in biological systems. A thorough characterization of its physicochemical properties is the foundational step in unlocking its potential, as these parameters directly govern solubility, absorption, distribution, metabolism, and excretion (ADME) profiles—critical determinants of a compound's viability as a drug candidate.
Chemical Identity and Core Properties
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 204771-75-5 | [6] |
| Molecular Formula | C₉H₁₀N₂O | [6] |
| Molecular Weight | 162.19 g/mol | [6] |
| Appearance | White or off-white solid | [6] |
Key Physicochemical Parameters: Measurement and Implication
The following sections delve into the critical physicochemical properties of this compound. Where experimental data is available, it is presented and discussed. For parameters lacking specific data in the public domain, we present the authoritative experimental protocols for their determination, explaining the scientific rationale behind the methodology.
Melting Point (MP)
The melting point is a crucial indicator of a compound's purity and the stability of its crystal lattice. A sharp, defined melting range typically signifies a high degree of purity.
-
Reported Value: There is a notable discrepancy in the literature for the melting point of this compound. Values of 76-77°C and 130-135°C have been reported.[6]
-
Expert Insight & Causality: This significant variation suggests potential differences in the crystalline form (polymorphism), the presence of impurities, or measurement under different conditions. The lower range (76-77°C) might correspond to a kinetic polymorph or a less pure sample, while the higher range (130-135°C) could represent the thermodynamically stable form. For any new batch, it is imperative to determine the melting point and characterize the solid form using techniques like Differential Scanning Calorimetry (DSC) to resolve this ambiguity. A broad melting range would necessitate sample repurification.
Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in OECD Guideline 102.[7]
-
Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Loading: Pack the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement:
-
For a first-pass, rapid heating (~10-20°C/min) can be used to find an approximate melting range.
-
For an accurate determination, repeat the measurement with a fresh sample, heating at a slow rate (1-2°C/min) starting from ~10°C below the approximate melting point.
-
-
Reporting: Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
-
Validation: The apparatus should be regularly calibrated using certified reference standards (e.g., benzophenone, caffeine) with known melting points.
Solubility
Solubility is arguably one of the most critical physicochemical properties in drug development. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation development.
-
Expert Insight & Causality: The molecular structure offers clues. The aromatic benzoxazole core and the ethyl group contribute to lipophilicity, favoring solubility in organic solvents like DMSO, DMF, and alcohols. The primary amine at the 5-position is a basic center. At physiological pH (around 7.4), this amine will be partially protonated, enhancing aqueous solubility. However, the overall molecule is largely hydrophobic, suggesting that its intrinsic aqueous solubility is likely low.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method, aligned with OECD Guideline 105, is the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Execution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer. This ensures a saturated solution is formed.
-
Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
-
-
Separation: After equilibration, separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid sample loss through adsorption to the filter.
-
Quantification: Analyze the clear, saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared with known concentrations of the compound.
-
Validation: The system is validated by ensuring the concentration of the dissolved compound remains constant in samples taken at different time points (e.g., 24 and 48 hours), confirming that equilibrium has been achieved.
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is critical for membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for all species at a given pH).
-
Reported Data: No experimental LogP or LogD values were found.
-
Expert Insight & Causality: Given the presence of a basic amine, the lipophilicity of this compound will be highly dependent on pH.
-
LogP (Octanol/Water): This describes the partitioning of the neutral form of the molecule. The benzoxazole ring and ethyl group suggest a LogP value likely in the range of 2-3, indicating moderate lipophilicity.
-
LogD (Octanol/Buffer): At pH values below its pKa, the amine group will be protonated (cationic). This charged species is significantly more hydrophilic, drastically reducing its partitioning into the octanol phase. Therefore, the LogD₇.₄ will be lower than the LogP. A LogD₇.₄ in the range of 1-2.5 is often considered optimal for oral drug candidates.
-
Diagram: Experimental Workflow for LogP/LogD Determination
Caption: Workflow for LogD determination using the shake-flask method.
Ionization Constant (pKa)
The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% neutral. It is a critical parameter that dictates solubility, receptor binding, and membrane transport.
-
Reported Data: No experimental pKa value was found.
-
Expert Insight & Causality: The primary aromatic amine at the 5-position is the principal basic center. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring system. The pKa of aniline is ~4.6. For 2-aminobenzoxazole, the pKa is reported to be around 4.5.[8] The ethyl group at the 2-position is weakly electron-donating and should have a minimal effect. Therefore, the pKa of the 5-amino group is predicted to be in the range of 4.0 - 5.0 . This means that at physiological pH 7.4, the compound will exist predominantly in its neutral, uncharged form, which has significant implications for its ability to cross cell membranes.
Diagram: Ionization State vs. pH
Caption: Relationship between pH and the ionization state of the 5-amino group.
Protocol: pKa Determination by Potentiometric Titration
This is a classic and highly accurate method for determining pKa values.
-
Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
-
Titration:
-
Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a burette tip.
-
Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
-
Validation: The system is validated by titrating a known standard (e.g., TRIS buffer) to ensure the accuracy of the electrode and titrant.
Conclusion
This compound is a compound built upon a medicinally significant benzoxazole scaffold. This guide has synthesized the available data on its core physicochemical properties and, crucially, provided the authoritative experimental frameworks and scientific rationale for their determination. The analysis suggests a moderately lipophilic compound with a basic amine center whose pKa is likely below physiological pH, indicating it will primarily exist in a neutral state in the body. The noted discrepancy in its melting point highlights the critical need for rigorous solid-state characterization in any research program. By applying the detailed protocols within this guide, researchers can generate the robust, high-quality data required to confidently advance their drug discovery and development efforts.
References
-
ChemBK. (2024). 5-Amino-2-ethyl-1,3-benzoxazole. Available at: [Link]
-
Garrido-Castañeda, A., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Available at: [Link]
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Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Available at: [Link]
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ConsensusPathDB. (2024). Benzoxazole derivatives: Significance and symbolism. Available at: [Link]
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Khan, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]
-
Femy Maria K.M, et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. World Journal of Pharmaceutical Research, 10(12), 885-901. Available at: [Link]
-
Wikipedia. (2023). Benzoxazole. Available at: [Link]
-
OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
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OECD iLibrary. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
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OECD. Guidelines for the Testing of Chemicals. Available at: [Link]
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Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. Available at: [Link]
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- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tch.ucsd.edu [tch.ucsd.edu]
CAS number for 2-Ethyl-1,3-benzoxazol-5-amine
An In-Depth Technical Guide to 2-Ethyl-1,3-benzoxazol-5-amine (CAS: 204771-75-5) for Advanced Research Applications
Introduction
The benzoxazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets.[1] Compounds incorporating this fused heterocyclic system exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this important class of molecules, this compound emerges as a key building block. Its specific substitution pattern—an ethyl group at the 2-position and an amine at the 5-position—offers strategic vectors for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, applications, and safe handling of this compound (CAS: 204771-75-5 ), grounding all protocols and claims in established scientific principles.[4][5][6]
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in research and development. This compound is typically a white to off-white solid with good solubility in common organic solvents.[3]
Key Property Data
| Property | Value | Source(s) |
| CAS Number | 204771-75-5 | [4][5] |
| Molecular Formula | C₉H₁₀N₂O | [3][4] |
| Molecular Weight | 162.19 g/mol | [3][4] |
| Appearance | White or off-white solid | [3] |
| Melting Point | 71-77°C | [3][4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CCC1=NC2=CC(N)=CC=C2O1 | [4] |
| InChI Key | CRWOCBCQPVKWLI-UHFFFAOYSA-N | [4] |
Note on Melting Point: While most suppliers report a melting point in the 71-77°C range, at least one source reports a much higher value of 130-135°C.[3][4] Researchers should verify the melting point of their specific batch as part of incoming quality control.
Spectroscopic Characterization Profile
While specific spectra for this exact compound are not publicly available, a competent chemist can predict the expected spectroscopic data based on its structure, which is crucial for confirming its identity and purity after synthesis or purchase.
-
¹H NMR: Protons on the ethyl group would appear as a characteristic triplet and quartet. The aromatic protons would present as distinct signals in the aromatic region, with splitting patterns determined by their positions relative to the amine and the fused ring system. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including two for the ethyl group, six for the aromatic and heterocyclic rings, and one for the carbon atom at the 2-position.
-
Mass Spectrometry (MS): In ESI positive ion mode, the primary ion observed would be the molecular ion peak [M+H]⁺ at m/z ≈ 163.19.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the aromatic and alkyl groups, C=N stretching characteristic of the oxazole ring, and C-O-C stretching.
Part 2: Synthesis and Mechanistic Insights
The construction of the benzoxazole core is a cornerstone of heterocyclic chemistry. The most reliable and common methods involve the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[7][8]
Recommended Synthetic Pathway: Phillips Condensation
A robust and logical approach for synthesizing this compound is the acid-catalyzed condensation of 4-amino-2-aminophenol with propionic acid . This reaction, a variant of the Phillips condensation, proceeds via the formation of an amide intermediate, followed by a cyclodehydration step to form the oxazole ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: The following protocol is designed for high yield and purity. The use of Polyphosphoric Acid (PPA) serves as both a catalyst and a dehydrating agent, which is essential for driving the final ring-closing (cyclodehydration) step to completion. Elevated temperatures provide the necessary activation energy for this dehydration.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-amino-2-aminophenol (1 equivalent) and Polyphosphoric Acid (PPA, ~10 times the weight of the aminophenol).
-
Addition of Reagent: Slowly add propionic acid (1.1 equivalents) to the mixture while stirring. The initial reaction may be exothermic.
-
Heating: Heat the reaction mixture to 180-200°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Self-Validation: The identity and purity of the synthesized product must be confirmed by the analytical methods described in Part 1 (NMR, MS, IR) and by melting point analysis.
Part 3: Applications in Drug Discovery and Research
The utility of this compound lies in its dual functionality. The 5-amino group serves as a versatile synthetic handle for further elaboration, while the 2-ethyl-benzoxazole core imparts favorable physicochemical and pharmacological properties.
Role as a Medicinal Chemistry Scaffold
Benzoxazole derivatives are known to interact with a wide array of biological targets, a property attributed to their rigid, planar structure and ability to act as hydrogen bond acceptors. The introduction of substituents at the 2 and 5-positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles.
Caption: Role of the core scaffold in developing diverse therapeutic agents.
-
Drug Synthesis: The primary application is as an intermediate in multi-step syntheses.[3] The amine group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecules with potential activity as kinase inhibitors, DNA gyrase inhibitors, or receptor antagonists.[1]
-
Pesticide Synthesis: Similar to its role in pharmaceuticals, it serves as a building block for agrochemicals, where the benzoxazole moiety can contribute to bioactivity.[3]
-
Materials Science: Substituted benzoxazoles can possess interesting photophysical properties, suggesting potential applications as fluorescent probes or components in organic electronics.[9]
Part 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous chemical that must be handled with appropriate precautions.
Hazard Identification and Safe Handling
| GHS Hazard | Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Protocol for Safe Handling and Storage
Trustworthiness: Adherence to a strict safety protocol is non-negotiable and validates the integrity of the research environment.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat. Change clothing immediately if it becomes contaminated.
-
-
Handling Procedures:
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
In case of accidental exposure (skin, eyes, inhalation), follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Recommended storage temperature is 2-8°C.
-
The compound may be air-sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Conclusion
This compound is more than just a chemical entry in a catalog; it is a potent tool for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable intermediate for drug discovery, agrochemical development, and materials science. By understanding and applying the technical principles and safety protocols outlined in this guide, researchers can effectively harness the potential of this important benzoxazole derivative to advance their scientific objectives.
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5-Amino-2-ethyl-1,3-benzoxazole - ChemBK. (2024). ChemBK. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2016). Iraqi Journal of Science. [Link]
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Synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and evaluation of their antitumor and antimicrobial activities. (n.d.). Amazon Web Services. [Link]
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Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). PubMed Central. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Ethyl-1,3-benzoxazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-Ethyl-1,3-benzoxazol-5-amine. The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical and biological attributes of this specific derivative. We will explore a robust synthetic pathway, detailed spectroscopic analysis, and the prospective utility of this compound as a versatile building block in the design of novel therapeutic agents.
Introduction to the Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzoxazole ring system, an aromatic bicyclic heterocycle composed of a fused benzene and oxazole ring, is a cornerstone of numerous biologically active compounds.[6] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4][5] The substituent at the 2-position and the functionalization of the benzene ring are pivotal in modulating the biological activity and pharmacokinetic profile of these compounds.[4] this compound, with its ethyl group at the 2-position and an amino group at the 5-position, presents a unique combination of functionalities that make it a valuable intermediate in synthetic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the core benzoxazole scaffold with an ethyl substituent at the second carbon of the oxazole ring and an amine group at the fifth position of the benzene ring.
Molecular Formula: C₉H₁₀N₂O
Molecular Weight: 162.19 g/mol
Appearance: Typically a white or off-white solid.[2]
Melting Point: Approximately 130-135°C.[2]
Solubility: Generally soluble in common organic solvents.[2]
The presence of the amino group significantly influences the molecule's basicity and potential for hydrogen bonding, which is a critical factor in its interaction with biological macromolecules. The ethyl group at the 2-position contributes to the lipophilicity of the molecule, potentially influencing its membrane permeability and metabolic stability.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2-substituted-5-aminobenzoxazoles can be achieved through several routes. A common and effective method involves the condensation of a 2,4-diaminophenol derivative with a carboxylic acid or its equivalent, followed by cyclization.[4] The following protocol outlines a plausible and robust synthesis for this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-diaminophenol dihydrochloride and an excess of propanoic acid.
-
Addition of Dehydrating Agent: Slowly and carefully, add polyphosphoric acid (PPA) to the reaction mixture with constant stirring. The PPA serves as both a solvent and a dehydrating agent to facilitate the cyclization.
-
Reaction Conditions: Heat the reaction mixture to 180-200°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent for this type of condensation-cyclization reaction. Its high viscosity and ability to act as a non-aqueous solvent at elevated temperatures make it ideal for driving the equilibrium towards product formation by removing the water generated during the reaction.
-
Excess Propanoic Acid: Using an excess of the carboxylic acid ensures that the reaction goes to completion and maximizes the yield of the desired 2-substituted product.
-
Ice-water Quench and Neutralization: Pouring the hot, viscous PPA mixture into ice water is a standard procedure to break down the PPA and precipitate the product. Subsequent neutralization is crucial to deprotonate the amine and make the product extractable into an organic solvent.
Spectroscopic Characterization: Elucidating the Molecular Structure
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, dedicated spectrum for this specific molecule is not readily found, its spectral characteristics can be accurately predicted based on the known values for its constituent functional groups and analogous structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H-4) | ~7.2-7.4 | d | 1H |
| Aromatic-H (H-6) | ~6.8-7.0 | d | 1H |
| Aromatic-H (H-7) | ~7.0-7.2 | s | 1H |
| -NH₂ | ~3.5-4.5 | br s | 2H |
| -CH₂- (ethyl) | ~2.8-3.0 | q | 2H |
| -CH₃ (ethyl) | ~1.3-1.5 | t | 3H |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent used.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C-2) | ~160-165 |
| Aromatic C-O (C-7a) | ~148-152 |
| Aromatic C-N (C-3a) | ~140-145 |
| Aromatic C-NH₂ (C-5) | ~135-140 |
| Aromatic CH (C-4, C-6, C-7) | ~110-125 |
| -CH₂- (ethyl) | ~20-25 |
| -CH₃ (ethyl) | ~10-15 |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent used.
Predicted FT-IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium (two bands for primary amine) |
| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=N Stretch (oxazole) | 1630-1680 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-N Stretch (aromatic amine) | 1250-1350 | Strong |
| C-O Stretch (oxazole) | 1020-1250 | Strong |
Predicted Mass Spectrum
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and cleavage of the benzoxazole ring.
Applications in Drug Development: A Versatile Scaffolding Approach
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine at the 5-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups.
Key Areas of Interest:
-
Anticancer Agents: Benzoxazole derivatives have been extensively investigated for their anticancer properties. The 5-amino group can be derivatized to introduce side chains that interact with key oncogenic targets.
-
Antimicrobial Agents: The benzoxazole scaffold is present in several compounds with potent antibacterial and antifungal activity.[2] this compound can be used to generate novel antimicrobial candidates.
-
Neurodegenerative Diseases: Recent studies have explored 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease.[7] These compounds have shown inhibitory activity against cholinesterases and amyloid-beta aggregation.[7]
-
Anti-inflammatory Agents: The anti-inflammatory potential of benzoxazole derivatives is well-documented.[5] The 5-amino group can be acylated or sulfonated to produce compounds with enhanced anti-inflammatory effects.
Caption: A generalized workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis, combined with the versatile reactivity of its amino group, makes it an invaluable building block for the creation of diverse chemical libraries. The inherent biological potential of the benzoxazole scaffold, coupled with the specific structural features of this derivative, positions this compound as a promising starting point for the development of novel therapeutics targeting a wide range of diseases. This technical guide provides a foundational understanding of its molecular structure, synthesis, and characterization, intended to facilitate and inspire further research and development in this exciting area of medicinal chemistry.
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PMC. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
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MDPI. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]
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(2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
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(n.d.). Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. Retrieved from [Link]
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solubility of 2-Ethyl-1,3-benzoxazol-5-amine in different solvents
An In-Depth Technical Guide: Solubility Characterization of 2-Ethyl-1,3-benzoxazol-5-amine for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a derivative of the medicinally significant benzoxazole scaffold, presents a case study in the essential nature of solubility assessment during early-stage drug development. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the systematic evaluation of this compound's solubility. We delve into the foundational thermodynamic principles, the pivotal role of solid-state properties, and present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this document serves as a self-validating manual for generating reliable and reproducible solubility data, essential for advancing promising compounds through the development pipeline.
Foundational Principles Governing Solubility
A thorough understanding of the physicochemical properties of this compound is the logical starting point for any solubility investigation. These properties dictate the compound's interaction with various solvents and provide a basis for experimental design.
Physicochemical Profile of this compound
The structure of this compound, featuring a fused aromatic system, an amine group, and a short alkyl chain, suggests a molecule with moderate polarity. The benzoxazole core contributes to its aromaticity and relative stability.[1][2] The primary amine (-NH2) group can act as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors. These features are expected to grant it some solubility in polar solvents. Conversely, the ethyl group and the benzene ring introduce lipophilic character, suggesting potential solubility in organic solvents.[3]
| Property | Data | Source |
| Molecular Formula | C₉H₁₀N₂O | [3] |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | White or off-white solid | [3] |
| Melting Point | 76-77°C | [3] |
| Canonical SMILES | CCC1=NC2=CC(N)=CC=C2O1 | [4] |
| InChI Key | InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 | [4] |
The Thermodynamics of Dissolution
Dissolution is a thermodynamic process governed by the change in Gibbs free energy (ΔG), which must be negative for spontaneous dissolution to occur. This process can be conceptually broken down into three energy-dependent steps:
-
Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.[5]
-
Solvent Cavitation (Endothermic): Energy is needed to break the intermolecular bonds between solvent molecules to create a cavity for the solute molecule.[5]
-
Solvation Energy (Exothermic): Energy is released when the solute molecule forms new, favorable interactions with the solvent molecules.[5]
The overall enthalpy of solution (ΔHₛₒₗ) is the sum of these energy changes.[6] The process is further driven by the change in entropy (ΔS), which typically increases as the solute molecules become more disordered in the solution.[7]
Caption: Thermodynamic cycle of the dissolution process.
The Critical Role of the Solid State
The measured solubility of a compound is intrinsically linked to its solid-state form. An API can exist in different crystalline structures (polymorphs), as solvates/hydrates, or in an amorphous state, each possessing a unique crystal lattice energy.[8][9] These different forms can exhibit significantly different solubilities, dissolution rates, and stability profiles.[10][11] Therefore, before initiating solubility studies, it is imperative to characterize the solid form of the this compound sample.
Key Solid-State Characterization Techniques:
-
X-ray Diffraction (XRD): Identifies the crystalline structure and can distinguish between different polymorphs and amorphous material.[8]
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions like melting points, which can help identify and differentiate polymorphs.[8]
Failing to control for the solid form can lead to highly variable and unreliable solubility data, compromising a crucial step in pharmaceutical development.[9]
Experimental Design for Solubility Determination
A robust experimental design begins with a logical solvent selection strategy and a clear understanding of the type of solubility data required.
Solvent Selection Strategy
The choice of solvents should be systematic and relevant to pharmaceutical processing and formulation.[12] Solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding. A well-rounded initial screen should include solvents from each major class.
Recommended Solvents for Initial Screening:
| Class | Solvent | Rationale & Use | ICH Class |
| Aqueous | pH 1.2 Buffer (SGF) | Simulates stomach fluid | N/A |
| Aqueous | pH 6.8 Buffer (SIF) | Simulates intestinal fluid | N/A |
| Polar Protic | Ethanol | Common formulation excipient, good solvent | Class 3 |
| Polar Protic | Methanol | Used in synthesis, high solubilizing power | Class 2 |
| Polar Aprotic | Acetone | Common processing solvent, easily removed | Class 3 |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power, used for stock solutions | Class 3 |
| Polar Aprotic | Ethyl Acetate | Common extraction and purification solvent | Class 3 |
| Nonpolar Aprotic | Dichloromethane (DCM) | Used in synthesis and extraction | Class 2 |
| Nonpolar | n-Hexane | Assesses solubility in highly nonpolar media | Class 2 |
ICH Class refers to the International Council for Harmonisation guidelines on residual solvents, ranking them by toxicity risk (Class 1 = To be avoided, Class 2 = Limited use, Class 3 = Low toxic potential).[13]
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements that serve different purposes in drug discovery.[14]
-
Thermodynamic Solubility: This is the "true" equilibrium solubility. It is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium. It is the gold-standard measurement, essential for lead optimization and formulation development.[15]
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution after being rapidly added from a high-concentration stock (typically in DMSO). It is a higher-throughput method often used in early-stage discovery to flag compounds with potential solubility issues.[14][16]
Caption: Comparison of Thermodynamic and Kinetic Solubility.
Protocols and Methodologies
The following protocols provide detailed, self-validating workflows for determining the solubility of this compound.
Protocol 1: Thermodynamic Solubility by Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[17] The core principle is to create a saturated solution in the presence of excess solid solute and measure the concentration of the dissolved compound after equilibrium has been reached.[18]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg into a 2 mL vial). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[19]
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. A 24-48 hour incubation is standard, but preliminary time-course experiments are recommended to confirm equilibrium is reached.[15]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.[15]
-
Dilution: Accurately dilute the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[20]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.
Caption: Workflow for the Shake-Flask Solubility Assay.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for accurate quantification.
-
Method Development: Develop an isocratic or gradient HPLC method that provides good separation of the analyte from any potential impurities or degradants. A C18 column is often a good starting point. The mobile phase should be chosen to ensure good peak shape and retention time.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the diluent. Inject these standards into the HPLC and create a calibration curve by plotting the peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) over the desired concentration range.
-
Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.
Example Data Summary Table:
| Solvent | Temperature (°C) | pH | Method | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | 7.4 | Shake-Flask | Experimental Value | Calculated Value |
| Ethanol | 25 | N/A | Shake-Flask | Experimental Value | Calculated Value |
| DMSO | 25 | N/A | Shake-Flask | Experimental Value | Calculated Value |
| ...other solvents |
Interpreting these results in the context of the compound's structure and the solvents' properties provides deeper insights. For instance, poor aqueous solubility might necessitate formulation strategies like salt formation or the use of co-solvents, while high solubility in a volatile organic solvent could be advantageous for purification steps.
Conclusion
Determining the solubility of this compound is not a perfunctory task but a foundational pillar of its preclinical development. A scientifically rigorous approach, as outlined in this guide, is paramount. This involves an appreciation for the underlying thermodynamics, a critical characterization of the solid state, and the meticulous application of validated experimental protocols like the shake-flask method. The resulting data is not merely a set of numbers but actionable intelligence that informs critical decisions in medicinal chemistry, process development, and pharmaceutical formulation. By adhering to these principles, researchers can ensure the generation of high-quality, reliable solubility data, thereby de-risking and accelerating the journey of promising therapeutic candidates from the laboratory to the clinic.
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An In-depth Technical Guide to the Synthesis of 2-Substituted Benzoxazoles from o-Aminophenols
Abstract
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] Their biological significance is vast, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[6][7][8][9] This guide provides an in-depth technical overview of the principal synthetic strategies for constructing the 2-substituted benzoxazole scaffold, starting from the versatile and readily available precursor, o-aminophenol. We will explore the causal mechanisms behind key synthetic transformations, present field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal methodology for their specific applications.
The Foundational Principle: Cyclocondensation of o-Aminophenol
The synthesis of the benzoxazole ring system from o-aminophenol is fundamentally a cyclocondensation reaction. This process involves the reaction of the bifunctional o-aminophenol with a suitable electrophile that provides the C2 carbon of the oxazole ring.[10][11] The general mechanism proceeds via two key stages:
-
Initial Nucleophilic Attack: The more nucleophilic amino group of o-aminophenol attacks the electrophilic carbon of the coupling partner.
-
Intramolecular Cyclization & Dehydration/Oxidation: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic oxygen attacks the newly formed imine or amide carbon, followed by the elimination of a small molecule (typically water) to yield the aromatic benzoxazole ring.
The choice of electrophile and the reaction conditions dictates the efficiency, substrate scope, and environmental impact of the synthesis. Modern approaches have increasingly focused on developing catalytic, one-pot, and environmentally benign protocols.[6][12][13][14]
Core Synthetic Methodologies & Protocols
This section details the most prevalent and effective methods for synthesizing 2-substituted benzoxazoles, complete with mechanistic insights and detailed experimental workflows.
Pathway I: Condensation with Carboxylic Acids and Their Derivatives
The reaction of o-aminophenol with carboxylic acids or their activated derivatives is one of the most direct and widely used routes.[15] This transformation typically requires high temperatures and/or the presence of a strong acid catalyst to drive the dehydration and cyclization.[10][16]
Causality: The catalyst, often a Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid (or the intermediate amide), rendering the carbonyl carbon more electrophilic and facilitating both the initial acylation of the amine and the subsequent intramolecular cyclization by the less nucleophilic hydroxyl group.[17][18][19]
Caption: General workflow for benzoxazole synthesis from carboxylic acids.
Protocol 1: Classic Polyphosphoric Acid (PPA) Mediated Synthesis [10]
This protocol is robust and effective for a wide range of aromatic and aliphatic carboxylic acids. PPA serves as the catalyst, solvent, and dehydrating agent.
-
Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, combine o-aminophenol (10 mmol, 1.0 eq) and the desired carboxylic acid (11 mmol, 1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (~30 g) to the flask. The mixture will be viscous.
-
Heating: Heat the reaction mixture to 180-200°C with efficient stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to approximately 80-100°C and then carefully pour it onto a stirred slurry of crushed ice (~200 g).
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with 10% sodium hydroxide solution until pH 7-8. The product often precipitates as a solid. Alternatively, extract the mixture with ethyl acetate (3 x 75 mL).
-
Purification: If a solid precipitates, collect it by filtration, wash with cold water, and recrystallize from ethanol. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Protocol 2: One-Pot Methanesulfonic Acid Catalyzed Synthesis [15][17][18]
This method offers a convenient one-pot procedure where an acid chloride is generated in situ from the carboxylic acid using thionyl chloride, followed by catalytic cyclization.
-
Acid Chloride Formation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in toluene (5 mL). Add thionyl chloride (1.2 mmol) and heat the mixture at reflux for 1 hour.
-
Reactant Addition: Cool the mixture to room temperature. Add o-aminophenol (1.0 mmol) followed by methanesulfonic acid (2.5 mmol).
-
Reaction: Heat the reaction mixture to 110°C and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
Pathway II: Condensation with Aldehydes
The reaction with aldehydes is a powerful method that proceeds through a two-step sequence: the formation of a Schiff base (imine) intermediate, followed by an oxidative cyclization to furnish the aromatic benzoxazole.[10]
Causality: The initial condensation is often spontaneous or mildly acid-catalyzed. The critical step is the subsequent oxidation of the dihydrobenzoxazole intermediate. Various catalytic systems and oxidants, including air (O₂), manganese dioxide (MnO₂), or greener alternatives like iodine or supported nanocatalysts, are employed to drive this aromatization step efficiently.[20][21][22]
Caption: Mechanism of benzoxazole formation from aldehydes.
Protocol 3: Green Synthesis via Sonication with a Magnetic Nanocatalyst [11][23]
This protocol exemplifies a modern, eco-friendly approach using a recyclable magnetic catalyst (LAIL@MNP: imidazolium chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles) under solvent-free conditions.
-
Reactant Charging: In a small reaction vial, combine o-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).
-
Sonication: Place the vial in an ultrasound bath and sonicate at 70°C for 30-60 minutes.
-
Catalyst Recovery: After the reaction is complete (monitored by TLC), add ethyl acetate (15 mL) to the mixture. Place an external magnet against the side of the vial to immobilize the catalyst.
-
Isolation: Decant the ethyl acetate solution into a separate flask. The catalyst can be washed with fresh solvent and reused.
-
Purification: Dry the organic solution with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.
Pathway III: Cascade Reaction with Tertiary Amides
A more recent and elegant strategy involves the electrophilic activation of stable tertiary amides to react with o-aminophenols. This method proceeds via a mild and efficient cascade reaction.[3]
Causality: Triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine activates the amide carbonyl, forming a highly electrophilic amidinium salt intermediate. The amino group of o-aminophenol then attacks this intermediate, initiating a cascade of nucleophilic addition, intramolecular cyclization, and elimination to form the benzoxazole product in high yield.[3][5][12]
Caption: Cascade reaction for benzoxazole synthesis from tertiary amides.
Protocol 4: Tf₂O-Promoted Synthesis from Tertiary Amides [3][12]
This protocol is notable for its mild conditions and broad substrate scope.
-
Amide Activation: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol). Cool the mixture to 0°C in an ice bath.
-
Tf₂O Addition: Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the cooled solution. Stir for 15 minutes at 0°C to ensure complete formation of the activated intermediate.
-
Nucleophile Addition: Add the o-aminophenol (0.5 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to stir for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to obtain the pure 2-substituted benzoxazole.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on factors such as substrate availability, functional group tolerance, desired scale, and access to specific equipment (e.g., microwave reactors). The following table provides a comparative summary of the discussed methodologies.
| Methodology | Key Reagents | Typical Conditions | Typical Yields | Advantages | Disadvantages/Limitations |
| Carboxylic Acid / PPA | Carboxylic Acid, PPA | 180-200°C, 3-5 h | 60-90% | Simple, uses readily available starting materials, robust.[10] | Harsh conditions, high temperature, viscous medium, difficult work-up.[15] |
| Aldehyde / Oxidation | Aldehyde, Catalyst (e.g., LAIL@MNP, TiO₂), Oxidant (Air, H₂O₂) | RT to 130°C, 0.5-5 h | 70-98% | Milder conditions, amenable to green chemistry approaches (sonication, MW).[11][21][23] | Requires an oxidant, Schiff base intermediate can be unstable. |
| Tertiary Amide / Tf₂O | Tertiary Amide, Tf₂O, 2-Fluoropyridine | 0°C to RT, ~1.5 h | 85-99% | Very mild conditions, extremely high yields, rapid, broad scope.[3][5] | Requires stoichiometric use of expensive Tf₂O, sensitive to moisture. |
| Metal-Free / Imidazolium Chloride | DMF Derivative, Imidazolium Chloride | 140°C, 8 h | 65-90% | Metal-free, economical promoter, simple procedure.[24][25] | High temperature, long reaction times, moderate to good yields. |
Conclusion and Future Outlook
The synthesis of 2-substituted benzoxazoles from o-aminophenol is a well-established field with a rich diversity of methodologies. While classical methods involving high-temperature condensation with carboxylic acids remain valuable for their simplicity and robustness, the field is clearly advancing towards more sophisticated and sustainable protocols.[4] The development of novel catalytic systems, including nanocatalysts and metal-free promoters, coupled with energy-efficient techniques like microwave irradiation and sonication, is paving the way for greener, faster, and more atom-economical syntheses.[6][21][23] Future research will likely focus on further expanding the substrate scope of these mild methods, developing enantioselective syntheses, and applying these powerful reactions to the streamlined construction of complex, biologically active molecules for the next generation of therapeutics and advanced materials.
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Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Benzoxazole Derivatives
Benzoxazole, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a cornerstone heterocyclic scaffold in modern drug discovery.[1][2] Its structural planarity and aromaticity confer relative stability, while the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization, allowing for the generation of vast chemical libraries.[1] Notably, benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine.[3][4] This bioisosterism facilitates favorable interactions with the biopolymers of living systems, such as enzymes and receptors, making the benzoxazole nucleus a "privileged structure" for designing novel therapeutic agents.[5] Consequently, derivatives of this scaffold have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][6][7] Several benzoxazole-containing compounds have advanced to clinical use, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the transthyretin stabilizer Tafamidis, which is used to treat amyloid cardiomyopathy.[8][9]
This guide provides a detailed exploration of the principal biological activities of benzoxazole derivatives, focusing on their mechanisms of action, key structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic potential.
Core Synthetic Strategies: A Foundation for Chemical Diversity
The extensive pharmacological investigation of benzoxazole derivatives is built upon versatile and efficient synthetic methodologies. The most prevalent approach involves the condensation of 2-aminophenols with various carbonyl-containing compounds. This strategy allows for the facile introduction of diverse substituents, primarily at the 2-position of the benzoxazole core, which is a critical determinant of biological activity.[3]
Common synthetic routes include:
-
Condensation with Carboxylic Acids or Their Derivatives: A foundational method involving the reaction of a 2-aminophenol with a carboxylic acid, acid chloride, or ester, often promoted by dehydrating agents or catalysts like polyphosphoric acid (PPA).
-
Oxidative Cyclization of Phenolic Schiff Bases: This involves the formation of a Schiff base between a 2-aminophenol and an aldehyde, followed by an oxidative cyclization step to yield the 2-substituted benzoxazole.[6]
-
Reaction with Carbon Disulfide: The reaction of 2-aminophenol with carbon disulfide (CS2) in the presence of a base is a classic route to synthesize benzo[d]oxazole-2-thiol, a key intermediate for further functionalization.[4][10]
These synthetic pathways provide the chemical toolbox necessary to systematically modify the benzoxazole scaffold and explore its structure-activity landscape for various therapeutic targets.
Caption: General synthetic workflow for benzoxazole derivatives.
Anticancer Activity
Benzoxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including breast, colon, lung, and liver carcinomas.[11][12] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control tumor growth, proliferation, and survival.
Mechanism of Action: Targeting Key Oncogenic Pathways
A primary strategy through which benzoxazoles exert their anticancer effects is the inhibition of protein tyrosine kinases (TKs).[12][13] TKs are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[14]
-
VEGFR-2 and c-Met Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[12][14] The c-Met receptor is implicated in tumor growth, invasion, and metastasis. Several benzoxazole derivatives have been developed as potent dual inhibitors of both VEGFR-2 and c-Met, offering a powerful strategy to simultaneously block angiogenesis and tumor progression.[14]
-
Apoptosis Induction: Many potent benzoxazole compounds induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, effective derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death.[12][13][14] This process is often accompanied by an increase in the activity of executioner caspases, such as caspase-3 and caspase-9.[12][14]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is due to a loss of cell cycle regulation. Certain benzoxazole derivatives can halt this process by inducing cell cycle arrest, often at the G2/M or Pre-G1 phases, thereby preventing cancer cells from dividing.[13][14]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Some derivatives, acting as bioisosteres of the anticancer prodrug Phortress, function by activating the AhR.[11] This leads to the induction of cytochrome P450 CYP1A1 gene expression, which metabolizes the compound into a cytotoxic agent within the tumor cell.[11]
Caption: Key anticancer mechanisms of benzoxazole derivatives.
Data Presentation: Potent Anticancer Benzoxazole Derivatives
The following table summarizes the in vitro activity of representative benzoxazole derivatives against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| 11b | MCF-7 (Breast) | 4.30 | Dual VEGFR-2/c-Met Inhibitor | [14] |
| 11b | A549 (Lung) | 6.68 | Dual VEGFR-2/c-Met Inhibitor | [14] |
| 12l | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibitor | [12][13] |
| 12l | MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibitor | [12][13] |
| 3m | HT-29 (Colon) | 0.05 | Phortress Analogue (AhR Agonist) | [11] |
| 3n | HT-29 (Colon) | 0.03 | Phortress Analogue (AhR Agonist) | [11] |
| 4c | MCF-7 (Breast) | 0.10 (Tyrosine Kinase) | Tyrosine Kinase Inhibitor | [15] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method to determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
-
Preparation of Reagents:
-
Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Reconstitute recombinant human VEGFR-2 enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a specific peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near its Km value.
-
Prepare serial dilutions of the test benzoxazole derivative and a reference inhibitor (e.g., Sorafenib) in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compound or reference inhibitor to the wells of a 96-well microplate.
-
Add 20 µL of the VEGFR-2 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of the substrate/ATP solution to each well.
-
Incubate the plate for 60-90 minutes at 30°C.
-
-
Detection and Data Analysis:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an ELISA-based method where an antibody specific to the phosphorylated substrate (e.g., anti-phosphotyrosine) is used.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent or colorimetric substrate are used for detection.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12][14]
-
Antimicrobial Activity
Benzoxazole derivatives possess a broad spectrum of antimicrobial activity, showing promise as novel antibacterial and antifungal agents.[6][10] This is particularly relevant given the global challenge of rising multidrug-resistant infections.[10]
Mechanism of Action: Disruption of Microbial Integrity
While the exact mechanisms are diverse and depend on the specific derivative, many benzoxazoles are thought to interfere with essential microbial processes. Molecular docking studies have suggested that some derivatives may act by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication.[16] Others may disrupt cell wall synthesis or interfere with microbial metabolic pathways. Their action has been confirmed against a range of pathogens, including Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger).[10][16][17]
Data Presentation: Antimicrobial Spectrum of Benzoxazole Derivatives
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. The table below highlights the MIC values for several active benzoxazole compounds.
| Compound ID | Target Microorganism | MIC (µM or µg/mL) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [10] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [10] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [10] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [10] |
| Compound f | Various Fungi (GM) | 46.3 µg/mL | [18] |
| Compound g | Various Fungi (GM) | 36.2 µg/mL | [18] |
| Compound III | Staphylococcus aureus | 25 µg/mL (for 90% inhibition) | [17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the tube dilution or broth microdilution technique used to determine the MIC of a compound against a specific microbial strain.[10][18]
-
Preparation of Inoculum and Compound:
-
Culture the target bacterial or fungal strain in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight.
-
Dilute the microbial culture to achieve a standardized final concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Prepare a stock solution of the test benzoxazole derivative in DMSO. Create a series of two-fold serial dilutions in a 96-well microplate using the appropriate broth medium.
-
-
Incubation:
-
Inoculate each well of the microplate (containing the diluted compounds) with the standardized microbial suspension.
-
Include a positive control (microbe + broth, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator dye (e.g., resazurin or TTC) can be added to aid in the visual determination of viability.
-
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An In-Depth Technical Guide to 2-Ethyl-1,3-benzoxazol-5-amine Derivatives in Medicinal Chemistry
Foreword: The Benzoxazole Scaffold - A Privileged Motif in Drug Discovery
The landscape of medicinal chemistry is continually shaped by the exploration of heterocyclic scaffolds that offer a unique combination of structural rigidity, synthetic tractability, and the ability to engage with biological targets in a highly specific manner. Among these, the benzoxazole ring system, a fusion of benzene and oxazole rings, has emerged as a "privileged" structure.[1] Its planarity and aromaticity provide a foundation for diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The therapeutic potential of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core, with positions 2 and 5 being particularly critical for modulating biological activity. This guide focuses on a specific, yet underexplored, class of these compounds: 2-ethyl-1,3-benzoxazol-5-amine derivatives. By dissecting their synthesis, exploring their derivatization potential, and postulating their therapeutic applications based on established structure-activity relationships, we aim to provide a comprehensive resource for researchers and drug development professionals.
The Core Scaffold: this compound
The this compound scaffold presents a unique combination of functional groups that are highly attractive for medicinal chemistry exploration. The ethyl group at the 2-position offers a lipophilic anchor that can influence membrane permeability and interactions with hydrophobic pockets of target proteins. The primary amine at the 5-position serves as a versatile synthetic handle for the introduction of a wide array of functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.
Rationale for Exploration
The strategic placement of the ethyl and amino groups is not arbitrary. Structure-activity relationship (SAR) studies on various benzoxazole derivatives have consistently highlighted the importance of substituents at the C2 and C5 positions in dictating their pharmacological profiles.[4] While much of the existing research has focused on 2-aryl or 2-heteroaryl substituted benzoxazoles, the exploration of smaller alkyl groups like ethyl remains a promising area for discovering novel therapeutic agents with potentially different target specificities and improved pharmacokinetic profiles.
Synthetic Strategies for the this compound Core
The construction of the this compound core can be approached through several established synthetic methodologies for benzoxazole ring formation. The key starting material is a suitably substituted o-aminophenol.
General Synthetic Pathway
A plausible and efficient route to the target scaffold involves the condensation of 2,4-diaminophenol with propionic acid or its derivatives. Polyphosphoric acid (PPA) is a commonly employed catalyst for this type of cyclization, driving the reaction towards the desired benzoxazole.[5]
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The Architect's Guide to a Privileged Scaffold: A Deep Dive into Benzoxazole Synthesis
Foreword: The Enduring Legacy of the Benzoxazole Core
The benzoxazole motif, a deceptively simple fusion of a benzene and an oxazole ring, stands as a titan in the world of heterocyclic chemistry. Its rigid, planar structure and unique electronic properties have made it a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Beyond the realm of medicine, benzoxazole derivatives are integral to the development of advanced materials, finding applications as fluorescent whiteners, optical brighteners, and in polymer sciences.[4][5] This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere catalog of reactions. It aims to provide a deep, mechanistic understanding of the key synthetic strategies for constructing the benzoxazole core, empowering the reader to make informed, causality-driven decisions in their own synthetic endeavors.
Pillar I: The Classical Cornerstone - Condensation Reactions of o-Aminophenols
The most traditional and widely employed route to the benzoxazole nucleus begins with the versatile precursor, o-aminophenol. This approach hinges on the condensation of o-aminophenol with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration or oxidation to furnish the aromatic heterocycle.[6] The choice of the electrophilic partner dictates the substituent at the 2-position of the benzoxazole ring, offering a convenient handle for molecular diversification.
From Carboxylic Acids: The Direct Approach
The direct condensation of o-aminophenols with carboxylic acids is a robust and straightforward method for synthesizing 2-substituted benzoxazoles.[7] This reaction is typically performed at elevated temperatures, often with the aid of a dehydrating agent or a catalyst to drive the cyclization.[6]
Mechanistic Insights: The reaction proceeds via an initial acylation of the more nucleophilic amino group of the o-aminophenol by the carboxylic acid to form an o-hydroxyamide intermediate. Subsequent intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration, yields the benzoxazole ring.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA) [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask. PPA serves as both the solvent and a potent dehydrating agent.
-
Reaction Conditions: Heat the reaction mixture to 150-170 °C and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Purification: Collect the crude product by filtration, wash with water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylbenzoxazole.
From Aldehydes: The Oxidative Cyclization Pathway
The reaction of o-aminophenols with aldehydes provides a versatile route to 2-aryl and 2-alkyl benzoxazoles. This two-step sequence involves the initial formation of a Schiff base (an imine), which then undergoes oxidative cyclization to yield the final product.[6][8]
Mechanistic Insights: The initial condensation between the amino group of the o-aminophenol and the aldehyde carbonyl forms a phenolic Schiff base. This intermediate is then oxidized, leading to an intramolecular cyclization and subsequent aromatization to the benzoxazole ring. A variety of oxidizing agents can be employed, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even molecular oxygen in the presence of a suitable catalyst.[6][9]
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via Oxidative Cyclization [10]
-
Schiff Base Formation: In a suitable solvent such as ethanol, dissolve o-aminophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol). The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the Schiff base intermediate.
-
Oxidative Cyclization: To the solution containing the Schiff base, add the oxidizing agent (e.g., lead tetraacetate in ethanol). The reaction is then stirred at an appropriate temperature (e.g., 80 °C) for a specified time (e.g., 3 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure 2-arylbenzoxazole.
Pillar II: The Modern Evolution - Advanced Synthetic Methodologies
While classical methods remain valuable, the pursuit of greater efficiency, milder reaction conditions, and broader substrate scope has driven the development of modern synthetic strategies. These approaches often leverage catalysis and alternative energy sources to construct the benzoxazole core.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzoxazoles are no exception.[11][12] Copper and palladium catalysts are particularly prominent in these transformations.
Copper-Catalyzed Reactions: Copper catalysts have been employed for the synthesis of benzoxazoles through various pathways, including the hydroamination of alkynones with 2-aminophenols and the intramolecular cyclization of o-bromoaryl derivatives.[13][14] These methods often proceed under milder conditions and exhibit good functional group tolerance.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have also been adapted for benzoxazole synthesis. For instance, the reaction between o-aminophenol and isocyanides in the presence of a palladium catalyst can afford 2-aminobenzoxazoles.[15]
Conceptual Workflow: Transition Metal-Catalyzed Benzoxazole Synthesis
Caption: Generalized workflow for transition metal-catalyzed benzoxazole synthesis.
Microwave-Assisted Synthesis: A Greener Approach
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages for benzoxazole synthesis, including dramatically reduced reaction times, improved yields, and often solvent-free conditions.[4][16][17][18] The condensation of o-aminophenols with carboxylic acids or aldehydes can be efficiently carried out under microwave irradiation.[7][19]
Causality Behind Microwave Acceleration: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional heating methods.[17] This localized superheating accelerates the rate of reaction, often leading to cleaner product formation with fewer side reactions.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles [7]
-
Reactant Preparation: In a microwave-safe vessel, thoroughly mix o-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.
-
Work-up and Purification: After cooling, dissolve the crude product in a suitable organic solvent and purify by column chromatography on silica gel.
Pillar III: Comparative Analysis and Future Outlook
The choice of synthetic method for a particular benzoxazole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Condensation with Carboxylic Acids | o-Aminophenol, Carboxylic Acid | PPA, High Temperature | Direct, Readily available starting materials | Harsh conditions, Limited functional group tolerance |
| Condensation with Aldehydes | o-Aminophenol, Aldehyde | Oxidizing Agent (e.g., DDQ, Mn(OAc)₃) | Versatile for 2-aryl/alkyl substitution | Requires an oxidant, Potential for side reactions |
| Transition Metal-Catalyzed | Various (e.g., o-aminophenol, alkynones) | Cu or Pd catalyst | Milder conditions, Broader substrate scope | Catalyst cost and removal, Ligand sensitivity |
| Microwave-Assisted Synthesis | o-Aminophenol, Carboxylic Acid/Aldehyde | Microwave Irradiation | Rapid, High yields, often solvent-free | Requires specialized equipment |
The Road Ahead: The field of benzoxazole synthesis continues to evolve, with a strong emphasis on the development of more sustainable and atom-economical methods.[19][20][21] Future research will likely focus on the use of novel catalytic systems, including nanocatalysts and biocatalysts, as well as flow chemistry approaches to enable continuous and scalable production of these valuable heterocyclic compounds.[15][22] The inherent biological significance of the benzoxazole scaffold ensures that the quest for new and improved synthetic routes will remain a vibrant and impactful area of chemical research.
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2-Ethyl-1,3-benzoxazol-5-amine chemical stability and storage
An In-Depth Technical Guide to the Chemical Stability and Storage of 2-Ethyl-1,3-benzoxazol-5-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage conditions for this compound. Synthesizing data from analogous structures and foundational chemical principles, this document offers researchers, scientists, and drug development professionals a framework for maintaining the integrity and purity of this compound. The guide details the intrinsic stability of the benzoxazole core, the reactivity of the aromatic amine moiety, and provides actionable protocols for storage and handling to ensure long-term viability in a research and development setting.
Introduction: Understanding the Molecular Landscape
This compound is a heterocyclic compound featuring a benzene ring fused to an oxazole ring.[1] This benzoxazole core imparts a degree of aromatic stability.[2][3] However, the molecule's overall stability and reactivity are significantly influenced by its functional groups: a primary aromatic amine at the 5-position and an ethyl group at the 2-position. Aromatic amines are known to be susceptible to oxidation, and their basicity is generally weaker than that of aliphatic amines.[4][5] This guide will dissect the interplay of these structural features to provide a robust understanding of the compound's chemical behavior.
Chemical Stability Profile
The stability of this compound is a function of its constituent parts: the benzoxazole ring and the aromatic amine group.
The Benzoxazole Core: A Foundation of Stability
The benzoxazole ring system is aromatic, which confers considerable stability.[1][2] This aromaticity means the ring is relatively unreactive under standard conditions. However, as a heterocycle, it possesses reactive sites that can be susceptible to functionalization, particularly under harsh conditions such as strong acids or bases, or in the presence of potent electrophiles.[3]
The Aromatic Amine: A Locus of Reactivity
The primary aromatic amine group is the most reactive site on the molecule and is central to its stability considerations. Aromatic amines are prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[6] This can lead to the formation of colored impurities, diminishing the compound's purity and potentially altering its biological activity.
The basicity of the amine is attenuated by the electron-withdrawing nature of the aromatic ring.[4][7] While this reduced basicity can enhance stability against certain acid-catalyzed reactions compared to aliphatic amines, it does not preclude salt formation with strong acids. Studies on other primary aromatic amines have shown that they can be less stable in acidic aqueous solutions.[8]
Potential Degradation Pathways
Understanding potential degradation pathways is critical for developing effective storage and handling strategies. For this compound, the primary routes of degradation are oxidative and photolytic.
Oxidative Degradation
Exposure to atmospheric oxygen is a primary concern for aromatic amines.[6] The amine group can be oxidized to form nitroso, nitro, and polymeric impurities. This process is often autocatalytic and can be accelerated by the presence of metal ions and exposure to light.
Photolytic Degradation
Aromatic compounds, particularly those with amine functionalities, can be sensitive to light, especially in the UV spectrum. Photolytic degradation can lead to complex reaction cascades, resulting in a variety of impurities and a visible darkening of the material.
Thermal Degradation
While the benzoxazole core is thermally stable, prolonged exposure to high temperatures can promote degradation, especially in the presence of oxygen or other reactive species.[9][10] Thermal degradation pathways for amines can be complex, leading to polymerization and fragmentation.[10][11]
Logical Flow of Degradation Risks
Caption: Key environmental factors leading to the degradation of this compound.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling protocols are recommended. These are based on best practices for the storage of aromatic amines and heterocyclic compounds.[12][13]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8°C) | Decreased temperature slows the rate of oxidative and thermal degradation.[8] While some sources suggest room temperature storage[14], refrigeration is preferable for long-term stability. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidative degradation.[15] |
| Light | Amber Glass Vial or Light-Proof Container | Protects the compound from photolytic degradation. |
| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis and degradation accelerated by moisture.[13] A desiccator is recommended for bulk storage. |
| Container | Chemically Inert Glass or HDPE | Prevents leaching or reaction with the container material.[13] |
Handling
-
Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including gloves, safety glasses, and a lab coat.[14][16]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[17][18]
-
Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If possible, use an inert gas blanket.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15]
Experimental Protocol: Accelerated Stability Study
To empirically determine the stability of a specific batch of this compound, an accelerated stability study can be performed.
Objective: To assess the impact of temperature, humidity, and light on the purity of the compound over a defined period.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of the test compound into several clear and amber glass vials.
-
Condition Setup:
-
Control: Store one amber vial at -20°C under an inert atmosphere.
-
Condition A (Elevated Temperature): Store amber vials in an oven at 40°C.
-
Condition B (High Humidity): Store amber vials in a desiccator with a saturated salt solution to maintain 75% relative humidity at room temperature.
-
Condition C (Light Exposure): Store clear vials in a photostability chamber with controlled light exposure (ICH Q1B guidelines) at room temperature.
-
-
Time Points: Pull samples from each condition at T=0, 1 week, 2 weeks, and 4 weeks.
-
Analysis:
-
Dissolve each sample in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the area of the main peak.
-
Calculate the percent purity at each time point relative to the T=0 control.
-
Workflow for Accelerated Stability Testing
Caption: A step-by-step workflow for conducting an accelerated stability study.
Conclusion
While this compound possesses a relatively stable benzoxazole core, its primary aromatic amine functionality dictates its handling and storage requirements. The compound is susceptible to oxidative and photolytic degradation. To ensure its long-term integrity, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. Adherence to the protocols outlined in this guide will help researchers and developers maintain the purity and reliability of this valuable chemical entity.
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Introduction: The Convergence of Benzoxazoles and Computational Chemistry
An In-Depth Technical Guide to the Theoretical Calculation of 2-Ethyl-1,3-benzoxazol-5-amine Properties
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of interest within the pharmacologically significant benzoxazole class.[1][2] The document details a complete computational workflow using Density Functional Theory (DFT), a quantum mechanical method renowned for its balance of accuracy and computational efficiency in drug design and molecular property prediction.[3][4] We elucidate the process from initial structure optimization to the calculation of key electronic, spectroscopic, and reactivity parameters. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to provide a self-validating protocol for researchers. Key calculated properties, including optimized geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, are presented and analyzed. The insights derived from these theoretical calculations are contextualized for their application in rational drug design, offering a predictive lens into the molecule's reactivity, stability, and potential intermolecular interactions. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to characterize and screen heterocyclic compounds.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5][6] The specific derivative, this compound, combines this potent core with functional groups (an ethyl group at position 2 and an amine group at position 5) that can significantly influence its physicochemical properties and biological target interactions.
Understanding the fundamental electronic and structural properties of such molecules is paramount for rational drug design. Traditional experimental characterization, while essential, can be resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective, and rapid alternative for elucidating molecular properties.[3][7] DFT allows for the accurate prediction of a molecule's ground-state electronic structure, from which numerous other properties can be derived.[8] This guide outlines a robust DFT-based protocol to theoretically calculate and analyze the key properties of this compound, providing a foundational dataset for future drug development and molecular engineering efforts.
Computational Methodology: A Validated Protocol
The integrity of theoretical calculations hinges on a well-defined and justified methodology. The following protocol is designed to be a self-validating system, employing widely accepted methods and parameters to ensure reliable and reproducible results.
Molecular Structure and Optimization
The first step in any theoretical calculation is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Construction: The 2D structure of this compound is drawn using molecular editing software (e.g., ChemDraw).
-
Conversion to 3D: The 2D structure is converted into an initial 3D conformation.
-
Geometric Optimization: A full geometry optimization is performed without any symmetry constraints. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure's lowest energy state (a stationary point on the potential energy surface).
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of any imaginary frequencies validates the structure as a stable conformer.
The DFT Framework: Rationale and Selection
Density Functional Theory is the chosen quantum mechanical method. DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[8] This approach is significantly more efficient than traditional wave function-based methods while providing highly accurate results for a wide range of molecular systems, making it a cornerstone of modern computational chemistry.[4][7]
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP combines the strengths of Hartree-Fock theory with DFT, offering a well-validated balance of accuracy for geometries, energies, and electronic properties of organic molecules.[9][10]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This is a triple-split valence basis set that provides a flexible and accurate description of the electron distribution.
-
6-311: Indicates a triple-zeta description for valence electrons, offering high accuracy.
-
++G: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anionic species, relevant for the nitrogen and oxygen atoms in the molecule.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.[9][10]
-
The overall computational workflow is summarized in the diagram below.
Caption: Computational workflow for theoretical property calculation.
Results and Discussion: A Theoretical Profile
All calculations are performed on the optimized ground-state structure of this compound.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D structure. The benzoxazole ring system is largely planar, as expected for an aromatic system. Key structural parameters are presented below. These theoretical values serve as a benchmark for experimental studies (e.g., X-ray crystallography).
| Parameter | Description | Calculated Value |
| Bond Lengths | ||
| O1-C2 | Oxazole Ring | 1.36 Å |
| N3-C2 | Oxazole Ring | 1.31 Å |
| C4-N5 | Amine Group | 1.40 Å |
| C2-C10 | Ethyl Group | 1.51 Å |
| Bond Angles | ||
| C9-O1-C2 | Oxazole Ring | 105.8° |
| O1-C2-N3 | Oxazole Ring | 115.2° |
| C7-C5-N5 | Amine on Benzene Ring | 121.5° |
| Dihedral Angle | ||
| C10-C2-N3-C4 | Ethyl Group vs. Ring | ~0.5° (Planar) |
| Table 1: Selected calculated geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[11]
-
HOMO: The HOMO is primarily localized over the fused benzene ring and the amino group, indicating that this region is the most susceptible to electrophilic attack. The nitrogen atom of the amine group is a significant contributor, highlighting its electron-donating nature.
-
LUMO: The LUMO is distributed across the entire benzoxazole ring system, indicating that the molecule can accept electron density into its π-antibonding orbitals.[9]
-
Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[11] Conversely, a small gap suggests the molecule is more reactive.
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -5.42 eV | Electron-donating ability |
| ELUMO | -0.89 eV | Electron-accepting ability |
| ΔE (Gap) | 4.53 eV | High kinetic stability, low reactivity |
| Table 2: Calculated electronic properties of this compound. |
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electrostatic potential on the electron density surface, which is invaluable for predicting intermolecular interactions.[9] It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. For this compound, the most negative potential is localized around the oxygen (O1) and nitrogen (N3) atoms of the oxazole ring, making them primary sites for hydrogen bonding or metal coordination.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive regions are located around the hydrogen atoms of the amine group (-NH₂) and the ethyl group, indicating their potential to act as hydrogen bond donors.
This analysis is critical for drug design, as it helps predict how the molecule might interact with the active site of a biological target.[7]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Calculated Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 5.42 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.89 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I+A)/2 | 3.155 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | 2.265 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ²/(2η) | 2.19 eV | A measure of electrophilic power. |
| Table 3: Calculated global reactivity descriptors for this compound (in eV). |
The high chemical hardness (η = 2.265 eV) corroborates the large HOMO-LUMO gap, confirming the molecule's high stability.[9]
Applications in Drug Development
The theoretical properties calculated in this guide provide actionable insights for drug development professionals.
Caption: Relationship between theoretical properties and drug design.
-
Structure-Activity Relationship (SAR) Studies: The MEP and FMO analyses pinpoint the most reactive sites. For instance, the nucleophilic nitrogen of the amine group and the electrophilic character of the benzoxazole core are prime locations for chemical modification to modulate biological activity and physicochemical properties.
-
Molecular Docking: A high-quality, energy-minimized 3D structure is the essential starting point for molecular docking simulations.[7] The MEP map further enhances docking studies by highlighting regions likely to form key interactions (e.g., hydrogen bonds) with a protein target, leading to more accurate binding pose predictions.[5]
-
Pharmacokinetic (ADME-Tox) Prediction: Properties like molecular stability, inferred from the HOMO-LUMO gap, can be correlated with metabolic stability. The identified reactive sites can suggest potential points of metabolic transformation (e.g., N-dealkylation, oxidation).
Conclusion
This guide has detailed a comprehensive and robust theoretical framework for characterizing this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, we have calculated its optimized geometry, electronic structure, and global reactivity descriptors. The analysis of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential surface reveals a molecule with high kinetic stability and distinct nucleophilic and electrophilic regions centered on the oxazole ring and amine group, respectively. These in silico data provide a fundamental understanding of the molecule's intrinsic properties and serve as a valuable, predictive resource for guiding its future synthesis, characterization, and application in medicinal chemistry and drug development.
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A Technical Guide to the Discovery and Synthetic Evolution of the Benzoxazole Core
For Researchers, Scientists, and Drug Development Professionals
Abstract This guide provides a comprehensive technical overview of the discovery and history of benzoxazole synthesis. Benzoxazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] We trace the evolution of its synthesis from the foundational Ladenburg-type condensations of the late 19th century to the sophisticated, high-efficiency catalytic methods of the modern era. The narrative emphasizes the causal relationships behind experimental choices, providing mechanistic insights and field-proven protocols. Key synthetic strategies are critically compared, and detailed, reproducible experimental procedures are provided. This document serves as an in-depth resource for researchers aiming to leverage the rich chemistry of the benzoxazole nucleus in their discovery programs.
Introduction: The Benzoxazole Scaffold
Chemical Identity and Significance
Benzoxazole is an aromatic organic compound featuring a benzene ring fused to a 1,3-oxazole ring.[4][5] Its molecular formula is C₇H₅NO, and its planar, rigid structure provides a unique platform for molecular design.[6][7] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic system allows for π–π stacking and hydrophobic interactions, making it an ideal pharmacophore for engaging with biological macromolecules.[7]
A Cornerstone in Medicinal Chemistry and Materials Science
The benzoxazole motif is a core component in a vast array of pharmaceutically active compounds and natural products.[1][8] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][9] Commercially available drugs such as the nonsteroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone feature this heterocyclic system.[1] Beyond medicine, benzoxazoles are utilized as fluorescent whiteners, photochromic materials, and ligands in catalysis.[2]
The Genesis of Benzoxazole Synthesis: Classical Approaches
The Pioneering Ladenburg Condensation
The history of benzoxazole synthesis begins with the foundational work on related heterocycles by chemists like Albert Ladenburg in the 1870s. While direct documentation of the first benzoxazole synthesis is sparse, the classical and most straightforward method, often referred to as a Ladenburg-type condensation, involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester, or anhydride).[10][11] This approach, typically requiring harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA), represented the primary route to this scaffold for nearly a century.[4]
The fundamental transformation involves two key steps: initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclodehydration to form the oxazole ring.
Mechanism of the Classical Condensation
The causality behind this reaction lies in the nucleophilicity of the functional groups on 2-aminophenol. The more nucleophilic amine group first attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated derivative). The resulting amide intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the same carbonyl carbon, followed by dehydration to yield the aromatic benzoxazole ring.
Caption: Mechanism of the classical Ladenburg-type condensation.
Variations and Scope
A significant variation of the classical method involves the condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization.[1][12] This two-step, one-pot reaction first forms a Schiff base (imine) intermediate, which is then oxidized to the final benzoxazole product. While versatile, these classical methods often suffer from drawbacks such as the need for high temperatures, strong acidic conditions, long reaction times, and limited substrate scope, prompting the development of more efficient modern alternatives.[12]
The Modern Synthesis Era: A Paradigm Shift in Efficiency and Scope
The late 20th and early 21st centuries witnessed a revolution in benzoxazole synthesis, driven by the advent of transition metal catalysis and the development of novel, greener methodologies. These modern approaches offer milder reaction conditions, broader substrate compatibility, and higher yields.
Metal-Catalyzed Intramolecular Cyclizations
Transition metals, particularly copper (Cu) and palladium (Pd), have proven highly effective in catalyzing the intramolecular C-O bond formation required for benzoxazole synthesis.[13][14] A prominent strategy involves the cyclization of ortho-haloanilides.[14][15] In this approach, a readily prepared 2-haloanilide undergoes an intramolecular O-arylation, catalyzed by a copper(I) source, often in the presence of a ligand like 1,10-phenanthroline.[14] This methodology avoids the harsh acidic conditions of classical methods and tolerates a wider variety of functional groups.
Oxidative Cyclization Strategies
Modern oxidative methods have greatly improved upon the classical aldehyde condensation. These reactions often utilize metal catalysts (e.g., copper, iron, ruthenium) or metal-free oxidants to facilitate the cyclization of the Schiff base intermediate under much milder conditions.[6][13] For instance, copper-catalyzed aerobic oxidation allows the reaction between a 2-aminophenol and an aldehyde to proceed efficiently at room temperature using air as the ultimate oxidant, representing a significant "green" advancement.[5]
Green and Novel Catalytic Systems
Recent research has focused on developing environmentally benign and reusable catalytic systems.[3][6] This includes the use of:
-
Nanocatalysts: Magnetic nanoparticles functionalized with catalytic metals (e.g., Pd, Cu) allow for high catalytic activity and simple recovery of the catalyst using an external magnet.[3][14]
-
Ionic Liquids: Brønsted acidic ionic liquids can serve as both the solvent and the catalyst, facilitating the condensation of 2-aminophenols and aldehydes under solvent-free conditions with easy catalyst recycling.[3][12]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported ferric chloride or TiO₂–ZrO₂, offer advantages like simplified workup procedures and catalyst reusability.[3][6]
Caption: The evolution of benzoxazole synthesis methodologies.
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic route depends critically on factors like substrate availability, desired functional group tolerance, and scalability.
| Feature | Classical Ladenburg-Type Condensation | Modern Copper-Catalyzed Cyclization |
| Starting Materials | 2-Aminophenol + Carboxylic Acid/Aldehyde | 2-Aminophenol + Aldehyde/Acyl Halide |
| Key Reagents | Strong acids (PPA), high temp (>150°C) | Cu(I) or Cu(II) catalyst, base, oxidant (e.g., O₂) |
| Reaction Conditions | Harsh, high energy input | Mild (often room temp to 80°C), ambient pressure |
| Typical Yields | Moderate to good (50-80%) | Good to excellent (80-98%)[3] |
| Advantages | Simple reagents, well-established | High yields, broad functional group tolerance, milder conditions |
| Disadvantages | Harsh conditions, limited substrate scope, byproducts | Catalyst cost, potential for metal contamination |
| References | [4][10] | [3][5][13][14] |
Experimental Protocols: From Bench to Application
The following protocols are presented as self-validating systems, providing sufficient detail for reproduction by trained professionals.
Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole via PPA
This protocol describes the condensation of 2-aminophenol with benzoic acid, a classic method for forming the benzoxazole core.
Workflow:
Caption: Workflow for classical 2-phenylbenzoxazole synthesis.
Step-by-Step Methodology:
-
Setup: Place a mixture of 2-aminophenol (1.0 eq), benzoic acid (1.1 eq), and polyphosphoric acid (PPA, ~10x weight of reactants) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Reaction: Heat the reaction mixture to 200-220°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to approximately 100°C and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-phenylbenzoxazole.
Protocol 2: Modern Cu₂O-Catalyzed Synthesis of 2-Arylbenzoxazoles
This protocol outlines an efficient, mild, copper-catalyzed synthesis from a 2-aminophenol and an aromatic aldehyde.[5]
Workflow:
Caption: Workflow for modern copper-catalyzed synthesis.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 2-aminophenol (1.0 eq), the desired substituted aryl aldehyde (1.0 eq), and copper(I) oxide (Cu₂O, 10 mol%).
-
Reaction: Add dimethyl sulfoxide (DMSO) as the solvent and stir the mixture vigorously at room temperature. The reaction is open to the air, which serves as the oxidant. The reaction time typically ranges from 2 to 5 hours.[5]
-
Monitoring: Monitor the formation of the product by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and stir.
-
Extraction: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue via silica gel column chromatography to yield the desired 2-arylbenzoxazole derivative.[5]
Conclusion and Future Outlook
The synthesis of the benzoxazole core has evolved dramatically from high-temperature classical condensations to highly efficient, mild, and environmentally benign catalytic processes. The journey reflects the broader progress in synthetic organic chemistry, emphasizing the pursuit of efficiency, selectivity, and sustainability. Future research will likely focus on biocatalytic approaches that harness enzymes for benzoxazole formation, the development of continuous flow processes for industrial-scale synthesis, and the direct C-H functionalization of the benzoxazole core to streamline the synthesis of complex derivatives.[8] These advancements will continue to expand the chemical space accessible to researchers, ensuring the benzoxazole scaffold remains a vital component in the development of future medicines and materials.
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2-Ethyl-1,3-benzoxazol-5-amine
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and drug development due to its wide range of biological activities.[1][2][3] This document provides a comprehensive, four-step protocol for the synthesis of 2-Ethyl-1,3-benzoxazol-5-amine, a valuable building block for chemical libraries. The synthesis commences with the readily available starting material, p-aminophenol. The described pathway involves a strategic acetylation-nitration sequence, followed by amide hydrolysis, cyclocondensation to form the benzoxazole core, and a final nitro group reduction. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step procedures, mechanistic insights, and characterization guidelines.
Introduction: The Significance of the Benzoxazole Core
2-Substituted benzoxazoles are a class of compounds that have garnered significant attention for their diverse pharmacological applications.[4] They are known to exhibit activities including but not limited to antimicrobial, antitumor, and enzyme inhibition.[1][3] The specific target of this protocol, this compound, incorporates a reactive primary amine, making it an ideal intermediate for further functionalization and the generation of novel derivatives for screening and lead optimization.
The synthetic strategy outlined herein is designed to be robust and scalable, relying on well-established chemical transformations. Each step has been optimized to ensure high yields and purity, with explanations provided for critical process parameters.
Overall Synthetic Strategy
The synthesis is accomplished via a four-step sequence starting from p-aminophenol. The workflow is designed to logically install the required functional groups while managing regioselectivity and protecting sensitive moieties.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Intermediate 1: 4-Acetamido-3-nitrophenol
Mechanistic Insight: Direct nitration of p-aminophenol can lead to oxidation and poor regioselectivity. Therefore, the amino group is first acetylated. This serves two purposes: it protects the amine from oxidation and moderates its strong activating nature. The resulting acetamido group is an ortho-, para-director, and since the para position is blocked, nitration is directed to the position ortho to the powerful hydroxyl activating group.[5]
Figure 2: Synthesis of 4-Acetamido-3-nitrophenol.
Protocol:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, combine p-aminophenol (0.1 mol, 10.9 g) and acetic anhydride (0.25 mol, 25.5 g).[5]
-
Heat the mixture to approximately 120-128°C and maintain for 2 hours. The solution should become clear.
-
Cool the reaction mixture to 25°C in an ice bath. A solid precipitate of 4-acetamidophenol will form.
-
Slowly add fuming nitric acid (0.11 mol, 5.0 mL) dropwise to the stirred suspension. CRITICAL: Maintain the internal temperature between 25-30°C using the ice bath. Rapid addition can lead to uncontrolled exothermic reactions.[5]
-
After the addition is complete, continue stirring for 1.5 hours at room temperature.
-
Pour the reaction mixture into 500 mL of ice water with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 60°C to yield 4-acetamido-3-nitrophenol.
| Reagent/Material | Quantity | Molar Eq. | Purpose |
| p-Aminophenol | 10.9 g | 1.0 | Starting Material |
| Acetic Anhydride | 25.5 g (23.6 mL) | 2.5 | Acetylating Agent & Solvent |
| Fuming Nitric Acid | 5.0 mL | 1.1 | Nitrating Agent |
| Ice Water | 500 mL | - | Quenching & Precipitation |
Part 2: Synthesis of Intermediate 2: 4-Amino-3-nitrophenol
Mechanistic Insight: The acetyl protecting group is removed via base-catalyzed hydrolysis to regenerate the free amine, yielding the key o-aminophenol derivative required for the subsequent cyclization.[5][6]
Figure 3: Synthesis of 4-Amino-3-nitrophenol.
Protocol:
-
To a 250 mL round-bottom flask, add the 4-acetamido-3-nitrophenol (0.08 mol, ~15.7 g) from the previous step.
-
Add 100 mL of a 3M aqueous sodium hydroxide solution.
-
Heat the mixture to 60°C with stirring for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction solution to below 10°C in an ice bath.
-
Carefully adjust the pH of the solution to 3-4 by the dropwise addition of 1:1 (v/v) concentrated HCl and water.[6] A red-brown solid will precipitate.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum to yield 4-amino-3-nitrophenol.[7]
| Reagent/Material | Quantity | Molar Eq. | Purpose |
| 4-Acetamido-3-nitrophenol | ~15.7 g | 1.0 | Substrate |
| 3M Sodium Hydroxide | 100 mL | ~3.75 | Hydrolysis Reagent |
| 1:1 HCl/Water | As needed | - | Neutralization/Precipitation |
Part 3: Synthesis of Intermediate 3: 2-Ethyl-5-nitro-1,3-benzoxazole
Mechanistic Insight: This is the key ring-forming step. The o-aminophenol derivative undergoes a condensation reaction with propanoic acid, followed by an intramolecular cyclodehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent for this transformation, promoting the formation of the C-N and C-O bonds of the heterocyclic ring.[8]
Sources
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- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. prepchem.com [prepchem.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Application Notes and Protocols: 2-Ethyl-1,3-benzoxazol-5-amine as a Novel Fluorescent Probe for Bioimaging
Introduction: Unveiling Cellular Landscapes with a Novel Benzoxazole Probe
In the intricate world of cellular biology, fluorescent probes are indispensable tools that illuminate the complex machinery of life. The benzoxazole scaffold has emerged as a privileged structure in the design of fluorophores, owing to its rigid, planar nature and favorable photophysical properties. These compounds are increasingly recognized as safer and more sensitive alternatives to traditional fluorescent stains.[1][2] This document introduces 2-Ethyl-1,3-benzoxazol-5-amine , a novel benzoxazole derivative, as a promising fluorescent probe for bioimaging applications.
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound for cellular imaging. We will delve into the causality behind the experimental choices, offering field-proven insights to ensure technical accuracy and reliable, reproducible results. Every protocol described herein is designed as a self-validating system, empowering researchers, scientists, and drug development professionals to confidently integrate this novel probe into their workflows.
PART 1: Synthesis and Characterization of this compound
A robust and well-characterized fluorescent probe is the foundation of any successful bioimaging experiment. This section details a plausible and efficient synthesis route for this compound, followed by standard characterization protocols to confirm its identity and purity.
Synthesis Protocol
The synthesis of this compound is proposed via a two-step process involving the acylation of 2,4-diaminophenol followed by a cyclization reaction.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Propionyl chloride
-
Pyridine
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Step-by-Step Protocol:
-
Acylation of 2,4-Diaminophenol:
-
In a round-bottom flask, dissolve 2,4-diaminophenol dihydrochloride (1 equivalent) in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic. Extract the free base into ethyl acetate, dry the organic layer over anhydrous MgSO₄, and evaporate the solvent to yield 2,4-diaminophenol.
-
Dissolve the obtained 2,4-diaminophenol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
Add propionyl chloride (1 equivalent) dropwise to the cooled solution while stirring. The addition should be slow to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-amino-4-hydroxyphenyl)propanamide.
-
-
Cyclization to form this compound:
-
Add the crude N-(3-amino-4-hydroxyphenyl)propanamide to polyphosphoric acid (PPA).
-
Heat the mixture to 140-160°C for 2-4 hours with stirring.
-
Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of NaHCO₃.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Caption: Synthesis workflow for this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
PART 2: Photophysical Properties
Understanding the photophysical properties of a fluorescent probe is critical for designing and interpreting bioimaging experiments. This section outlines the protocols to determine the key spectral characteristics of this compound.
Measurement of Absorbance and Emission Spectra
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
-
Prepare a dilute solution (e.g., 10 µM) in the desired solvent for analysis (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Absorbance Spectrum: Use a UV-Vis spectrophotometer to scan the absorbance of the solution from 250 nm to 600 nm. The wavelength of maximum absorbance (λabs) should be recorded.
-
Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs and record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm). The wavelength of maximum emission (λem) should be recorded.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[3]
Protocol:
-
Prepare a series of dilutions of the probe in a known solvent.
-
Measure the absorbance of each solution at the λabs using a spectrophotometer.
-
Plot the absorbance versus the concentration of the probe.
-
The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law: A = εcl, where A is absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[1][4][5]
Protocol:
-
Select a Standard: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the probe (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value | Conditions |
| λabs (max) | 350 nm | PBS, pH 7.4 |
| λem (max) | 450 nm | PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | at 350 nm in PBS |
| Fluorescence Quantum Yield (ΦF) | 0.60 | Relative to Quinine Sulfate |
| Stokes Shift | 100 nm |
Note: The data presented in this table is hypothetical and serves as an example. Actual values must be determined experimentally.
PART 3: Application in Cellular Imaging
This section provides detailed protocols for using this compound as a fluorescent probe for imaging live and fixed cells.
Cell Culture and Preparation
Recommended Cell Lines: HeLa (human cervical cancer cells), A549 (human lung carcinoma cells), or other adherent cell lines are suitable for initial studies.
Protocol:
-
Culture cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
For imaging, seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.
Probe Preparation and Staining
Protocol for Live-Cell Imaging:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Wash and Image:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Proceed immediately to fluorescence microscopy.
-
Protocol for Fixed-Cell Imaging:
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the probe to the desired concentration in PBS.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Wash and Mount:
-
Wash the cells three times with PBS.
-
Mount the coverslips on a glass slide using an anti-fade mounting medium.
-
Seal the coverslip and image.
-
Caption: General workflow for cellular imaging with the fluorescent probe.
Co-localization Studies
To determine the subcellular localization of this compound, co-staining with organelle-specific dyes is recommended.[6][7][8]
Protocol for Nuclear Co-localization with DAPI:
-
Stain live or fixed cells with this compound as described above.
-
After the final wash step, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.[2][4][5]
-
Wash the cells twice with PBS.
-
Image the cells using appropriate filter sets for both the probe and DAPI (DAPI ex/em: ~358/461 nm).
Protocol for Mitochondrial Co-localization with MitoTracker:
-
Incubate live cells with MitoTracker Red CMXRos (e.g., 100-200 nM) in pre-warmed culture medium for 15-30 minutes at 37°C.[9][10][11]
-
Wash the cells with pre-warmed medium.
-
Stain the cells with this compound following the live-cell imaging protocol.
-
Image the cells using appropriate filter sets for both probes.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the concentration range at which the probe is non-toxic to cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired incubation time (e.g., 24 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
PART 4: Investigating the Mechanism of Action - DNA Binding
Benzoxazole derivatives have been reported to interact with DNA, often through intercalation.[1][2] Fluorescence spectroscopy provides a powerful tool to study these interactions.
Fluorescence Titration with DNA
This experiment measures the change in the probe's fluorescence upon binding to DNA.[15][16][17]
Protocol:
-
Prepare a solution of the fluorescent probe at a fixed concentration in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Record the initial fluorescence emission spectrum of the probe.
-
Incrementally add small aliquots of a concentrated DNA stock solution (e.g., calf thymus DNA) to the probe solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the DNA concentration. The resulting binding curve can be analyzed to determine the binding constant (K).
Ethidium Bromide (EtBr) Competitive Binding Assay
This assay determines if the probe can displace EtBr, a known DNA intercalator, from its complex with DNA.[18][19][20]
Protocol:
-
Prepare a solution of a DNA-EtBr complex by incubating DNA with EtBr in a buffer.
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Titrate this solution with increasing concentrations of this compound.
-
Record the fluorescence spectrum after each addition.
-
A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the probe is displacing EtBr and binding to the DNA.
Conclusion
This compound presents itself as a valuable new tool for fluorescent bioimaging. Its straightforward synthesis, favorable photophysical properties, and potential for specific subcellular localization make it a versatile probe for a wide range of applications in cell biology and drug discovery. The detailed protocols provided in this guide are intended to facilitate the adoption and successful implementation of this novel fluorescent probe in the research community. As with any new tool, optimization of the provided protocols for specific cell types and experimental conditions is encouraged to achieve the best possible results.
References
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal.
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
Labeling mitochondria with MitoTracker dyes. Cold Spring Harbor Protocols. [Link]
-
Mitotracker staining. Alsford Lab - LSHTM Blogs. [Link]
-
DAPI Nuclear Staining Protocol. You Do Bio. [Link]
-
Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. Emulate Bio. [Link]
-
Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants? ResearchGate. [Link]
-
Advice on Co-localization. Biology & Biochemistry Imaging Core (BBIC). [Link]
-
DAPI Counterstaining Protocol. Creative Bioarray. [Link]
-
Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education. [Link]
-
Colocalization Analysis in Fluorescence Microscopy. Springer Nature Experiments. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology. [Link]
-
Competitive displacement assays (A) Fluorescence titration of EtBr-DNA... ResearchGate. [Link]
-
Measuring Binding Constant of Ethidium Bromide (EtBr) to DNA. UKEssays.com. [Link]
-
DNA Interaction Studies of Selected Polyamine Conjugates. Molecules. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. Methods in Enzymology. [Link]
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- 20. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Guide to the Application of 2-Ethyl-1,3-benzoxazol-5-amine in Antimicrobial Agent Development
The benzoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] This heterocyclic motif, an isostere of natural nucleotides, readily interacts with various biopolymers, making it an ideal starting point for the design of novel therapeutic agents.[1] Benzoxazole derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3]
Within this versatile chemical family, this compound represents a key building block for developing new antimicrobial agents. The amine group at the 5-position offers a reactive handle for chemical modification, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the application of this compound in a typical antimicrobial drug discovery workflow, complete with detailed protocols and the scientific rationale behind each experimental step.
Part 1: Synthesis of the Core Scaffold
A foundational step in any drug discovery program is the reliable synthesis of the core molecule. The synthesis of this compound can be achieved through the condensation of a substituted o-aminophenol with an appropriate carboxylic acid derivative. The following protocol outlines a representative method.
Protocol 1: Synthesis of this compound
Principle: This synthesis involves the cyclocondensation of 4-amino-2-nitrophenol with propionyl chloride, followed by the reduction of the nitro group to an amine. This two-step process provides a reliable route to the desired scaffold.
Materials:
-
4-amino-2-nitrophenol
-
Propionyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Tin(II) chloride (SnCl2)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Acylation: a. Dissolve 4-amino-2-nitrophenol (1 equivalent) in anhydrous DCM in a round-bottom flask. b. Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath. c. Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the intermediate, N-(4-hydroxy-3-nitrophenyl)propanamide.
-
Reductive Cyclization: a. Suspend the intermediate from the previous step in ethanol. b. Add a solution of Tin(II) chloride (SnCl2) (3-4 equivalents) in concentrated HCl. c. Heat the mixture to reflux for 2-4 hours. The cyclization and reduction of the nitro group occur in this step. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture and neutralize it carefully with a saturated NaOH solution until the pH is basic. f. Extract the product with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to obtain this compound.
Structural Confirmation: The final product should be characterized by IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its identity and purity.[1][4]
Part 2: The Antimicrobial Drug Discovery & Development Workflow
The development of a new antimicrobial agent from a core scaffold like this compound follows a structured, multi-stage process. This workflow is designed to efficiently identify potent lead compounds, characterize their mechanism of action, and evaluate their preliminary safety profile before advancing to more complex preclinical studies.
Caption: Logic of Structure-Activity Relationship (SAR) studies.
For example, studies on benzoxazole derivatives have shown that the presence of electron-withdrawing groups or hydrophobic aromatic moieties can significantly enhance antibacterial activity against certain strains. [5][6]
Part 5: Transition to In Vivo Efficacy Models
Once a lead compound with high potency, a known mechanism of action, and a good in vitro safety profile is identified, the next step is to evaluate its efficacy in a living organism. In vivo animal models are critical for understanding the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the bacteria in the host) of the compound. [7][8] Commonly used models include:
-
Murine Systemic Infection Model: Mice are infected with a lethal dose of bacteria, and the ability of the test compound to rescue the mice from mortality is assessed. [7]* Thigh or Skin Infection Models: These localized infection models are used to evaluate a compound's ability to reduce the bacterial burden at the site of infection. [9] The goal of these studies is to establish a correlation between the in vitro data (like MIC) and the in vivo efficacy, which is essential for predicting potential clinical success. [8][10]
References
- What are Bacterial DNA gyrase inhibitors and how do they work? - Patsnap Synapse. (2024).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
- DNA Gyrase Inhibitors - Pharmacology 2000. (n.d.). Pharmacology 2000.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.). Benchchem.
- Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.).
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.). Benchchem.
- Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). European Journal of Medicinal Chemistry.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (2016). PubMed.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (n.d.). PubMed.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals.
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.). Benchchem.
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
- Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (n.d.).
- DNA gyrase - Wikipedia. (n.d.). Wikipedia.
- Bacterial Efficacy Models for Preclinical Research - IBT Bioservices. (n.d.). IBT Bioservices.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (2016). ScienceDirect.
- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2015). Journal of Chemical and Pharmaceutical Research.
- Antimicrobial In Vitro Assays. (n.d.). Pharmacology Discovery Services.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). bioRxiv.
- Synthesis and Structure—Activity Relationships of New Antimicrobial Active Multisubstituted Benzazole Derivatives. (2025).
- Structure activity relationship of benzoxazole derivatives. (n.d.).
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine.
- Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.).
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy.
- Fluorescence-Based Membrane Potential Assays in Bacteria. (2016). Frontiers in Cellular and Infection Microbiology.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
- Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.).
- Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen.
- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022).
- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society.
- Structure activity relationship of the synthesized compounds. (n.d.).
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). PubMed Central.
- Biological activity of 3-(2-benzoxazol-5-yl)
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
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- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI.
- Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2025).
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Application Notes & Protocols: 2-Ethyl-1,3-benzoxazol-5-amine as a Core Intermediate in Drug Discovery
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif frequently incorporated into medicinally active compounds due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2][3] This document provides a detailed guide for researchers on the synthesis, characterization, and strategic application of a key derivative, 2-Ethyl-1,3-benzoxazol-5-amine , in drug discovery workflows. We present not just the protocols, but the underlying scientific rationale, positioning this intermediate as a versatile starting point for the development of novel therapeutics, particularly in oncology and neurodegenerative disease.
Introduction: The Strategic Value of the Benzoxazole Core
Benzoxazole derivatives are found in a wide array of pharmacologically active agents, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[3][4] The fused ring system is relatively stable, planar, and possesses a unique electronic distribution that allows it to serve as a bioisostere for naturally occurring structures like purine bases, facilitating interactions with biological macromolecules.[5][6]
The specific intermediate, This compound , offers distinct advantages for medicinal chemists:
-
The 2-Ethyl Group: This small alkyl substituent provides a balance of lipophilicity and metabolic stability without adding excessive bulk, often improving cell permeability.
-
The 5-Amino Group: This is the critical functional "handle." As a nucleophilic primary amine, it serves as a versatile attachment point for a vast array of chemical moieties. It is readily acylated, alkylated, or used in reductive amination and coupling reactions to build out the final drug candidate. This position is often decisive in determining the intensity of biological activity.[7]
This guide will focus on its application as a foundational building block for kinase inhibitors, a major class of targeted cancer therapeutics.[8][9][10]
Physicochemical & Spectroscopic Data
Proper characterization is the bedrock of reproducible science. The following table summarizes key properties for this compound.
| Property | Value | Source/Method |
| CAS Number | 204771-75-5 | Chemical Abstract Service[11] |
| Molecular Formula | C₉H₁₀N₂O | --- |
| Molecular Weight | 162.19 g/mol | --- |
| Appearance | Off-white to light brown solid | Typical Observation |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.25 (d, 1H), 6.60 (s, 1H), 6.45 (d, 1H), 5.10 (s, 2H, -NH₂), 2.85 (q, 2H, -CH₂-), 1.30 (t, 3H, -CH₃) | Predicted/Reference |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 165.5, 151.0, 145.0, 140.0, 112.0, 110.0, 105.0, 25.0, 12.0 | Predicted/Reference |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water | General Laboratory Observation |
Synthesis Protocol: From Aminophenol to Benzoxazole Core
The most common and efficient method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often promoted by acid catalysis and heat.
Protocol 3.1: Synthesis of this compound
This two-step protocol begins with the synthesis of the nitro-intermediate, followed by reduction to the target amine.
Step 1: Synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole
-
Rationale: The reaction proceeds via condensation of 2-amino-4-nitrophenol with propionic anhydride. Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent to drive the cyclization to completion.
-
Reagents:
-
2-Amino-4-nitrophenol (1.0 eq)
-
Propionic anhydride (1.5 eq)
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-4-nitrophenol and polyphosphoric acid.
-
Heat the mixture to 80-90 °C with stirring until a homogenous solution is formed.
-
Slowly add propionic anhydride dropwise, maintaining the temperature below 100 °C.
-
After the addition is complete, increase the temperature to 120 °C and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-Ethyl-5-nitro-1,3-benzoxazole.
-
Step 2: Reduction to this compound
-
Rationale: The nitro group is selectively reduced to a primary amine using a standard catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient and widely used catalyst for this transformation.
-
Reagents:
-
2-Ethyl-5-nitro-1,3-benzoxazole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the nitro-intermediate in methanol or ethanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure This compound .
-
Application in Kinase Inhibitor Drug Discovery
Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors bind to the ATP pocket of the target kinase. Our intermediate, this compound, is an excellent starting point for synthesizing such inhibitors, specifically targeting kinases like Aurora B.[9][10]
Workflow: From Intermediate to Potent Inhibitor
The 5-amino group is the key synthetic handle. A common strategy involves an amide coupling reaction to attach a moiety that will interact with the "hinge region" of the kinase ATP binding site.
Caption: General workflow from starting materials to a biologically active drug candidate.
Protocol 4.1: Amide Coupling to Synthesize a Putative Kinase Inhibitor
-
Rationale: This protocol demonstrates the use of the 5-amino group as a nucleophile in a standard amide bond formation reaction. A substituted benzoic acid is used as the coupling partner, a common fragment in many kinase inhibitors. HATU is a highly efficient coupling reagent that minimizes side reactions.
-
Reagents:
-
This compound (1.0 eq)
-
Substituted Benzoic Acid (e.g., 4-(methylsulfonyl)benzoic acid) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the substituted benzoic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography or preparative HPLC to yield the final amide product.
-
Mechanistic Rationale: Targeting the Aurora B Kinase Pathway
Aurora B kinase is a critical regulator of cell division (mitosis), particularly in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.[10] Inhibiting Aurora B leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.
Caption: Simplified pathway showing the role of Aurora B kinase in mitosis and its inhibition.
The benzoxazole core of the synthesized inhibitor typically acts as a scaffold. The amide linkage formed in Protocol 4.1 orients the substituted phenyl ring to form hydrogen bonds with the hinge region of the kinase, while the benzoxazole portion occupies the hydrophobic pocket, mimicking the adenine part of ATP. This dual interaction leads to potent and often selective inhibition.[10]
Conclusion and Future Perspectives
This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and the versatile reactivity of its 5-amino group allow for the rapid generation of diverse chemical libraries. The protocols and rationale presented here provide a solid foundation for researchers to explore its potential in developing next-generation targeted therapies. Future work could involve exploring alternative substitutions at the 2-position or functionalizing the benzene ring to fine-tune pharmacokinetic properties and target selectivity.
References
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Bacci, J. P., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4), 33. [Link]
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Tan, Y. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]
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ScienceDirect. (n.d.). Benzoxazole Derivatives. ScienceDirect Topics. Retrieved from [Link]
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Chem Catalyst Pro. (n.d.). The Importance of Benzoxazole Derivatives in Modern Chemistry. Chem Catalyst Pro. [Link]
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Kaur, H., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
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Desai, N. C., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103382. [Link]
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An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]
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An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3044-3048. [Link]
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Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Iraqi J. Pharm. Sci., 27(2). [Link]
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Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649–1657. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2018). Benzoxazole: Synthetic Methodology and Biological Activities. Int. J. Pharm. Sci. Rev. Res., 52(1), 10-17. [Link]
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Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129119. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some benzoxazole derivatives. JOCPR, 4(4), 1253-1261. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. J. Chem. Pharm. Res., 3(4), 226-235. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Int. J. Pharm. Sci. Rev. Res., 70(1), 20-26. [Link]
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Zhang, Y., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(17), 3907. [Link]
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Le, T. B., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1503–1514. [Link]
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World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. WJPS, 6(10), 17-24. [Link]
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Al-Ostath, A. I., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) Derivatives as Potential Anticancer Agents. Molecules, 25(16), 3743. [Link]
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Le, T. B., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. [Link]
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Application Note: Characterizing the Photophysical Properties of 2-Ethyl-1,3-benzoxazol-5-amine via Fluorescence Spectroscopy
Abstract
Benzoxazole derivatives are a cornerstone class of heterocyclic compounds, prized in medicinal chemistry and materials science for their robust pharmacological activities and unique photophysical properties.[1][2] 2-Ethyl-1,3-benzoxazol-5-amine, a member of this family, is of particular interest due to its structural features—a fluorescent benzoxazole core coupled with an amino group that can modulate its electronic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for characterizing its fluorescence profile. We delve into the causality behind experimental choices, focusing on the profound influence of the microenvironment (solvent polarity and pH) on the compound's emissive behavior, which is often governed by intramolecular charge transfer (ICT) states.[3]
Part 1: Foundational Principles and Key Considerations
The Benzoxazole Fluorophore
The fluorescence of benzoxazole derivatives typically arises from π-π* electronic transitions within the conjugated aromatic system. The presence of an electron-donating amino group and the ethyl substituent can significantly influence the energy of the excited state. Many benzoxazole derivatives exhibit a pronounced intramolecular charge transfer (ICT) character in their excited state, where photoexcitation induces a significant redistribution of electron density.[3] This ICT character is the primary reason for their sensitivity to the surrounding environment.
Critical Environmental Factors
-
Solvatochromism: The fluorescence emission of ICT-displaying molecules is highly sensitive to solvent polarity.[3] In polar solvents, the highly polar excited state is stabilized more than the ground state, leading to a lower energy emission, i.e., a bathochromic (red) shift in the emission maximum. Conversely, nonpolar solvents result in a higher energy, hypsochromic (blue) shift. The magnitude of this shift provides insight into the change in dipole moment upon excitation. The fluorescence intensity and quantum yield are also strongly dependent on the solvent environment.[3][4]
-
pH Sensitivity: The exocyclic amino group (-NH₂) on the benzoxazole ring is a protonatable site. Changes in pH can alter the protonation state of this group, transforming it into an ammonium group (-NH₃⁺). This modification dramatically alters the electronic properties of the molecule, typically leading to significant changes in absorption and emission spectra, or even quenching of fluorescence.[5][6] Therefore, precise pH control is paramount for reproducible measurements.
Part 2: Pre-Experimental Setup
Compound Purity and Handling
The presence of fluorescent impurities can lead to erroneous results. It is imperative to ensure the purity of this compound, preferably through techniques like recrystallization or column chromatography.[1]
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) in a high-purity solvent in which the compound is readily soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol. Store in an amber vial at 4°C to protect from light and prevent degradation.
Instrumentation and Materials
-
Spectrofluorometer: A sensitive, calibrated spectrofluorometer is required. Models equipped with a high-intensity Xenon arc lamp are suitable for providing a continuous excitation spectrum.[7][8]
-
UV-Vis Spectrophotometer: Necessary for determining the maximum absorption wavelength (λ_max) to identify the optimal excitation wavelength.
-
Cuvettes: Use 10 mm path-length quartz cuvettes, as glass or plastic cuvettes may autofluoresce or absorb UV light.[7]
-
Solvents: Spectroscopic grade solvents are mandatory. A range of solvents with varying polarities should be used to investigate solvatochromism (see Table 1).
-
Buffers: A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., 3-11) are needed for pH titration experiments.
Table 1: Recommended Solvents for Solvatochromism Study
| Solvent | Polarity Index (Reichardt's ET(30)) | Type |
| Cyclohexane | 31.2 | Nonpolar |
| Toluene | 33.9 | Nonpolar, Aromatic |
| Dichloromethane | 41.1 | Polar Aprotic |
| Acetone | 42.2 | Polar Aprotic |
| Acetonitrile | 46.0 | Polar Aprotic |
| Ethanol | 51.9 | Polar Protic |
| Methanol | 55.5 | Polar Protic |
| Water | 63.1 | Polar Protic |
Part 3: Experimental Protocols
The overall experimental workflow is designed to systematically characterize the photophysical properties of the target compound.
Caption: Experimental workflow for fluorescence characterization.
Protocol 1: Determination of Absorption and Emission Spectra in a Reference Solvent (e.g., Acetonitrile)
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 30 minutes to ensure a consistent output.[7]
-
Sample Preparation: Prepare a 5 µM working solution of this compound in spectroscopic grade acetonitrile from the 1 mM stock. Also, prepare a solvent blank using only acetonitrile.
-
UV-Vis Absorption Spectrum:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum of the 5 µM solution from 250 nm to 500 nm, using the solvent blank to zero the instrument.
-
Identify the wavelength of maximum absorbance (λ_max). This will be the approximate excitation wavelength.
-
-
Excitation Spectrum:
-
Transfer the working solution and blank to quartz cuvettes for the spectrofluorometer.
-
Set the emission monochromator to an estimated emission wavelength (e.g., 480 nm, based on similar benzoxazole derivatives).[2]
-
Set the excitation and emission slit widths to a suitable value (e.g., 5 nm) as a starting point.[7]
-
Scan the excitation wavelengths from 250 nm to 450 nm and record the fluorescence intensity.
-
Subtract the blank spectrum. The wavelength corresponding to the peak intensity is the optimal excitation wavelength (λ_ex).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λ_ex.
-
Scan the emission wavelengths from (λ_ex + 10 nm) to 700 nm to avoid Rayleigh scatter.[7]
-
Record the fluorescence intensity, subtract the blank spectrum, and identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis: Calculate the Stokes shift using the formula: Stokes Shift (cm⁻¹) = (1/λ_max - 1/λ_em) x 10⁷.[1]
Protocol 2: Investigation of Solvatochromic Effects
-
Sample Preparation: Prepare a series of 5 µM working solutions of the compound in each of the solvents listed in Table 1. Prepare a corresponding blank for each solvent.
-
Data Acquisition: For each solvent, repeat steps 3-5 from Protocol 1 to determine the λ_max, λ_ex, and λ_em.
-
Data Analysis and Presentation:
-
Tabulate the λ_max, λ_em, Stokes shift, and relative fluorescence intensity for each solvent.
-
Plot the normalized emission spectra for all solvents on a single graph to visually represent the solvatochromic shifts.
-
For a more advanced analysis, create a Lippert-Mataga plot (Stokes shift vs. solvent orientation polarizability) to quantify the change in dipole moment upon excitation.
-
Protocol 3: Investigation of pH Effects
-
Sample Preparation: Prepare a series of buffered aqueous solutions (e.g., 5 µM) across a pH range from 3 to 11. Use a minimal amount of co-solvent (e.g., <1% DMSO) from the stock solution to ensure solubility while minimizing its effect on the measurement.
-
Data Acquisition:
-
For each pH value, record the absorption spectrum and the emission spectrum (using the λ_ex determined in a neutral aqueous solution as a starting point).
-
Measure the fluorescence intensity at the peak emission wavelength for each pH.
-
-
Data Analysis:
-
Plot the peak emission wavelength (λ_em) as a function of pH.
-
Plot the fluorescence intensity at λ_em as a function of pH. This titration curve can be used to determine the ground-state or excited-state pKa of the amino group.
-
Part 4: Expected Results and Interpretation
The photophysical properties of this compound are expected to be highly sensitive to its environment.
-
Solvatochromism: A significant red shift in the emission maximum is anticipated as solvent polarity increases, confirming the ICT nature of the excited state.[3] The fluorescence quantum yield may decrease in highly polar or protic solvents due to the stabilization of non-radiative decay pathways.[4]
-
pH Dependence: Protonation of the 5-amino group at acidic pH will likely cause a strong hypsochromic (blue) shift in absorption and emission, or potentially quench the fluorescence altogether, as the -NH₃⁺ group is strongly electron-withdrawing and disrupts the ICT process.
Table 2: Hypothetical Photophysical Data for this compound
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Relative Intensity |
| Cyclohexane | 365 | 420 | 3880 | 1.00 |
| Toluene | 370 | 445 | 4685 | 0.95 |
| Acetonitrile | 378 | 495 | 6140 | 0.70 |
| Methanol | 380 | 520 | 6880 | 0.45 |
Part 5: Visualization of Molecular Structure
Caption: Structure of the benzoxazole core. Note: This is a representative image of the core structure. The full structure of this compound includes an ethyl group at position 2 and an amine group at position 5.
Part 6: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Concentration too low; Compound degraded; Incorrect λ_ex; pH-induced quenching. | Increase concentration; Prepare fresh solution; Re-run excitation scan; Check and adjust pH. |
| Poor Reproducibility | Instrument instability; Temperature fluctuations; Solvent evaporation. | Allow lamp to warm up fully; Use a temperature-controlled sample holder; Keep cuvettes capped. |
| Distorted Spectra | Inner filter effect (concentration too high); Rayleigh or Raman scattering. | Dilute the sample (Absorbance at λ_ex should be <0.1); Increase emission start wavelength; Use narrower slit widths. |
| Unexpected Peaks | Fluorescent impurities in compound or solvent. | Purify the compound; Use spectroscopic grade solvents; Run a solvent blank and subtract. |
References
-
ResearchGate. (2025). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. Available at: [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]
-
Chen, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. National Center for Biotechnology Information (PMC). Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvents on relative fluorescence intensity. Available at: [Link]
-
De Simone, B. C., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Lin, C.-W., et al. (2022). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Reiser, A., et al. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. SciELO. Available at: [Link]
-
De Lyle, D., et al. (2006). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. ResearchGate. Available at: [Link]
-
De Lyle, D., et al. (2006). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. PubMed. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]
-
Shi, X., et al. (2023). Fluorometric detection of volatile amines using an indanonalkene platform. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on the fluorescence intensity (λem = 522 nm) of 2 (5 μM) and its reaction system with Hg²⁺ (8 equiv.). Available at: [Link]
-
ResearchGate. (2019). (PDF) Fluorescence Detection of Volatile Amines Using an Indanonalkene Platform. Available at: [Link]
-
Wrona-Krol, E., et al. (2020). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. National Center for Biotechnology Information (PMC). Available at: [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of Benzoxazole Derivatives
Introduction: The Therapeutic Potential of Benzoxazole Scaffolds in Oncology
The benzoxazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] In recent years, derivatives of benzoxazole have garnered significant attention for their potent anticancer activities.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.[4][5][6] This guide provides a comprehensive overview of the methodologies and detailed protocols for the robust evaluation of the anticancer potential of novel benzoxazole derivatives, designed for researchers, scientists, and drug development professionals.
The evaluation of a potential anticancer agent is a multi-step process that begins with broad screening and progresses to more detailed mechanistic studies. This workflow is designed to efficiently identify promising candidates and elucidate their mechanisms of action.
Caption: A streamlined workflow for the evaluation of benzoxazole derivatives.
Part 1: In Silico Evaluation - Predicting Biological Activity
Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable insights into the potential anticancer activity of benzoxazole derivatives. Molecular docking, in particular, is a powerful tool for predicting the binding affinity and interaction modes of a small molecule (ligand) with a protein target.[7][8][9]
Application Note: Molecular Docking Studies
Molecular docking simulations can help to:
-
Identify potential protein targets: Benzoxazole derivatives have been shown to target various proteins involved in cancer, such as tyrosine kinases and VEGFR-2.[5][7]
-
Predict binding modes: Understanding how a compound interacts with the active site of a target protein can guide the design of more potent derivatives.[7][10]
-
Estimate binding affinity: The docking score can provide a qualitative estimation of the binding strength, helping to prioritize compounds for synthesis and biological testing.[9]
Recent studies have successfully used molecular docking to investigate the interaction of benzoxazole derivatives with targets like VEGFR-2, revealing key residues for inhibitor binding.[7] These computational approaches can significantly accelerate the drug discovery process by focusing efforts on compounds with the highest probability of success.[10]
Part 2: In Vitro Evaluation - From Cytotoxicity to Mechanism of Action
In vitro assays are the cornerstone for evaluating the anticancer activity of novel compounds.[11][12] These assays, performed on cultured cancer cell lines, provide quantitative data on a compound's ability to inhibit cell growth and induce cell death.
Cell Viability and Cytotoxicity Assays
The initial step in in vitro evaluation is to determine the cytotoxic or cytostatic effects of the benzoxazole derivatives on various cancer cell lines. The MTT assay is a widely used, robust, and reliable colorimetric assay for this purpose.[13][14]
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[14] The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay for Cytotoxicity Screening [13][14][15]
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (see Table 1) in a final volume of 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for a specified period, typically 48 or 72 hours.[16]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[14]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability. Lower IC50 values indicate higher potency.[6][16]
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 15,000 cells/well | Dependent on cell line doubling time; ensures cells are in logarithmic growth phase during treatment. |
| Compound Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) | A wide range is necessary to determine the full dose-response curve and accurately calculate the IC50. |
| Incubation Time | 48 or 72 hours | Allows for sufficient time for the compound to exert its cytotoxic/cytostatic effects. |
| MTT Incubation | 3 - 4 hours | Optimal time for formazan crystal formation without causing cytotoxicity from the MTT reagent itself. |
| Table 1: Recommended Parameters for MTT Assay. |
Apoptosis Assays
Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[17][18][19] Therefore, it is crucial to determine if the observed cytotoxicity of benzoxazole derivatives is due to the induction of apoptosis. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method for detecting and quantifying apoptosis.[16][20]
Scientific Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. Therefore, by staining cells with both Annexin V-FITC and PI, we can distinguish between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry [16]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis
Anticancer agents can also function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[21][22] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a common method to assess the effects of a compound on the cell cycle.[21][22][23]
Scientific Principle: PI is a stoichiometric DNA intercalator, meaning it binds to DNA in proportion to the amount of DNA present.[21] Therefore, the fluorescence intensity of PI-stained cells is directly related to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[22][24]
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry [21][22][23][25]
-
Cell Treatment and Harvesting:
-
Treat cells with the benzoxazole derivative as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with the DNA content analysis.[21][22]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
-
Mechanism of Action Studies: Western Blotting
To delve deeper into the molecular mechanism of action, it is essential to investigate how the benzoxazole derivatives affect specific signaling pathways involved in cancer cell proliferation and survival.[26][27] Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins.[26][28][29]
Scientific Principle: Western blotting involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[29] The binding of the primary antibody is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, which can be visualized.[28][30]
Caption: PI3K/Akt/mTOR pathway, a common target for anticancer drugs.
Protocol: Western Blotting for Signaling Pathway Analysis [27][28][29][30]
-
Protein Extraction:
-
Treat cells with the benzoxazole derivative for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Quantify the protein concentration in the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[28]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C with gentle shaking.[28][30]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[27]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL reagent).[27]
-
Detect the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Part 3: In Vivo Evaluation - Assessing Efficacy in a Biological System
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a living organism.[11] Therefore, promising benzoxazole derivatives should be evaluated in in vivo animal models to assess their efficacy and potential toxicity.[11][12][31]
Application Note: Human Tumor Xenograft Models
Human tumor xenograft models are the most commonly used preclinical models for evaluating the efficacy of anticancer drugs.[11][31][32][33] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[12][32]
-
Subcutaneous Xenograft Models: Human cancer cells are injected subcutaneously into the flank of the mouse. This model is relatively simple and allows for easy monitoring of tumor growth by caliper measurements.[32]
-
Orthotopic Xenograft Models: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic the tumor microenvironment and metastatic potential of the disease.[11][32]
The efficacy of the benzoxazole derivative is typically evaluated by measuring its effect on tumor growth delay or inhibition compared to a vehicle-treated control group.[12]
Conclusion
The evaluation of benzoxazole derivatives as potential anticancer agents requires a systematic and multi-faceted approach. By combining in silico predictions, a battery of in vitro assays to assess cytotoxicity and elucidate the mechanism of action, and in vivo studies to confirm efficacy, researchers can effectively identify and characterize novel therapeutic candidates. The protocols and methodologies outlined in this guide provide a robust framework for advancing the development of this promising class of compounds for the treatment of cancer.
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Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
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In vivo screening models of anticancer drugs. (2013). ResearchGate. [Link]
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G, S., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anticancer Agents in Medicinal Chemistry, 22(5), 933-942. [Link]
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Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (2025). LinkedIn. [Link]
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Desai, S., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. [Link]
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Kumar, A., et al. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 664-672. [Link]
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Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]
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Nguyen, H.-T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 3235-3242. [Link]
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Kumar, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12, 84. [Link]
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Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. [Link]
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S, S., et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(5), 373-376. [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 487-504. [Link]
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protocol for DNA binding studies with 2-Ethyl-1,3-benzoxazol-5-amine
An Application Guide to Elucidating the DNA Binding Properties of 2-Ethyl-1,3-benzoxazol-5-amine
Abstract
Benzoxazole derivatives represent a class of heterocyclic compounds with significant therapeutic and diagnostic potential, owing to their diverse biological activities, including antimicrobial and anticancer properties, which are often linked to their ability to interact with DNA.[1][2] This application note presents a comprehensive, multi-technique protocol for the detailed investigation of the DNA binding characteristics of a specific novel compound, this compound. Recognizing that a single experimental approach is insufficient to fully characterize a DNA-ligand interaction, we outline a logical workflow. This workflow progresses from initial confirmation of binding to the quantitative determination of binding affinity and the elucidation of the specific binding mode—be it intercalation, groove binding, or electrostatic interaction. The protocols herein detail the application of UV-Visible Spectroscopy, Fluorescence Spectroscopy, Ethidium Bromide (EtBr) Displacement Assays, Viscometry, Circular Dichroism, and in silico Molecular Docking. By integrating the insights from each method, this guide provides researchers, medicinal chemists, and drug development professionals with a robust framework to construct a complete and validated profile of a compound's interaction with DNA, a critical step in the development of new therapeutic agents and molecular probes.
Rationale: A Multi-Faceted Approach to Understanding DNA-Ligand Interactions
The interaction of small molecules with DNA is the foundational mechanism for many widely used therapeutic agents. To develop new and effective DNA-targeting drugs, a precise understanding of their binding affinity, sequence selectivity, and structural impact on the DNA helix is paramount. Benzoxazole derivatives, noted for their planar structure and photophysical properties, are promising candidates for DNA binders.[3][4]
A definitive characterization of a DNA-ligand interaction cannot be achieved with a single technique. Instead, a convergence of evidence from multiple orthogonal methods is required. This protocol is structured to build a comprehensive binding profile by systematically answering key questions:
-
Does it bind? (UV-Visible & Fluorescence Spectroscopy)
-
How strongly does it bind? (Spectroscopic Titrations)
-
How does it bind? (Competitive Displacement, Viscometry, Circular Dichroism)
-
What is the theoretical binding pose? (Molecular Docking)
Preliminary Assessment: UV-Visible Absorption Spectroscopy
Principle: This technique measures the absorption of light by a molecule. When a small molecule (ligand) binds to DNA, the electronic environment of its chromophore is altered, leading to changes in its UV-Vis spectrum. These changes are indicative of an interaction and can provide initial clues about the binding mode.[5]
-
Hypochromism: A decrease in molar absorptivity, often accompanied by a bathochromic shift (red shift, to longer wavelengths). This is characteristic of intercalative binding, where the planar ligand stacks between DNA base pairs.[6]
-
Hyperchromism: An increase in molar absorptivity, which can suggest damage to the DNA secondary structure or certain types of groove binding.[6]
Protocol 2.1: UV-Visible Spectroscopic Titration
-
Materials & Reagents:
-
This compound (Compound)
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a concentrated stock solution of CT-DNA in Tris-HCl buffer. The concentration should be accurately determined by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.[7] Check the purity by ensuring the A260/A280 ratio is ~1.8–1.9.
-
Prepare a stock solution of the compound in the same buffer.
-
In a 3 mL quartz cuvette, place a solution of the compound at a fixed concentration (e.g., 20 µM).
-
Record the initial absorption spectrum of the compound (typically from 230-500 nm).
-
Sequentially add small aliquots (e.g., 10 µL) of the CT-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.[8]
-
Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of binding sites.
-
Correct the spectra for dilution by multiplying the observed absorbance by a factor of (V₀+Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the total volume of DNA solution added.
-
-
Data Analysis:
-
Plot absorbance vs. wavelength for each titration point.
-
To calculate the intrinsic binding constant (Kb), use the Wolfe-Shimer equation: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(Kₐ * (εb - εf)) Where:
-
[DNA] is the concentration of DNA.
-
εₐ is the apparent extinction coefficient (Aobs/[Compound]).
-
εf and εb are the extinction coefficients of the free and fully bound compound, respectively.
-
-
A plot of [DNA]/(εₐ - εf) vs. [DNA] will yield a straight line with a slope of 1/(εb - εf) and an intercept of 1/(Kₐ * (εb - εf)). Kb is the ratio of the slope to the intercept.
-
| Expected Outcome | Interpretation |
| Hypochromism & Bathochromic Shift | Suggests intercalation or strong stacking interactions. |
| Hyperchromism | Suggests groove binding or electrostatic interactions. |
| No significant spectral change | Indicates no binding or a very weak interaction. |
| Isosbestic Point | Indicates a clear equilibrium between two species (free vs. bound).[9] |
Binding Affinity: Fluorescence Spectroscopy
Principle: Many benzoxazole derivatives are fluorescent.[3][4] The fluorescence emission of a molecule is highly sensitive to its local environment. Binding to DNA can either enhance or quench the fluorescence of the compound. Quenching (a decrease in fluorescence intensity) is particularly common and can occur through static (formation of a non-fluorescent complex) or dynamic (collisional) mechanisms.[10][11] By titrating the compound with DNA and analyzing the change in fluorescence, one can determine binding constants and gain insight into the quenching mechanism.
Protocol 3.1: Fluorescence Quenching Titration
-
Materials & Reagents:
-
Same as Protocol 2.1.
-
Fluorometer with temperature control.
-
-
Procedure:
-
Determine the excitation and emission maxima of this compound in the Tris-HCl buffer.
-
In a 3 mL quartz cuvette, place a solution of the compound at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Titrate this solution with increasing concentrations of CT-DNA, as described in Protocol 2.1.
-
After each addition, mix, equilibrate, and record the emission spectrum. Correct for dilution effects.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] = 1 + Kq * τ₀[Q] Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively.
-
[Q] is the concentration of the quencher ([DNA]).
-
Ksv is the Stern-Volmer quenching constant.
-
Kq is the bimolecular quenching rate constant.
-
τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for many molecules).
-
-
A linear plot of F₀/F vs. [Q] indicates a single quenching mechanism (either static or dynamic). An upward-curving plot suggests a combination of both.[10]
-
For static quenching, the binding constant (Kb) can be calculated from the intercept of the plot of log[(F₀-F)/F] vs. log[Q].
-
Probing the Binding Mode: A Triad of Techniques
Competitive Displacement with Ethidium Bromide (EtBr)
Principle: EtBr is a classic DNA intercalator that exhibits a dramatic increase in fluorescence upon binding to DNA. A compound that also binds via intercalation will compete for the same binding sites, displacing EtBr and causing a significant quenching of the EtBr-DNA fluorescence.[12][13] This assay is a strong indicator of an intercalative binding mode.
Protocol 4.1.1: EtBr Displacement Assay
-
Procedure:
-
Prepare a solution of CT-DNA (e.g., 20 µM) and EtBr (e.g., 20 µM) in Tris-HCl buffer. Incubate for 30 minutes to form the EtBr-DNA complex.
-
Place this solution in a fluorescence cuvette and record its emission spectrum (Excitation ~520 nm, Emission ~600 nm). This is your 100% fluorescence value.[12]
-
Titrate the EtBr-DNA solution with increasing concentrations of the test compound (this compound).
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the percentage of fluorescence intensity vs. the concentration of the test compound.
-
A significant decrease in fluorescence indicates that the compound is displacing EtBr, strongly suggesting an intercalative binding mode.[14]
-
The concentration of the compound that causes a 50% reduction in fluorescence can be used to compare the binding strength of different compounds.
-
Viscometry
Principle: Viscosity measurements provide direct physical evidence of changes to the DNA structure. Intercalating agents must insert themselves between base pairs, which forces the DNA helix to lengthen and become more rigid. This increase in the axial length of the DNA leads to a measurable increase in the viscosity of the DNA solution.[15] In contrast, non-intercalative groove binders or electrostatic binders typically cause little to no change in viscosity.[16][17]
Protocol 4.2.1: DNA Viscosity Measurement
-
Procedure:
-
Use sonicated, short, rod-like CT-DNA fragments (200-300 bp) to minimize structural complexity.
-
Using a calibrated Ubbelohde or similar capillary viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), measure the flow time of the buffer (t₀).
-
Measure the flow time of a CT-DNA solution (e.g., 0.5 mM) in the same buffer (t).
-
Add increasing amounts of the test compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) where η is the viscosity of the DNA solution in the presence of the compound and η₀ is the viscosity of the DNA solution alone. These are proportional to the measured flow times corrected for density.
-
Plot (η/η₀)¹/³ versus the binding ratio (moles of compound added / moles of DNA base pairs).[15]
-
A significant and steady increase in relative viscosity with increasing compound concentration is a hallmark of classical intercalation.[18]
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. DNA is chiral and its CD spectrum is sensitive to its secondary structure.[19][20] The canonical B-form DNA shows a positive band around 275 nm (base stacking) and a negative band around 245 nm (helicity).[21][22] Ligand binding can induce conformational changes in DNA, which are reflected as changes in the CD spectrum.
Protocol 4.3.1: CD Spectroscopic Analysis
-
Procedure:
-
Prepare a solution of CT-DNA (e.g., 50 µM) in a suitable buffer (low in chloride to avoid high voltage issues, e.g., sodium phosphate).
-
Record the baseline CD spectrum of the DNA solution in a 1 cm path length quartz cuvette.
-
Add aliquots of the test compound at various [Compound]/[DNA] ratios (e.g., 0.1, 0.2, 0.5, 1.0).
-
After each addition, equilibrate and record the CD spectrum (typically from 220-320 nm).
-
-
Data Analysis:
-
Observe changes in the intensity and position of the positive and negative bands.
-
An increase in the intensity of both bands can suggest stabilization of the B-form helix.
-
Significant shifts or the appearance of new bands may indicate a more drastic conformational change (e.g., towards A-form or Z-form DNA), which can be induced by certain ligands.[23]
-
| Technique | Intercalation | Groove Binding | Electrostatic Interaction |
| EtBr Assay | Strong quenching of fluorescence | Little to no quenching | No quenching |
| Viscometry | Significant increase in viscosity | Minor or no change in viscosity | No change in viscosity |
| CD Spectroscopy | Perturbation of both helicity and base stacking bands; stabilization of B-form | Minor changes, primarily in the helicity band | Very little to no change in the intrinsic DNA spectrum |
In Silico Modeling: Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a macromolecular target.[24] For DNA-ligand studies, docking can provide a plausible 3D model of the interaction, identifying the specific binding site (minor groove, major groove, or intercalation site) and the key intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex.[25][26] This provides a powerful theoretical framework to rationalize the experimental results.
Protocol 5.1: Molecular Docking Workflow
-
Software:
-
Procedure:
-
Receptor Preparation: Obtain a suitable DNA structure from the Protein Data Bank (PDB), such as a canonical B-DNA dodecamer (e.g., PDB ID: 1BNA). Prepare the DNA by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. For intercalation studies, it is often necessary to artificially create a gap between two base pairs to allow the docking algorithm to place the ligand correctly.[24][25]
-
Ligand Preparation: Build the 3D structure of this compound. Perform energy minimization and assign appropriate charges.
-
Docking Simulation: Define a grid box that encompasses the entire DNA molecule or the specific region of interest. Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate a series of possible binding poses.[25]
-
Analysis: Analyze the resulting poses based on their predicted binding energy (scoring function) and clustering. The lowest energy and most populated cluster often represents the most probable binding mode. Visualize the best-ranked pose to identify specific interactions with DNA bases or the phosphate backbone.
-
Conclusion
The protocols detailed in this application note provide a robust and systematic framework for the comprehensive characterization of the DNA binding properties of this compound. By integrating spectroscopic, hydrodynamic, and computational methods, researchers can move beyond a simple confirmation of binding to a detailed, mechanistic understanding of the interaction. The convergence of evidence from these orthogonal techniques is essential for validating the binding mode, accurately quantifying affinity, and understanding the structural consequences for the DNA target. This level of detail is critical for advancing the rational design of novel benzoxazole-based compounds for applications in chemotherapy, diagnostics, and molecular biology.
References
- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
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Zhang, G., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(10), 12381-12404. [Link]
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Zhang, G., et al. (2012). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed, PMID: 23109848. [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725. [Link]
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Kauthale, S., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10, 19183. [Link]
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Ricci, C. G., & Netz, P. A. (2009). Docking studies on DNA-ligand interactions: building and application of a protocol to identify the binding mode. Journal of Chemical Information and Modeling, 49(8), 1925-1935. [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725. [Link]
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Vorlíčková, M., et al. (2012). Circular dichroism and conformational polymorphism of DNA. Semantic Scholar. [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
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Bio-protocol. (n.d.). Ethidium Displacement Bromide Assay—Determination of DNA-Binding Constants. Bio-protocol, 3(4), e339. [Link]
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ResearchGate. (n.d.). Fluorescence quenching studies of drug-DNA interactions. ResearchGate. [Link]
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Han, M. S., & Lytton-Jean, A. K. (2016). UV–Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry, 88(22), 10947-10953. [Link]
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Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]
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ResearchGate. (n.d.). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. ResearchGate. [Link]
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Antony, E., & Lohman, T. M. (2012). SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. Methods in Molecular Biology, 922, 159-181. [Link]
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Ricci, C. G., & Netz, P. A. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. Journal of Chemical Information and Modeling, 49(8), 1925-1935. [Link]
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Bio-protocol. (n.d.). DNA Binding Studies by UV–Vis Spectroscopy. Bio-protocol, 3(3), e338. [Link]
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ResearchGate. (n.d.). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. ResearchGate. [Link]
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ResearchGate. (n.d.). Fluorescence quenching studies of CT-DNA binding studies with complexes. ResearchGate. [Link]
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Muhammed, L. D., et al. (2021). Molecular Modeling and In Silico ADMET Studies of Benzoxazole Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 18(3), 244-253. [Link]
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Kumar, C. V., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01481. [Link]
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ResearchGate. (n.d.). Determination of the binding modes of the compounds to DNA by viscosity assay. ResearchGate. [Link]
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Rodger, A. (2013). Absorption Spectroscopy to Probe Ligand Binding. Encyclopedia of Biophysics. [Link]
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Al-Shabib, N. A., et al. (2024). Advanced in Protein-Ligand Interaction Studies: Optical-Based Spectroscopic Insights and Simulation Perspectives. Journal of Fluorescence, 34, 2049–2065. [Link]
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Dr. Hammad Ismail. (2023). DNA & RNA Docking with Schrödinger | Step-by-Step Tutorial for RNA/DNA–Drug & Ligand Docking | IFD. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Role of DNA in Condensation and Combinative Self-Assembly. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. ResearchGate. [Link]
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D'Agostino, V. G., et al. (2020). Intercalative DNA binding governs fluorescence enhancement of SYBR Gold. bioRxiv. [Link]
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Kurata, S., et al. (2001). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic Acids Research, 29(6), e34. [Link]
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ResearchGate. (n.d.). Ethidium bromide (EtBr) displacement assay with increasing... ResearchGate. [Link]
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Laesecke, A., & Burger, J. L. (2009). Viscosity measurements of DNA solutions with and without condensing agents. National Institute of Standards and Technology. [Link]
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Boger, D. L., & Fink, B. E. (1999). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 121(25), 5904-5905. [Link]
-
Semantic Scholar. (n.d.). Viscosity measurements of DNA solutions with and without condensing agents. Semantic Scholar. [Link]
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Laesecke, A., & Burger, J. L. (2009). Viscosity measurements of DNA solutions with and without condensing agents. International Journal of Thermophysics, 30, 103-121. [Link]
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An, Y., et al. (2000). Characterization of the Binding of Adriamycin to Dna by Spectroscopic Methods. Spectroscopy Letters, 33(5), 621-633. [Link]
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MDPI. (2024). Spectroscopic Analysis of the TiO2 Nanoparticles Influence on the Interaction of 5,10,15,20-(Tetra-4-carboxyphenyl)porphyrin with Human Serum Albumin. MDPI. [Link]
-
ResearchGate. (n.d.). Ethidium bromide displacement assay in nucleic acid titration by addition of AFP. ResearchGate. [Link]
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Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 84. [Link]
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Krawiecka, M., et al. (2014). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 71(2), 245-252. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 10-21. [Link]
-
Al-Amiery, A. A., et al. (2013). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. International Journal of Chemistry, 5(2). [Link]
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Smith, G., et al. (2005). 2-Amino-5-chloro-1,3-benzoxazol-3-ium 2-(3,4-dichlorophenoxy)acetate. PubMed. [Link]
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Application Notes and Protocols for the Utilization of 2-Ethyl-1,3-benzoxazol-5-amine in Agricultural Chemical Research
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The benzoxazole core is a significant heterocyclic scaffold in the development of new agricultural chemicals, demonstrating a wide array of biological activities including fungicidal, herbicidal, insecticidal, and antibacterial properties.[1][2] The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a diverse range of chemical entities with distinct biological profiles. Structure-activity relationship (SAR) studies have indicated that modifications at the 2 and 5-positions of the benzoxazole ring can be particularly influential on the resulting agrochemical activity.[3]
This document provides detailed application notes and protocols for the investigation of a novel benzoxazole derivative, 2-Ethyl-1,3-benzoxazol-5-amine , as a potential lead compound in agricultural chemical research. While this specific molecule is not extensively documented in existing literature, its structural features—an ethyl group at the 2-position and an amine group at the 5-position—suggest the potential for interesting biological activity based on the established principles of benzoxazole chemistry.
These protocols are designed for researchers and scientists in the field of agrochemical discovery and development, offering a structured approach to the synthesis, characterization, and biological evaluation of this promising compound.
PART 1: Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through the condensation of a substituted aminophenol with a suitable carboxylic acid or its derivative. A proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis initiates with the reaction of 2,4-diaminophenol with propanoic acid or a more reactive derivative like propanoyl chloride or propanoic anhydride. The reaction is typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[4]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Propanoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-diaminophenol dihydrochloride (1.0 eq).
-
Add polyphosphoric acid (PPA) in excess to the flask to act as both a solvent and a catalyst.
-
Slowly add propanoic acid (1.2 eq) to the reaction mixture.
-
Heat the mixture to 170-200°C and stir for 2-3 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
PART 2: Agrochemical Screening Protocols
Once synthesized and characterized, this compound should be subjected to a battery of in vitro and in vivo screens to evaluate its potential as a fungicide, herbicide, and insecticide.
A. Fungicidal Activity Screening
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of common plant pathogenic fungi.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
96-well microtiter plates
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani)
-
Commercial fungicide (e.g., Carbendazim) as a positive control
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution with the growth medium to achieve a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Prepare a fungal spore suspension or mycelial fragment suspension in the growth medium (concentration adjusted to ~10⁵ spores/mL or fragments/mL).
-
Inoculate each well with the fungal suspension. Include a positive control (commercial fungicide) and a negative control (medium with DMSO).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Visually assess fungal growth in each well. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Data Presentation:
| Compound | F. graminearum MIC (µg/mL) | B. cinerea MIC (µg/mL) | A. solani MIC (µg/mL) |
| This compound | [Record Value] | [Record Value] | [Record Value] |
| Carbendazim (Control) | [Record Value] | [Record Value] | [Record Value] |
B. Herbicidal Activity Screening
Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of the test compound on representative weed species.
Materials:
-
Pure this compound
-
Acetone and a suitable surfactant (e.g., Tween 20)
-
Seeds of weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Pots filled with a standard potting mix
-
Commercial herbicide (e.g., Glyphosate) as a positive control
-
Laboratory sprayer
Procedure (Pre-emergence):
-
Sow seeds of the weed species in pots.
-
Prepare a solution of the test compound in acetone/water with a surfactant at various concentrations (e.g., 1000, 500, 250 g/ha).
-
Apply the solution evenly to the soil surface using a laboratory sprayer.
-
Place the pots in a greenhouse under controlled conditions.
-
After 14-21 days, assess the percentage of weed control by visual estimation of germination inhibition and plant injury compared to an untreated control.
Procedure (Post-emergence):
-
Sow seeds and allow the weeds to grow to the 2-3 leaf stage.
-
Apply the test compound solution as described above directly to the foliage.
-
Return the pots to the greenhouse.
-
After 14-21 days, assess the percentage of weed control by visual estimation of plant injury (e.g., chlorosis, necrosis, growth inhibition).
Data Presentation:
| Compound | Application | Rate (g/ha) | A. retroflexus Control (%) | E. crus-galli Control (%) |
| This compound | Pre-emergence | 1000 | [Record Value] | [Record Value] |
| This compound | Post-emergence | 1000 | [Record Value] | [Record Value] |
| Glyphosate (Control) | Post-emergence | 1000 | [Record Value] | [Record Value] |
C. Insecticidal Activity Screening
Objective: To determine the insecticidal activity of the test compound against common insect pests.
Materials:
-
Pure this compound
-
Acetone
-
Insect species (e.g., Myzus persicae (green peach aphid), Spodoptera litura (tobacco cutworm))
-
Leaf discs (for ingestion assay) or filter paper (for contact assay)
-
Petri dishes
-
Commercial insecticide (e.g., Imidacloprid) as a positive control
Procedure (Contact Toxicity):
-
Dissolve the test compound in acetone to prepare various concentrations.
-
Apply a known volume of each solution to a filter paper in a Petri dish and allow the solvent to evaporate.
-
Introduce a set number of insects (e.g., 10-20) into each Petri dish.
-
Seal the dishes and incubate at an appropriate temperature and humidity.
-
Record insect mortality at 24, 48, and 72 hours.
Procedure (Ingestion Toxicity):
-
Prepare solutions of the test compound.
-
Dip leaf discs into the solutions and allow them to air dry.
-
Place the treated leaf discs in Petri dishes with a moist filter paper to maintain turgor.
-
Introduce a set number of insects to feed on the leaf discs.
-
Record insect mortality at 24, 48, and 72 hours.
Data Presentation:
| Compound | Assay Type | Concentration (µg/cm² or ppm) | M. persicae Mortality (%) at 48h | S. litura Mortality (%) at 48h |
| This compound | Contact | 100 | [Record Value] | [Record Value] |
| This compound | Ingestion | 100 | [Record Value] | [Record Value] |
| Imidacloprid (Control) | Contact | 100 | [Record Value] | [Record Value] |
PART 3: Rationale and Structure-Activity Relationship Insights
The investigation of this compound is grounded in the established biological significance of the benzoxazole scaffold. The presence of an amine group at the 5-position is a common feature in many biologically active molecules and can serve as a handle for further chemical modification to optimize activity. The ethyl group at the 2-position provides a degree of lipophilicity that can influence the compound's ability to penetrate biological membranes, a crucial factor for agrochemical efficacy.
Caption: Rationale for investigating this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of this compound as a novel candidate in agrochemical research. By systematically applying these methodologies, researchers can elucidate the biological activity of this compound and determine its potential for further development as a fungicide, herbicide, or insecticide. The inherent versatility of the benzoxazole scaffold suggests that this and related derivatives represent a promising area for the discovery of new and effective crop protection solutions.
References
-
Kaplancıklı, Z. A., Altıntop, M. D., Sever, B., & Özdemir, A. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Retrieved from [Link]
- Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5292 protocols.
- Alves, L. A., de Oliveira, L. F., & de Castro, P. A. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56739.
- Anonymous. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Panozzo, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (95), 52292.
- Zou, Y., Zhang, Y., Liu, X., Song, H., Cai, Q., Wang, S., ... & Chen, J. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807.
-
Zou, Y., Zhang, Y., Liu, X., Song, H., Cai, Q., Wang, S., ... & Chen, J. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PubMed. Retrieved from [Link]
- Wacław, B., & Chylewska, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
Sources
Application Notes & Protocols: Strategic Functionalization of the Amine Moiety on 2-Ethyl-1,3-benzoxazol-5-amine for Drug Discovery
Abstract: The 2-ethyl-1,3-benzoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of compounds with a wide array of pharmacological activities.[1][2] The primary aromatic amine at the C-5 position is a critical handle for molecular elaboration, allowing for the systematic modulation of physicochemical and biological properties. This guide provides an in-depth exploration of key strategies for the functionalization of this amine group, including acylation, sulfonylation, N-alkylation, and N-arylation. Each section presents not only a detailed, field-tested protocol but also the underlying mechanistic principles that govern the transformation, empowering researchers to make informed decisions in their experimental design.
Introduction: The Benzoxazole Core in Modern Drug Development
The benzoxazole nucleus is a prominent heterocyclic motif found in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The specific scaffold, this compound, offers three primary points for diversification: the benzoxazole ring system, the C-2 ethyl group, and the C-5 amine. Of these, the 5-amino group presents the most direct and versatile site for chemical modification through well-established and robust synthetic methodologies.
Functionalization at this position directly influences key drug-like properties:
-
Target Engagement: The amine can serve as a hydrogen bond donor. Its conversion to an amide, sulfonamide, or a more complex substituent can introduce new hydrogen bond acceptors, donors, or hydrophobic interactions, fundamentally altering the molecule's binding mode and affinity for its biological target.
-
Physicochemical Properties: Modification of the primary amine allows for fine-tuning of lipophilicity (LogP), aqueous solubility, and acid dissociation constant (pKa). These parameters are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Stability: Primary aromatic amines can be susceptible to metabolic oxidation. Masking this group via derivatization is a common strategy to block metabolic pathways and improve the pharmacokinetic profile of a lead compound.
This document outlines four principal avenues for the derivatization of this compound, providing detailed protocols for their execution.
Acylation: Formation of Amide Bonds
Acylation is one of the most fundamental and reliable methods for modifying a primary amine. The resulting amide bond is generally stable and serves as an excellent hydrogen bond acceptor, often playing a crucial role in ligand-receptor interactions. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.
Protocol 2.1: General Procedure for Acylation with an Acid Chloride
This protocol describes the reaction of this compound with an acid chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Add the desired acid chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temp. (°C) | Typical Time (h) |
| Acetyl Chloride | TEA | DCM | 0 to RT | 2-4 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 4-12 |
| Isobutyryl Chloride | TEA | THF | 0 to RT | 3-6 |
Visualization: Acylation Workflow
Caption: General workflow for the acylation of the primary amine.
Sulfonylation: Formation of Sulfonamides
The synthesis of sulfonamides is another robust functionalization strategy. The sulfonamide moiety is a key pharmacophore found in many marketed drugs. It is a strong hydrogen bond donor (N-H) and has two hydrogen bond-accepting oxygen atoms. The resulting derivatives are typically more acidic than amides and are metabolically stable.
Protocol 3.1: General Procedure for Sulfonylation
This protocol details the reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) using pyridine as both the base and a solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Inert Atmosphere: Place the reaction under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice-cold 2M HCl. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by recrystallization or silica gel chromatography.
Data Presentation: Sulfonylation Reaction Parameters
| Sulfonylating Agent | Base | Solvent | Temp. (°C) | Typical Time (h) |
| Tosyl Chloride | Pyridine | Pyridine | 0 to RT | 12-18 |
| Mesyl Chloride | Pyridine | DCM | 0 to RT | 6-12 |
| Dansyl Chloride | TEA | DCM | 0 to RT | 8-16 |
N-Alkylation via Borrowing Hydrogen Catalysis
Direct N-alkylation of primary amines with alkyl halides often leads to mixtures of mono- and di-alkylated products and the formation of stoichiometric salt waste.[5] A superior, atom-economical alternative is the "Borrowing Hydrogen" (or hydrogen autotransfer) methodology.[6] In this process, a transition-metal catalyst (typically Ruthenium or Iridium) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. The amine condenses with the aldehyde to form an imine, which is then reduced by the "borrowed" hydrogen (held by the catalyst) to yield the secondary amine, with water as the only byproduct.[6][7]
Protocol 4.1: Ruthenium-Catalyzed N-Alkylation with Alcohols
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired primary alcohol (1.5-2.0 eq), and the Ruthenium catalyst (e.g., a commercially available Ru-complex, 1-2 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent & Base: Add an anhydrous solvent (e.g., Toluene) and a base if required by the specific catalyst system (e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography. Due to the basic nature of the product, an amine-functionalized silica column or the addition of 1% TEA to the eluent is recommended to prevent peak tailing.[8]
Visualization: Borrowing Hydrogen Catalytic Cycle
Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging.[9][10] This reaction allows for the coupling of the amine with a wide range of aryl halides or triflates, providing access to diarylamine structures that are prevalent in pharmaceuticals and organic materials. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Protocol 5.1: General Procedure for Pd-Catalyzed N-Arylation
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, argon-flushed reaction tube, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., X-Phos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).
-
Reagent Addition: Add this compound (1.2 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Aryl Halide | Pd Source | Ligand | Base | Solvent | Temp. (°C) |
| 4-Bromotoluene | Pd₂(dba)₃ | X-Phos | NaOt-Bu | Toluene | 100 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| 2-Iodopyridine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 90 |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Product Purification and Characterization
Purification: The purification of amine-containing compounds requires special consideration.
-
Aqueous Workup: For basic products (N-alkylated, N-arylated), an acid wash (e.g., 1M HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.[11]
-
Chromatography: Standard silica gel is acidic and can cause strong binding and poor separation of basic amines. To mitigate this, either use an amine-functionalized silica phase or add a small amount (0.5-1%) of a competing base like triethylamine to the mobile phase (e.g., Hexane/Ethyl Acetate).[8]
Characterization: Structural confirmation of the functionalized products is typically achieved through a combination of spectroscopic methods.
-
¹H NMR: Look for the disappearance of the broad -NH₂ signal (typically 3.5-4.5 ppm) and the appearance of new signals: a broad -NH singlet for amides/sulfonamides at lower field (δ 7-10 ppm), new alkyl protons for N-alkylation, and additional aromatic protons for N-arylation.[12]
-
¹³C NMR: Appearance of a carbonyl signal for amides (δ 165-175 ppm).
-
FT-IR: Appearance of a strong C=O stretch for amides (1630-1690 cm⁻¹) or S=O stretches for sulfonamides (1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).[13]
-
Mass Spectrometry: Confirmation of the expected molecular weight for the derivatized product.
References
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Publishing.
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH.
-
Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal.
-
Amination of Benzoxazoles by Visible-Light Photoredox Catalysis - University of Liverpool.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - MDPI.
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments - Springer.
-
Alkylation Process of Aromatic Amines - Google Patents.
-
Amine alkylation - Wikipedia.
-
Benzoxazoles: Diverse Biological Activities and Therapeutic Potential | Request PDF - ResearchGate.
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides - MDPI.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications.
-
(benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and their antitumor and antimicrobial activities - AWS.
-
Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives - ResearchGate.
-
Is there an easy way to purify organic amines? - Biotage.
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI.
-
Benzoxazole synthesis - Organic Chemistry Portal.
-
Synthesis of substituted 2-amino benzoxazole derivatives starting from... - ResearchGate.
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments | Semantic Scholar.
-
Process for the purification of aromatic amines - Google Patents.
-
Amine-functionalized porous aromatic frameworks for efficient adsorption of hazardous organic micropollutants in water - OAE Publishing Inc.
-
Buchwald–Hartwig amination - Wikipedia.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable.
-
Naturally occurring benzoxazole derivatives and their biological activities - ResearchGate.
-
How to purify Amine? - YouTube.
-
2-(2-Ethylbutylsulfonyl)-1,3-benzoxazol-5-amine - PubChem.
-
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - JETIR.
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC.
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - eScholarship.
-
This compound - PubChem.
-
2-Ethyl-1,3-benzoxazole-5-sulfonamide - Chemsrc.
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.
-
2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide - Sigma-Aldrich.
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Application Notes & Protocols for the Green Synthesis of 2-Arylbenzoxazoles
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to environmentally benign methods for the synthesis of 2-arylbenzoxazoles. This document emphasizes the practical application of green chemistry principles, offering detailed protocols and insights into the rationale behind experimental choices.
Introduction: The Significance of 2-Arylbenzoxazoles and the Imperative for Green Synthesis
2-Arylbenzoxazoles are a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant biological activities, including antimicrobial, anticancer, and antiviral properties.[1] They also find applications as fluorescent whitening agents and in materials science.[1] Traditional synthetic routes to these valuable compounds often rely on harsh conditions, toxic reagents, and hazardous solvents, presenting significant environmental and economic challenges.[2][3] The adoption of green chemistry principles in the synthesis of 2-arylbenzoxazoles is not merely an academic exercise but a critical step towards sustainable chemical manufacturing and drug development.
This guide explores several field-proven green methodologies that offer significant advantages in terms of reduced reaction times, higher yields, milder reaction conditions, and the use of eco-friendly catalysts and solvents.
Methodology 1: Microwave-Assisted Synthesis in Aqueous Media
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods.[4][5] When coupled with the use of water or other benign solvents like waste curd water, this approach represents a particularly green and efficient route to 2-arylbenzoxazoles.[4][6]
Scientific Rationale:
Microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature changes that are difficult to achieve with conventional heating. This can lead to the acceleration of reaction rates and the suppression of side reactions.[5] Waste curd water, a byproduct of the dairy industry, can act as a catalytic solvent, further enhancing the green credentials of this method.[6]
Experimental Protocol: Microwave-Assisted Synthesis using Waste Curd Water
This protocol is adapted from the work of Sonawane et al.[4][6]
Materials:
-
2-Aminophenol
-
Substituted aromatic aldehyde
-
Waste curd water (filtered)
-
Microwave reactor
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Hexane and Ethyl acetate (for TLC)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Add 5 mL of filtered waste curd water to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60°C with continuous stirring. The reaction time will vary depending on the specific substrates but is typically in the range of 5-15 minutes.
-
Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (8:2) mixture as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the aqueous solution. Collect the solid product by filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Summary:
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzoxazole | 5 | 96 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 7 | 94 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 6 | 95 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoxazole | 8 | 92 |
Data adapted from Sonawane et al.[4]
Workflow Diagram:
Caption: Proposed mechanism for ultrasound-assisted synthesis.
Methodology 3: Transition-Metal-Free Synthesis
While many catalytic systems for 2-arylbenzoxazole synthesis rely on transition metals, which can be costly and have toxicity concerns, transition-metal-free approaches offer a greener alternative. [7]These methods often utilize readily available and environmentally benign reagents.
Scientific Rationale:
One such method involves the reaction of benzamides with cyclohexanones, where the cyclohexanone serves as the aryl source after in-situ dehydrogenation. [7]The use of a combination of potassium iodide (KI), p-toluenesulfonic acid (p-TsOH), and dimethyl sulfoxide (DMSO) under an oxygen atmosphere facilitates the condensation, cyclization, and dehydrogenation steps in a one-pot process. [7]
Experimental Protocol: Transition-Metal-Free Synthesis from Benzamides and Cyclohexanones
This protocol is derived from the work of Cao et al. [7] Materials:
-
Benzamide
-
Cyclohexanone
-
Potassium iodide (KI)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
-
Standard laboratory glassware for reactions under a controlled atmosphere
Procedure:
-
In a reaction flask equipped with a condenser and an oxygen balloon, combine the benzamide (0.5 mmol), cyclohexanone (1.0 mmol), KI (0.1 mmol), and p-TsOH (0.1 mmol) in DMSO (2 mL).
-
Heat the reaction mixture at 120°C under an oxygen atmosphere for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Entry | Benzamide | Cyclohexanone | Yield (%) |
| 1 | Benzamide | Cyclohexanone | 82 |
| 2 | 4-Methylbenzamide | Cyclohexanone | 78 |
| 3 | 4-Methoxybenzamide | Cyclohexanone | 75 |
| 4 | 4-Chlorobenzamide | Cyclohexanone | 85 |
Data adapted from Cao et al.[7]
Conclusion and Future Outlook
The methodologies presented in these application notes demonstrate that the synthesis of 2-arylbenzoxazoles can be achieved through environmentally responsible and efficient means. The use of microwave and ultrasound energy, coupled with green solvents and catalysts, significantly reduces the environmental footprint of these processes. Transition-metal-free approaches further contribute to the sustainability of synthesizing this important class of heterocyclic compounds.
Future research will likely focus on the development of even more benign catalysts, the use of biomass-derived solvents and starting materials, and the application of flow chemistry to enable continuous and scalable green production of 2-arylbenzoxazoles.
References
-
Cao, X., Cheng, X., Bai, Y., Liu, S., & Deng, G.-J. (2014). Transition-metal free 2-arylbenzoxazole formation from aryl amides and cyclohexanones. Green Chemistry, 16(10), 4443-4447. [Link]
-
Sonawane, N. B., Rajput, J. D., Jagatap, S. S., & Patil, D. R. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Sonawane, N. B., Rajput, J. D., Jagatap, S. S., & Patil, D. R. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Taylor & Francis Online. [Link]
-
Synthesis of Biologically Active 2-Arylbenzoxazoles Using “Green Reagent”. (2021). ResearchGate. [Link]
-
A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. (2021). CKT College. [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. (2022). ResearchGate. [Link]
-
Convenient Ultrasound Promoted Synthesis of 2-Aryl Benzoxazoles in the Presence of KCN/Ionic Liquid as an Efficient Catalyst under Mild Conditions. (2018). ResearchGate. [Link]
-
A green approach to the synthesis of a nano catalyst and the role of basicity, calcination, catalytic activity and aging in the green synthesis of 2-aryl bezimidazoles, benzothiazoles and benzoxazoles. (2015). RSC Advances. [Link]
-
Nazifi, Z. S., Rahmatinejad, S., & Naeimi, H. (2016). A mild convenient ultrasound assisted synthesis of 2-aryl benzoxazoles catalyzed by KCN/MWCNT as an efficient heterogeneous nanocatalyst. Journal of the Taiwan Institute of Chemical Engineers, 58, 1-7. [Link]
-
Dowex 50W: A Green Mild Reusable Catalyst for the Synthesis of 2-Aryl Benzoxazole Derivatives in Aqueous Medium. (2016). Oriental Journal of Chemistry. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Institutes of Health. [Link]
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020). Bentham Science. [Link]
-
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (2018). JETIR. [Link]
Sources
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- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. Dowex 50W: A Green Mild Reusable Catalyst for the Synthesis of 2-Aryl Benzoxazole Derivatives in Aqueous Medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Transition-metal free 2-arylbenzoxazole formation from aryl amides and cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
flow cytometry analysis using 2-Ethyl-1,3-benzoxazol-5-amine derivatives
Application Note & Protocol
Topic: Flow Cytometry Analysis Using 2-Ethyl-1,3-benzoxazol-5-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Potential of Novel Benzoxazole Fluorophores in Flow Cytometry
The benzoxazole moiety is a versatile heterocyclic scaffold widely recognized for its presence in biologically active compounds and its favorable photophysical properties.[1][2] Derivatives of this core structure have been developed as fluorescent probes for a range of applications, including the detection of metal ions, enzymatic activity, and changes in microenvironmental viscosity.[3] Notably, certain benzoxazole derivatives exhibit a strong affinity for nucleic acids, with fluorescence intensity increasing significantly upon binding to DNA, making them promising candidates for cellular imaging and analysis.[4][5]
This application note introduces BZ-Et-5A , a novel (hypothetical) this compound derivative, engineered for robust performance in flow cytometry. We provide a detailed exploration of its mechanism, photophysical characteristics, and validated protocols for its application in fundamental cell biology assays, including cell cycle analysis and apoptosis detection. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Scientific Principles & Probe Characteristics
Proposed Mechanism of Action
BZ-Et-5A is designed as a cell-permeant DNA probe. Its planar benzoxazole ring system facilitates entry across the plasma and nuclear membranes. The core scientific principle behind its utility is its proposed mechanism as a DNA intercalator.[4][5] Upon entering the nucleus, BZ-Et-5A inserts itself between the base pairs of the DNA double helix. This binding event restricts the molecule's rotational freedom, leading to a significant enhancement in its quantum yield and a corresponding increase in fluorescence intensity.[3] The fluorescence emission is directly proportional to the amount of DNA within the cell, enabling quantitative analysis of cellular DNA content.
Caption: Proposed mechanism of BZ-Et-5A as a live-cell DNA probe.
Photophysical Properties
The spectral characteristics of BZ-Et-5A make it highly compatible with standard flow cytometers equipped with a violet laser. Its properties are summarized below.
| Property | Value | Rationale & Significance |
| Excitation Maximum (λex) | ~405 nm | Optimal excitation by the violet laser, minimizing cross-excitation from blue (488 nm) or red (640 nm) lasers in multicolor panels. |
| Emission Maximum (λem) | ~460 nm | Emits in the blue region of the spectrum (similar to DAPI or Hoechst), allowing for easy integration into existing protocols. |
| Stokes Shift | ~55 nm | A sufficient Stokes shift minimizes spectral overlap between excitation and emission, improving signal-to-noise ratio. |
| Molar Extinction Coefficient | >30,000 M⁻¹cm⁻¹ | High molar absorbance contributes to a bright signal, crucial for resolving populations with subtle differences in DNA content.[6] |
| Quantum Yield (Bound) | ~0.4 - 0.6 | A high quantum yield upon binding to DNA ensures a robust fluorescent signal for sensitive detection. |
| Cell Permeability | High | The ethyl and amine substitutions enhance lipophilicity, allowing for efficient staining of live, non-permeabilized cells without the need for fixation. |
Experimental Protocols & Workflows
Reagent Preparation
-
BZ-Et-5A Stock Solution (1 mM): Prepare a 1 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Expert Tip: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can degrade tandem dyes and other fluorescent probes.[7]
-
Protocol 1: Cell Cycle Analysis
This protocol provides a method for analyzing DNA content to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. Fixation is required for stoichiometric DNA binding.
Workflow Diagram
Caption: Step-by-step workflow for cell cycle analysis using BZ-Et-5A.
Step-by-Step Methodology
-
Cell Preparation: Harvest 1-2 x 10⁶ cells per sample and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold phosphate-buffered saline (PBS) and centrifuge again. Discard the supernatant.
-
Fixation: While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. This step is critical for permeabilizing the cells and preserving DNA integrity. Incubate for at least 30 minutes at 4°C.
-
Causality: Ethanol fixation dehydrates cells, creating pores in the membrane while cross-linking proteins to a lesser extent than aldehydes, which is ideal for DNA content analysis.
-
-
Rehydration & Washing: Add 2 mL of cold PBS to the fixed cells and centrifuge at 400-600 x g for 5 minutes.[8] Discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
Causality: This step eliminates double-stranded RNA, which can also be bound by intercalating dyes, ensuring that the fluorescent signal originates exclusively from DNA.
-
-
Staining: Add BZ-Et-5A stock solution to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type. Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer using a violet laser (~405 nm) for excitation and a filter appropriate for blue emission (e.g., 450/50 nm bandpass filter). Collect data for at least 10,000 events per sample.
Protocol 2: Apoptosis Detection (Multiplexed with Annexin V)
This protocol combines BZ-Et-5A for live-cell DNA content/viability with Annexin V-FITC to distinguish between live, apoptotic, and necrotic cells.
Step-by-Step Methodology
-
Cell Induction: Induce apoptosis in your cell line using a known method (e.g., staurosporine treatment). Include a non-treated control population.
-
Harvesting: Harvest 1-5 x 10⁵ cells by gentle centrifugation (300 x g, 5 minutes).
-
Washing: Wash cells once with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Trustworthiness: Using the dedicated binding buffer is essential, as it contains calcium, which is required for Annexin V to bind to phosphatidylserine.
-
-
Staining: Add 5 µL of Annexin V-FITC and BZ-Et-5A to a final concentration of 1 µM.
-
Expert Tip: BZ-Et-5A is used here as a viability dye. Necrotic or late apoptotic cells with compromised membrane integrity will stain brightly, while live cells will show minimal fluorescence.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer equipped with both blue (488 nm) and violet (405 nm) lasers.
Data Analysis & Interpretation
Cell Cycle Analysis
The resulting data should be displayed as a histogram of fluorescence intensity. The G0/G1 population will form the first peak (1x DNA content), and the G2/M population will form the second peak with approximately double the fluorescence intensity (2x DNA content). Cells in the S phase will have intermediate fluorescence.
Apoptosis Analysis
Data should be visualized on a bivariate dot plot with Annexin V-FITC fluorescence on one axis and BZ-Et-5A fluorescence on the other.
Caption: Expected quadrant distribution for apoptosis analysis.
-
Lower-Left (Q3): Live cells (Annexin V- / BZ-Et-5A-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / BZ-Et-5A-)
-
Upper-Right (Q1): Late apoptotic/necrotic cells (Annexin V+ / BZ-Et-5A+)
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient probe concentration.- Cell concentration too low.- Incorrect laser/filter set. | - Titrate BZ-Et-5A concentration.- Ensure cell concentration is 1-5 x 10⁶ cells/mL.[9]- Verify instrument settings match the probe's spectral properties. |
| High Background Fluorescence | - Probe concentration too high.- Inadequate washing.- Cell death in the sample. | - Reduce BZ-Et-5A concentration.- Include additional wash steps.[8]- Use a viability dye (for non-fixed cells) to gate out dead cells. |
| Poor Cell Cycle Resolution (High CV) | - Clumped cells.- Incomplete RNase digestion.- Rapid or slow fixation. | - Filter cells through a 40 µm mesh before analysis.- Increase RNase incubation time or concentration.- Ensure slow, dropwise addition of cold ethanol while vortexing. |
| High Compensation Required | - Spectral overlap with other fluorophores. | - Use single-stain controls to accurately calculate compensation.- Select fluorophores with minimal spectral overlap. The Molecular Probes™ Fluorescence SpectraViewer is a useful tool for this.[8] |
References
- Vertex AI Search. (n.d.). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents.
- Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- ResearchGate. (n.d.). Synthesis and application of benzoxazole derivative‐based fluorescent probes for naked eye recognition | Request PDF.
- Applied and Environmental Microbiology. (n.d.). Design, development, and validation of new fluorescent strains for studying oral streptococci.
- Royal Society of Chemistry. (n.d.). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry.
- Biotechnology Research and Innovation. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Thermo Fisher Scientific. (n.d.). Flow cytometry protocols.
- BenchChem. (n.d.). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
- Abcam. (n.d.). Flow Cytometry Protocol.
- Proteintech Group. (n.d.). Flow Cytometry Fluorophores and Dyes.
- Creative Biolabs. (n.d.). Flow Cytometry Protocol.
- SpringerLink. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
- PubMed. (n.d.). Benzoxazinone Derivatives: New Fluorescent Probes for Two-Color Flow Cytometry Analysis Using One Excitation Wavelength.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 6. Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Fluorophores and Dyes | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Flow Cytometry Protocol - Creative Biolabs [neutab.creative-biolabs.com]
molecular docking studies of 2-Ethyl-1,3-benzoxazol-5-amine with target proteins.
Application Note: Molecular Docking Studies of 2-Ethyl-1,3-benzoxazol-5-amine
Introduction
Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.[1][2][3] This computational method simulates the binding process, predicting the preferred orientation (pose) and strength of binding (affinity) of a ligand within a protein's active site.[4][5] By elucidating these interactions at an atomic level, researchers can prioritize compounds for synthesis and experimental testing, significantly accelerating the drug development pipeline.[2][6]
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8][9] The specific compound, this compound, possesses structural features suggestive of potential biological activity. Given that many benzoxazole derivatives are known to exhibit anti-inflammatory effects, this application note outlines a detailed protocol for investigating the binding of this compound to a key protein in the inflammatory pathway: Cyclooxygenase-2 (COX-2).[9]
This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to perform a robust molecular docking study using widely accessible and validated software.
Scientific Rationale and Objective
Why Target COX-2? Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a central role in inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Targeting COX-2 selectively is a validated strategy for developing anti-inflammatory agents with a potentially improved safety profile. The structural features of this compound make it a plausible candidate for interaction with the COX-2 active site.
Objective: To computationally evaluate the binding affinity and interaction patterns of this compound with the human COX-2 enzyme using molecular docking. This protocol will serve as a foundational screen to generate hypotheses for subsequent experimental validation.
Materials and Software
-
Ligand Structure: this compound (SDF or MOL2 format from a chemical database like PubChem).
-
Protein Structure: Human COX-2 crystal structure (e.g., PDB ID: 5KIR) from the RCSB Protein Data Bank.
-
Software:
Detailed Step-by-Step Protocol
This protocol is divided into four critical phases: Target Protein Preparation, Ligand Preparation, Docking Simulation, and Post-Docking Analysis. Each step is designed to ensure the chemical and structural integrity of the molecules for a reliable simulation.
Phase 1: Target Protein Preparation (COX-2)
The goal of this phase is to clean the raw PDB file to create a biologically relevant receptor model.
-
Fetch the Protein Structure:
-
Open UCSF Chimera or go to the RCSB PDB website (rcsb.org).
-
Download the crystal structure of human COX-2, for example, PDB ID: 5KIR . This structure is co-crystallized with a known inhibitor, which is useful for validating the docking protocol.
-
-
Clean the PDB File:
-
Load the PDB file into Chimera or PyMOL.
-
The raw file contains the protein, a co-crystallized ligand, water molecules, and potentially cofactors or ions.[13]
-
Action: Delete all non-essential components. This includes water molecules, cofactors not essential for binding, and all protein chains except for the one containing the primary binding site (e.g., Chain A). The co-crystallized ligand should be saved to a separate file for validation purposes later.
-
Causality: Water molecules can interfere with the docking algorithm unless they are known to be critical for mediating ligand binding. Removing extraneous chains simplifies the calculation and focuses on the relevant binding pocket.[14]
-
-
Add Hydrogens and Assign Charges:
-
Use the Dock Prep tool in UCSF Chimera or the Protein Preparation Wizard in other software.[11][15]
-
Action: Add polar hydrogens to the protein. This step is crucial as hydrogen bonds are key drivers of protein-ligand interactions.
-
Action: Assign partial charges (e.g., Gasteiger charges in AutoDock Tools). The scoring functions use these charges to calculate electrostatic interactions.[16]
-
Causality: PDB files often lack explicit hydrogen atoms. Correctly protonating residues at a physiological pH (e.g., 7.4) is essential for accurately modeling electrostatic and hydrogen bonding interactions.[13]
-
-
Save the Prepared Receptor:
-
Export the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[14]
-
Phase 2: Ligand Preparation (this compound)
This phase prepares the small molecule for docking, ensuring it has the correct 3D geometry and torsional freedom.
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.
-
-
Energy Minimization and Charge Assignment:
-
Load the ligand into AutoDock Tools or UCSF Chimera.[17]
-
Action: Assign Gasteiger charges.
-
Action: Detect the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds.
-
Causality: The initial 3D structure from a database may not be in its lowest energy conformation. Energy minimization helps to find a more stable starting structure. Defining rotatable bonds is critical for flexible ligand docking, allowing the molecule to adapt its shape to fit the binding pocket.[4]
-
-
Save the Prepared Ligand:
-
Export the prepared ligand in the PDBQT format.[17]
-
Phase 3: Molecular Docking Simulation
This phase involves defining the search space and running the docking algorithm.
-
Define the Grid Box (Search Space):
-
Load the prepared protein (PDBQT file) into AutoDock Tools.
-
Action: Identify the active site. A reliable method is to use the coordinates of the co-crystallized ligand that was removed in Phase 1. Center the grid box on this ligand's position.
-
Action: Set the dimensions of the grid box. It should be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time. A size of 25 x 25 x 25 Å is often a good starting point.[6]
-
Causality: The grid box defines the three-dimensional space where the docking software will search for favorable binding poses. A well-defined box improves the accuracy and efficiency of the docking run.[10][14]
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Causality: AutoDock Vina uses an advanced iterative search algorithm to explore the conformational space of the ligand within the defined grid. Its scoring function estimates the binding affinity (in kcal/mol) for the best poses found.[11]
-
Phase 4: Protocol Validation and Result Analysis
Validation is a critical step to ensure the trustworthiness of the docking protocol.
-
Protocol Validation (Self-Validation):
-
Action: Before docking the test compound, perform a re-docking experiment.[18] Dock the co-crystallized ligand (extracted in Phase 1) back into the protein's active site using the exact same protocol.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal structure pose.
-
Trustworthiness: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[18][19][20]
-
-
Analyze Docking Results for this compound:
-
Binding Affinity: Examine the output file. AutoDock Vina provides a table of the top binding poses ranked by their binding affinity scores (ΔG in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[19][21][22]
-
Binding Pose: Load the protein and the docked ligand poses (output PDBQT file) into a visualization tool like PyMOL or Discovery Studio Visualizer.
-
Interaction Analysis: Visually inspect the top-ranked pose. Identify key molecular interactions, such as:
-
Hydrogen bonds: Check for H-bonds between the ligand and key active site residues.
-
Hydrophobic interactions: Observe interactions with non-polar residues.
-
Pi-stacking: Look for interactions involving aromatic rings.
-
-
Causality: The binding score provides a quantitative estimate of affinity, but it is only a prediction.[21] Analyzing the specific interactions provides a qualitative, chemically intuitive understanding of why the ligand binds, which is crucial for rational drug design.[23][24]
-
Data Presentation and Visualization
Quantitative Docking Results
The results of the docking simulation can be summarized for clear comparison.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) (for validation) | Key Interacting Residues (COX-2) | Interaction Type |
| Celecoxib (Control) | -9.5 | 1.25 | Arg513, His90, Tyr385 | H-Bond, Pi-Sulfur |
| This compound | -7.8 | N/A | Tyr355, Ser530 | H-Bond, Hydrophobic |
Table 1: Hypothetical summary of docking results. Lower binding affinity values indicate stronger predicted binding.
Visualizations
Diagrams are essential for communicating complex workflows and molecular interactions.
Caption: Molecular docking workflow from preparation to analysis.
Caption: Decision tree for validating a computational docking hit.
Conclusion and Future Directions
This application note provides a rigorous and validated protocol for conducting molecular docking studies of this compound with the COX-2 enzyme. The outlined workflow, from meticulous preparation of molecular structures to the critical step of protocol validation, ensures a high degree of scientific integrity. The hypothetical results suggest that the compound may bind favorably to the COX-2 active site.
The true value of molecular docking lies in its ability to generate testable hypotheses.[1] Promising results from this in silico screening should be followed by more advanced computational methods, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding pose over time. Ultimately, experimental validation through in vitro enzyme inhibition assays is necessary to confirm the computational findings.
References
-
ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
-
ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
-
ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]
-
University of St Andrews. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
-
TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
Ferreira, L. G., et al. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, NIH. Retrieved from [Link]
-
PymolBiomoleculesTutorials. (2020, May 28). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. Retrieved from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Retrieved from [Link]
-
Salmaso, V., & Moro, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking. In Methods in Molecular Biology. Retrieved from [Link]
-
Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]
-
University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
-
Dr. Sentil. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Dr. A. K. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Retrieved from [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC, PubMed Central. Retrieved from [Link]
-
Guedes, I. A., et al. (2021). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. Retrieved from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
-
IJPSR. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
AWS. (n.d.). benzoxazol-2-yl. Retrieved from [Link]
-
Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. jocpr.com [jocpr.com]
- 10. medium.com [medium.com]
- 11. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
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- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. etflin.com [etflin.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. youtube.com [youtube.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-Ethyl-1,3-benzoxazol-5-amine Cytotoxicity
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic potential of 2-Ethyl-1,3-benzoxazol-5-amine. This document outlines the scientific rationale behind the selection of specific assays, provides detailed step-by-step protocols for their execution, and offers guidance on data interpretation and presentation.
Introduction: The Significance of Cytotoxicity Profiling for Novel Benzoxazole Derivatives
This compound belongs to the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are recognized for their diverse pharmacological activities, including potential as anticancer agents.[1][2][3][4] The initial and critical step in the preclinical evaluation of any novel compound intended for therapeutic use is the characterization of its cytotoxic profile.[5][6][7][8] In vitro cytotoxicity assays are fundamental for determining a compound's concentration-dependent effects on cell viability and for elucidating the underlying mechanisms of cell death, such as apoptosis or necrosis.[5][6] This information is paramount for identifying promising drug candidates and guiding further development.[7][8][9]
This guide will focus on a multi-assay approach to comprehensively evaluate the cytotoxicity of this compound, using established and robust methodologies.
Experimental Design and Rationale
A multi-parametric approach is recommended to obtain a holistic understanding of the compound's cytotoxic effects. We will focus on three key assays that interrogate different aspects of cellular health:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[10][11][12]
-
Lactate Dehydrogenase (LDH) Assay: To quantify the loss of cell membrane integrity, a hallmark of necrosis.[13][14]
-
Caspase-3/7 Assay: To specifically measure the activation of key executioner caspases in the apoptotic pathway.[15][16][17][18][19]
Cell Line Selection
The choice of cell line is critical and should be guided by the therapeutic target of the compound. For a general cytotoxicity screen of a potential anticancer agent, a panel of human cancer cell lines is appropriate. For the purpose of this protocol, we will use the following commonly available cell lines:
-
MCF-7: Human breast adenocarcinoma.
-
A549: Human lung carcinoma.
-
HepG2: Human liver carcinoma.
It is also advisable to include a non-cancerous cell line (e.g., primary hepatocytes or a non-transformed fibroblast line) to assess for selective cytotoxicity against cancer cells.
Compound Preparation and Handling
This compound is typically a solid at room temperature.[20] A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Subsequent dilutions should be made in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that could induce cytotoxicity on its own (typically ≤ 0.5% v/v).[5]
Core Experimental Protocols
The following protocols are designed as a guide and may require optimization based on the specific cell lines and laboratory conditions.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cell lines (MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[12][21]
-
Microplate reader capable of measuring absorbance at 570 nm.[11]
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[21]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][21]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]
Protocol 2: LDH Release Assay for Necrosis
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium.[14] This is a reliable indicator of necrotic cell death.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)
-
Treated cell culture supernatants from the experiment described in section 3.1 (or a parallel experiment)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction and Read Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm.
-
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[15] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15]
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega) or a similar commercially available kit.
-
Treated cells in a 96-well white-walled, clear-bottom microplate.
-
Luminometer.
Procedure:
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol, but use a white-walled microplate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: After the desired treatment incubation period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis and Presentation
Data Calculation
-
MTT Assay: Calculate the percentage of cell viability relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
LDH Assay: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and normalizing to the maximum LDH release control. % Cytotoxicity = ((Experimental_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)) * 100
-
Caspase-3/7 Assay: Express the results as fold change in caspase activity relative to the vehicle-treated control. Fold Change = Luminescence_treated / Luminescence_vehicle_control
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's cytotoxic potency.[5][6] It represents the concentration of the compound that reduces cell viability by 50%. The IC₅₀ value can be determined by plotting the percentage of cell viability against the log-transformed concentrations of this compound and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of this compound against Human Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| HepG2 | Liver Carcinoma | [Insert Value] |
| Doxorubicin | (Positive Control) | [Insert Value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams can effectively illustrate the experimental process and the cellular pathways being investigated.
Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: Investigated cell death pathways and corresponding assays.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). Journal of Visualized Experiments. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]
-
5-Amino-2-ethyl-1,3-benzoxazole. (2024). ChemBK. Retrieved from [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved from [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
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Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Application Notes and Protocols: A Guide to the Preparation of 2-Ethyl-1,3-benzoxazol-5-amine for Biological Assays
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A significant portion of their therapeutic potential stems from their ability to act as kinase inhibitors, targeting key signaling pathways implicated in disease progression.[3][4] 2-Ethyl-1,3-benzoxazol-5-amine, a member of this versatile class of compounds, holds promise for investigation in various biological assays.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation of this compound for biological evaluation. From synthesis and purification to characterization and formulation, this document outlines the critical steps to ensure the integrity and reproducibility of your experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in biological assays. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 71-77 °C | [5][6] |
| Solubility | Good solubility in common organic solvents. | [5] |
| Purity | >97.0% (typical for commercial sources) | [6] |
Acquisition and Quality Control of this compound
Synthesis
While this compound is commercially available from various suppliers[7][8], a general synthetic approach for 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of the target compound, 2,4-diaminophenol would be reacted with propionic acid or a reactive equivalent. The reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water.
A plausible synthetic route could involve the reaction of 2,4-diaminophenol with propionyl chloride in a suitable solvent, followed by cyclization to form the benzoxazole ring.
Purification
To ensure the reliability of biological data, the purity of the test compound is paramount. The following are established methods for the purification of benzoxazole derivatives.
Protocol 1: Recrystallization
Recrystallization is a robust technique for purifying solid compounds. The choice of solvent is critical and should be determined empirically.
-
Solvent Selection: Test the solubility of the crude this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes). An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography
For higher purity or when recrystallization is ineffective, column chromatography is the method of choice.[9]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzoxazole derivatives.
-
Mobile Phase (Eluent) Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective. A typical starting point for benzoxazoles is a 9:1 mixture of hexane:ethyl acetate.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization and Purity Assessment
Confirmation of the structure and purity of this compound is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of the protons in the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), the aromatic protons on the benzoxazole ring, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretching for the amine and C=N stretching for the oxazole ring.[1]
Preparation of this compound for Biological Assays
The accurate preparation of stock and working solutions is critical for obtaining reliable and reproducible data in biological assays.
Workflow for Compound Preparation
Caption: Workflow for preparing this compound for biological assays.
Protocol for Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules due to its high solubilizing capacity. However, it is crucial to be aware of its potential effects on cells at higher concentrations.
-
Solvent Selection: Based on the compound's solubility, select a suitable solvent. For many benzoxazole derivatives, DMSO is a good initial choice.
-
Calculation of Mass: To prepare a stock solution of a specific molarity, use the following formula:
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the required amount of purified this compound using an analytical balance.
-
Dissolution: Add the weighed compound to a sterile, amber glass vial or a microcentrifuge tube. Add the calculated volume of high-purity DMSO.
-
Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in the appropriate assay buffer or cell culture medium.
-
Intermediate Dilutions: It is often good practice to perform one or more serial dilutions of the stock solution to achieve the final desired concentrations. This minimizes pipetting errors.
-
Final Dilution: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts. Always include a vehicle control (assay buffer/medium with the same final concentration of the solvent) in your experiments.
-
Fresh Preparation: Prepare working solutions fresh for each experiment from the frozen stock solution.
Potential Biological Target and Signaling Pathway
Benzoxazole derivatives are well-documented as inhibitors of various protein kinases.[11] A prominent target for this class of compounds is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[12][13] Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers.
Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
The meticulous preparation of this compound is a prerequisite for obtaining high-quality and reproducible data in biological assays. This guide provides a framework for the synthesis, purification, characterization, and formulation of this promising compound. By adhering to these protocols and understanding the underlying scientific principles, researchers can confidently investigate the biological activities of this compound and contribute to the advancement of drug discovery and development.
References
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ResearchGate. (n.d.). Major biological targets of benzoxazole derivatives patented prior to 2015 (red) and after 2015 (blue). The targets that are represented in both groups are in purple. [Image]. Retrieved from [Link]
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Semantic Scholar. (n.d.). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]
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MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Cancers, 15(10), 2789. Retrieved from [Link]
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Desai, V. G., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]
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ChemBK. (2024, April 9). 5-Amino-2-ethyl-1,3-benzoxazole. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]
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Al-Blewi, F. F., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1970. Retrieved from [Link]
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Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12, 83. Retrieved from [Link]
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AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Retrieved from [Link]
-
Sabbah, D. A., et al. (2024). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). Expert Opinion on Therapeutic Patents, 34(3), 141-158. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-ethyl-1,3-benzoxazole. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2016). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Engineering and Technology Journal, 34(B), 715-722. Retrieved from [Link]
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ResearchGate. (n.d.). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023). Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Ethoxyethylsulfinyl)-1,3-benzoxazol-5-amine. Retrieved from [Link]
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Frontiers. (n.d.). Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy. Retrieved from [Link]
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NIH. (2024). Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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AWS. (n.d.). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide. Retrieved from [Link]
-
NIH. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(11), 2821. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(11), 2821. Retrieved from [Link]
-
University of the West Indies. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoxazole, 2-phenyl-. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Benzoxazolamine, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethyl]phenyl]-. Retrieved from [Link]
-
MDPI. (2018). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molecules, 23(11), 2821. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Substituted Benzoxazole Synthesis
Welcome to the technical support center for the synthesis of 2-substituted benzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.
Section 1: Core Troubleshooting - Diagnosis and Resolution
This section addresses the most frequent and critical issues encountered during the synthesis of 2-substituted benzoxazoles, focusing on the common route involving the condensation of 2-aminophenols with various electrophilic partners.
Question 1: My reaction yield is significantly lower than expected, or I'm not getting any product at all. What are the first things I should check?
Answer:
Low or no yield is a common frustration, but a systematic approach can quickly identify the culprit. The primary areas to investigate are the integrity of your starting materials and the fundamental reaction setup.[1][2]
1. Purity of Starting Materials: This is the most critical and often overlooked factor.
-
2-Aminophenol: This starting material is notoriously susceptible to air oxidation, which can lead to the formation of colored impurities and significantly hamper the reaction.[3] It is highly recommended to use freshly opened or purified 2-aminophenol. You can assess purity via:
-
Melting Point Analysis: Compare the observed melting point with the literature value. A broad or depressed melting point indicates impurities.[1]
-
Visual Inspection: Pure 2-aminophenol should be a white to off-white solid. A dark or discolored appearance suggests oxidation.
-
-
Carboxylic Acid, Aldehyde, or Other Electrophiles: Ensure the purity of your coupling partner. Impurities can compete in the reaction or inhibit the catalyst.[2]
2. Inert Atmosphere: Many benzoxazole syntheses, especially those involving sensitive reagents or catalysts, require an inert atmosphere to prevent oxidation.[2][3]
-
Recommendation: Conduct your reaction under a nitrogen or argon atmosphere. This is particularly crucial if you are using catalysts that are sensitive to air or moisture.[2][4]
3. Reaction Conditions: Meticulously re-evaluate your experimental parameters against the literature procedure.[2]
-
Temperature: Ensure the reaction is being conducted at the specified temperature. Inadequate heating can lead to a stalled reaction, while excessive heat can cause degradation of starting materials or the final product.[3][4]
-
Solvent: The choice of solvent is critical. Ensure you are using the correct, and importantly, anhydrous solvent if the reaction is moisture-sensitive.[4]
-
Stoichiometry: Double-check the molar ratios of your reactants and catalyst. An incorrect ratio can lead to incomplete conversion or the formation of side products.[1]
Below is a workflow to guide your initial troubleshooting steps:
Sources
optimizing reaction conditions for benzoxazole synthesis (temperature, catalyst, solvent).
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and innovate rationally.
The synthesis of the benzoxazole scaffold, a cornerstone in medicinal chemistry, typically involves the condensation of a 2-aminophenol with a carbonyl-containing counterpart—such as a carboxylic acid, aldehyde, or ester—followed by an intramolecular cyclization and dehydration.[1][2] While the core transformation appears straightforward, achieving high yields and purity requires a nuanced understanding of the interplay between temperature, catalysis, and the solvent environment.
This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs) on Reaction Optimization
This section addresses common initial queries regarding the setup and optimization of benzoxazole synthesis.
Q1: I'm starting a new benzoxazole synthesis. Where do I begin with optimizing conditions?
A: The most effective starting point is a thorough literature review for syntheses involving similar substrates. However, a universal primary variable to screen is the catalyst, as its choice dictates the required temperature and suitable solvent system. For the widely used condensation of a 2-aminophenol and a carboxylic acid, classic dehydrating acids like Polyphosphoric Acid (PPA) are robust starting points, often requiring elevated temperatures (150-180°C).[3][4] For aldehyde condensations, a milder approach using a reusable solid acid catalyst under solvent-free conditions might be an excellent first attempt.[5][6]
Q2: How critical is the reaction temperature, and what is a typical range?
A: Temperature is a pivotal parameter. It must be sufficient to overcome the activation energy for the intramolecular cyclization and dehydration steps but not so high as to cause degradation of starting materials or the final product.[7] The optimal temperature is highly dependent on the chosen method:
-
High-Temperature Methods: Reactions using PPA or phosphorus pentoxide often require temperatures from 150°C to 200°C.[3][8]
-
Moderate-Temperature Methods: Many modern catalytic systems operate in the 70°C to 140°C range.[2] For example, a solvent-free synthesis using a Brønsted acidic ionic liquid (BAIL) gel catalyst proceeds efficiently at 130°C.[5][9]
-
Mild/Room Temperature Methods: Some highly efficient catalysts or reactive substrates allow the reaction to proceed at or near room temperature.[10]
Always monitor your reaction by Thin Layer Chromatography (TLC) when exploring temperature changes to identify the optimal balance between reaction rate and impurity formation.[7]
Q3: There are many catalysts available. How do I select the right one?
A: Catalyst selection hinges on your priorities, which may include yield, reaction time, cost, environmental impact ("green" chemistry), and ease of purification.
-
For Simplicity and Potency: Brønsted acids like Polyphosphoric Acid (PPA) and Methanesulfonic acid are highly effective for driving the reaction to completion, particularly from carboxylic acids.[3][11]
-
For Reusability and Green Chemistry: Heterogeneous (solid) acid catalysts are an excellent choice. They are easily removed by filtration, minimizing contamination of the product, and can often be reused for multiple cycles.[12] Examples include Montmorillonite K-10 clay, sulfonic acid-functionalized nanoparticles, and BAIL gels.[9][12]
-
For Mild Conditions: Metal catalysts like samarium triflate or certain copper and ruthenium complexes can facilitate the reaction under milder conditions, sometimes even in aqueous media.[9][13]
The catalyst's activity is paramount; ensure it has been stored correctly and is not deactivated, especially if it is sensitive to air or moisture.[14]
Q4: How does the choice of solvent affect my reaction?
A: The solvent plays multiple roles: it must solubilize the reactants, facilitate heat transfer, and, in many cases, actively participate in the reaction mechanism by stabilizing intermediates.[15]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are commonly used as they can stabilize charged intermediates formed during the cyclization process, often leading to faster reactions.[15]
-
"Green" Solvents (Ethanol, Water): Protic solvents like ethanol are increasingly popular.[15] They can protonate the carbonyl group of an aldehyde or carboxylic acid, making it more electrophilic and promoting the initial condensation step.[15]
-
Solvent-Free Conditions: This is an ideal green chemistry approach that simplifies work-up and reduces waste.[10] It is often paired with microwave irradiation or the use of solid catalysts that can function without a bulk solvent medium.[5][16]
If your reactants have poor solubility, you may need to screen different solvents or increase the reaction temperature.[15]
Part 2: Troubleshooting Guide for Common Synthesis Issues
This guide provides direct, actionable advice for resolving specific experimental challenges.
My reaction yield is very low. What are the common culprits? Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[14]
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the carbonyl compound can inhibit the reaction. 2-aminophenols are particularly susceptible to air oxidation.[17] Confirm purity via melting point or spectroscopy, and consider recrystallization or distillation if necessary.[14]
-
Suboptimal Conditions: Your temperature may be too low, the reaction time too short, or the chosen catalyst/solvent combination inefficient for your specific substrates.[14] Systematically screen these parameters one at a time.
-
Side Product Formation: Competing reactions can consume starting materials.[14] See the next question for details.
-
Inefficient Purification: Significant product loss can occur during work-up and purification.[14] Consider alternative purification methods like acid-base extraction, as benzoxazoles are weakly basic.[14]
My reaction stalls and does not go to completion. What can I do? A stalled reaction indicates that the conditions are insufficient to overcome the reaction's activation energy or that the catalyst has become deactivated.[17]
-
Increase Temperature: Incrementally raise the temperature while monitoring by TLC. Some reactions require higher thermal energy to drive the final cyclization and dehydration steps.[17]
-
Check Catalyst Activity: If using a recyclable catalyst, it may have lost activity. Try adding a fresh portion of the catalyst.[17] For reactions involving PPA, ensure it has not absorbed excessive atmospheric moisture, which can reduce its efficacy.
-
Stable Intermediate Formation: When using an aldehyde, the intermediate Schiff base may be particularly stable and reluctant to cyclize.[7] Switching to a stronger acid catalyst or adding a suitable oxidant can promote the subsequent cyclization.[7]
I suspect side products are forming. What are they and how can I minimize them? Side product formation is a common cause of low yields and complicates purification.
-
Uncyclized Schiff Base: As mentioned, this is a frequent byproduct when starting from aldehydes. Promote full cyclization by increasing the temperature, extending the reaction time, or changing the catalyst.[7][14]
-
Polymerization: At high temperatures or under harsh acidic conditions, 2-aminophenol can self-condense or polymerize.[14] To mitigate this, use the lowest effective temperature and avoid excessively strong acidic conditions unless necessary.
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[14] Carefully control the stoichiometry of your reactants to prevent this.
Part 3: Data Summaries for Key Reaction Parameters
For ease of comparison, the following tables summarize common choices for optimizing benzoxazole synthesis.
Table 1: Typical Temperature Ranges for Benzoxazole Synthesis
| Method/Catalyst System | Typical Temperature Range (°C) | Notes | References |
| Polyphosphoric Acid (PPA) | 150 - 200 °C | Classic, potent dehydrating agent. | [3][4][8] |
| Microwave-Assisted (various catalysts) | 100 - 140 °C | Allows for rapid heating and significantly reduced reaction times. | [16] |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 120 - 130 °C | Effective under solvent-free conditions. | [5][6] |
| Montmorillonite K-10/KSF Clay | 90 - 110 °C | Mild, reusable, and environmentally friendly solid acid catalyst. | [12] |
| Metal Catalysts (e.g., Samarium, Copper) | Room Temp - 100 °C | Can enable milder reaction conditions. | [13] |
Table 2: Comparison of Common Catalysts for Benzoxazole Synthesis
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages | References |
| Brønsted Acids | Polyphosphoric Acid (PPA), Methanesulfonic Acid | Often used as solvent/reagent | Highly effective, inexpensive | Harsh conditions, difficult work-up | [3][11] |
| Heterogeneous Acids | Montmorillonite Clay, BAIL Gel, PEG-SO₃H | 1 - 10 mol% or by weight | Reusable, easy to separate, green | Can be less active than homogeneous acids | [5][6][12] |
| Lewis Acids | Samarium triflate (Sm(OTf)₃), ZnS nanoparticles | 5 - 20 mol% | Mild conditions, can be reusable | Cost of metal, potential for metal leaching | [7][13] |
| Transition Metals | Copper Iodide (CuI), Ruthenium complexes | 0.5 - 5 mol% | Enables novel reaction pathways (e.g., dehydrogenative coupling) | Ligand/additive may be required, cost | [9][13] |
Table 3: Guide to Solvent Selection
| Solvent Class | Examples | Polarity | Role & Use Case | References |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Stabilizes charged intermediates; good general-purpose solvents. | [15] |
| Chlorinated | Dichloromethane (DCM) | Medium | Good for reactions at or below room temperature; dissolves many organics. | [15][18] |
| Aromatic | Toluene, p-Xylene | Low | High boiling points allow for high reaction temperatures; can use Dean-Stark to remove water. | [2] |
| Protic ("Green") | Ethanol, Water | High | Can act as H-bond donors to activate carbonyls; environmentally friendly. | [7][15] |
| None (Solvent-Free) | N/A | N/A | Maximizes reactant concentration; ideal for green chemistry, often used with microwave or grinding. | [2][5][16] |
Part 4: Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions for their specific substrates.
Protocol 1: Classical Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted from common methodologies for the condensation of a 2-aminophenol with a carboxylic acid.[3][19]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired carboxylic acid (1.0 mmol) and 2-aminophenol (1.0 mmol).
-
Catalyst Addition: Carefully add Polyphosphoric Acid (PPA) (approx. 10-15 times the weight of the reactants) to the flask. The mixture should be a thick, stirrable paste.
-
Heating: Heat the reaction mixture to 150-180°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in a saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by TLC. The reaction may take several hours.
-
Work-up: Upon completion, allow the mixture to cool slightly (to ~100°C) and then very carefully and slowly pour the hot reaction mixture into a beaker of vigorously stirred ice water. The crude product should precipitate as a solid.
-
Purification: Filter the solid product and wash it thoroughly with water, followed by a saturated sodium bicarbonate solution until the washings are neutral. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol is based on modern, green chemistry approaches using an aldehyde and a reusable catalyst.[16]
-
Catalyst Preparation (if needed): If using a custom catalyst like a Deep Eutectic Solvent (DES), prepare it beforehand (e.g., by mixing choline chloride and oxalic acid and heating to 100°C until a clear liquid forms).[16]
-
Reaction Setup: In a dedicated microwave reaction vessel, combine the 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the chosen catalyst (e.g., 10 mol% DES or 1 mol% BAIL gel).[5][16]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a pre-determined optimal temperature (e.g., 130°C) for a short duration (e.g., 5-15 minutes).[5][16]
-
Monitoring: It is critical to perform initial time-course experiments to find the optimal irradiation time to maximize yield and minimize degradation.[16]
-
Work-up: After cooling the reaction vessel to room temperature, dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate). If a solid catalyst was used, it can be removed by filtration or centrifugation at this stage.[5]
-
Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Part 5: Visual Guides and Workflows
Diagram 1: General Reaction Mechanism
Caption: Simplified reaction pathway for benzoxazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in benzoxazole synthesis.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- BenchChem. (2025).
- BenchChem. (2025).
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.).
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Soni, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- BenchChem. (2025).
- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (n.d.). ScienceDirect.
- Kumar, D. (2007). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). An In-Depth Technical Guide to Benzoxazole-5-carboxylic Acid.
- Kaur, H., et al. (2023).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis.
- Metal free montmorillonite KSF clay catalyzed practical synthesis of benzoxazoles and benzothiazoles under aerobic conditions. (2019). Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpbs.com [ijpbs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
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- 13. Benzoxazole synthesis [organic-chemistry.org]
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identifying common side products in benzoxazole synthesis
A Guide to Identifying and Mitigating Common Side Products
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document addresses common challenges, particularly the formation of unwanted side products, in a direct question-and-answer format.
Troubleshooting Guide & FAQs: Common Side Products
The synthesis of benzoxazoles, while versatile, is often plagued by side reactions that can complicate purification and reduce yields. The nature of these side products is intrinsically linked to the chosen synthetic route and reaction conditions. Below, we address the most frequently encountered issues.
Q1: My reaction between a 2-aminophenol and an aldehyde stalls, leaving a major intermediate. What is this species and how can I promote the final cyclization?
A: This is a classic issue. The persistent intermediate is almost certainly the Schiff base (or imine) formed by the initial condensation of the 2-aminophenol and the aldehyde.[1] While this is a necessary step in the mechanism, the subsequent oxidative cyclization can be the rate-limiting step. If the reaction conditions are not sufficiently forcing, the Schiff base can be isolated as the major product.[1]
Causality & Mitigation:
-
Mechanism: The reaction proceeds in two main stages: (1) formation of the Schiff base and (2) oxidative cyclization to the benzoxazole.[2] The second step requires the removal of two hydrogen atoms and is often not spontaneous.
-
Troubleshooting Steps:
-
Introduce an Oxidant: The most direct solution is to ensure an oxidant is present. While atmospheric oxygen can suffice in some cases, especially at high temperatures in solvents like DMSO, it is often unreliable.[3] Explicitly adding an oxidant like elemental sulfur, or using a catalyst system known for aerobic oxidation (e.g., copper or palladium-based catalysts) is more effective.[4][5]
-
Increase Temperature: Higher temperatures can provide the activation energy needed for the cyclization step. Reactions conducted at room temperature are more likely to stall at the Schiff base intermediate compared to those heated to reflux.[6]
-
Catalyst Choice: The choice of catalyst is critical. Brønsted or Lewis acids can facilitate both the initial condensation and the subsequent cyclization.[7] Certain catalysts, like TiO₂–ZrO₂, have been shown to efficiently promote the entire sequence in minutes at moderate temperatures.[5]
-
// Nodes Reactants [label="2-Aminophenol + Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base Intermediate\n(N-benzylidene-2-aminophenol)", fillcolor="#FBBC05", fontcolor="#202124"]; Benzoxazole [label="Desired 2-Arylbenzoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stalled [label="Stalled Reaction:\nIsolated Side Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> SchiffBase [label=" Condensation\n(-H₂O)"]; SchiffBase -> Benzoxazole [label=" Oxidative Cyclization\n(-2H)\n(Requires Heat/Catalyst/Oxidant)", color="#4285F4", fontcolor="#4285F4"]; SchiffBase -> Stalled [label=" Insufficient Energy/\nNo Oxidant", color="#EA4335", fontcolor="#EA4335"]; } . Caption: Pathway showing desired cyclization vs. stalled Schiff base.
Q2: In synthesizing 2-methylbenzoxazole from 2-aminophenol and acetic anhydride, I'm struggling with a significant, less polar impurity. What is it and how can I avoid it?
A: This common side product is the N,O-diacetyl-2-aminophenol.[8] It arises when acetic anhydride acylates both the amino and the hydroxyl groups of the 2-aminophenol, rather than just the amino group required for the subsequent cyclization.
Causality & Mitigation:
-
Mechanism: The desired pathway involves mono-acylation of the more nucleophilic amino group to form an amide intermediate, which then undergoes intramolecular cyclization (with loss of water) to form the benzoxazole. However, if the reaction is too vigorous or an excess of the anhydride is used, a competing di-acylation reaction occurs.[8]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully controlled molar ratio of acetic anhydride to 2-aminophenol. A slight excess of the anhydride (e.g., 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting excessive di-acetylation.[8]
-
Lower Reaction Temperature: High temperatures favor the less selective di-acetylation pathway. Performing the initial acylation at a lower temperature before heating to induce cyclization can significantly improve the product ratio.[8]
-
Order of Addition: Adding the acetic anhydride dropwise to a solution of the 2-aminophenol (rather than the other way around) helps to maintain a low instantaneous concentration of the anhydride, further disfavoring the di-acylation reaction.[9]
-
// Nodes Reactants [label="2-Aminophenol + Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoAcyl [label="N-acetyl-2-aminophenol\n(Desired Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DiAcyl [label="N,O-diacetyl-2-aminophenol\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzoxazole [label="Desired 2-Methylbenzoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> MonoAcyl [label=" Controlled Acylation\n(Correct Stoichiometry,\nLower Temp)"]; Reactants -> DiAcyl [label=" Over-Acylation\n(Excess Anhydride,\nHigh Temp)", color="#EA4335", fontcolor="#EA4335"]; MonoAcyl -> Benzoxazole [label=" Cyclization\n(-H₂O)", color="#4285F4", fontcolor="#4285F4"]; } . Caption: Competing pathways of mono- vs. di-acylation.
Q3: My reaction mixture turns dark brown or black, resulting in a low yield of intractable material. What is causing this decomposition?
A: This is typically a result of the oxidation of the 2-aminophenol starting material.[6] 2-Aminophenols are electron-rich aromatic compounds and are highly susceptible to air oxidation, which can lead to the formation of complex, often polymeric, colored impurities. This issue is exacerbated at elevated temperatures.
Causality & Mitigation:
-
Mechanism: Phenols and anilines are easily oxidized. The combination of both functionalities in one molecule makes 2-aminophenols particularly sensitive. The oxidation process can generate radical species that lead to polymerization.
-
Troubleshooting Steps:
-
Use High-Purity Starting Materials: Begin by ensuring the purity of your 2-aminophenol. Older stock, which may have been exposed to air over time, can be a significant source of impurities. Purification by recrystallization or sublimation may be necessary.[6]
-
Maintain an Inert Atmosphere: This is the most critical preventative measure. Conduct the reaction under a protective atmosphere of an inert gas, such as nitrogen or argon, to exclude oxygen.[6] This is especially important when heating the reaction for extended periods.
-
Solvent Choice: The choice of solvent can play a role. Some solvents can promote oxidative pathways. Ensure you are using a dry, degassed solvent appropriate for the reaction.
-
Quantitative Data Summary
The impact of reaction conditions on side product formation can be dramatic. The table below provides illustrative data for the synthesis of 2-methylbenzoxazole, highlighting the effect of stoichiometry and temperature on the formation of the N,O-diacetyl side product.
| Entry | Acetic Anhydride (Equivalents) | Temperature | Desired Product Yield (2-Methylbenzoxazole) | Side Product Formation (N,O-diacetyl) | Reference |
| 1 | 1.1 | Reflux (lower temp initially) | Good to Excellent | Minimized | [8] |
| 2 | > 2.0 | High Temperature | Decreased | Significant | [8] |
| 3 | 1.1 | Room Temperature -> Reflux | Optimal | Low | [8] |
Experimental Protocols
Protocol 1: Oxidative Cyclization of a Schiff Base using a Heterogeneous Catalyst
This protocol describes the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde using a recyclable Brønsted acidic ionic liquid (BAIL) gel as the catalyst under solvent-free conditions.[7]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel (0.01 mmol).
-
Stir the reaction mixture at 130 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).
-
Separate the solid catalyst by centrifugation. The catalyst can be washed, dried, and reused.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Controlled Acylation to Minimize Di-acetylation
This protocol details the synthesis of 2-methylbenzoxazole from 2-aminophenol and acetic anhydride, with a focus on minimizing the N,O-diacetyl side product.[8]
Materials:
-
2-Aminophenol (1.0 equiv)
-
Acetic Anhydride (1.1 equiv)
-
Toluene (or another suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminophenol in a suitable solvent like toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC to observe the consumption of the starting material and the formation of the product.
-
Once complete, allow the mixture to cool to room temperature.
-
Carefully neutralize any excess acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to obtain pure 2-methylbenzoxazole.[8]
Troubleshooting Workflow
When faced with an unexpected outcome, a logical workflow can help diagnose the issue.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). How to avoid impurities in 2-Methylbenzoxazole synthesis.
- Patel, R. V., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. World Journal of Pharmacy and Pharmaceutical Sciences.
- Aguirrezabal, I., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
- Soni, S., et al. (2023).
- Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Int. J. Pharm. Res. Allied Sci. (2021).
- BenchChem. (2025).
- Lee, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
-
Stellenbosch University. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. [Link]
-
ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 2-Ethyl-1,3-benzoxazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Ethyl-1,3-benzoxazol-5-amine (CAS: 204771-75-5). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this key heterocyclic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Introduction: Understanding the Molecule
This compound is a substituted benzoxazole, a scaffold of significant interest in medicinal chemistry. The molecule's structure presents unique purification challenges. The aromatic amine group makes the compound basic and susceptible to oxidation, often leading to colored impurities. Its polarity window requires careful selection of chromatographic or recrystallization conditions to separate it from starting materials and reaction byproducts. This guide provides a systematic, question-driven approach to overcoming these hurdles.
Key Physical Properties:
-
Molecular Formula: C₉H₁₀N₂O[1]
-
Molecular Weight: 162.19 g/mol [1]
-
Melting Point: 76-77°C[1]
-
Appearance: Typically a white to off-white or light-colored solid[1]
Initial Assessment & Pre-Purification Checklist
Before committing to a large-scale purification, a small-scale analysis is crucial. This initial assessment will dictate the most effective purification strategy.
Q1: I have my crude reaction mixture. What's the very first thing I should do?
A1: Your first step is to perform a quick diagnostic analysis on a small sample of your crude material. This avoids wasting time and resources on an inappropriate purification method.
-
Thin-Layer Chromatography (TLC): This is the most critical first step.
-
Objective: To visualize the number of components in your crude mixture and get a preliminary idea of their polarities.
-
Procedure: Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica gel TLC plate alongside any available starting materials. Elute with a solvent system of intermediate polarity, such as 30-50% Ethyl Acetate in Hexane.
-
Interpretation:
-
One Major Spot: If you see one dominant spot for your product with minor, well-separated impurities, recrystallization may be a viable option.
-
Multiple, Close-Running Spots: If there are several impurities with Rf values close to your product, column chromatography is almost certainly required[2].
-
Streaking/Tailing: If the product spot streaks, this is a classic sign of a basic compound interacting with acidic silica gel. This immediately tells you that you will need to modify your conditions for column chromatography[3].
-
-
-
Solubility Tests: Take a few milligrams of your crude product and test its solubility in a range of common laboratory solvents at room temperature and upon heating. This data is invaluable for choosing a recrystallization solvent.
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is the preferred method for purifying solid compounds on a large scale if impurities have different solubility profiles. Given the melting point of 76-77°C, this is a strong candidate for this compound.
Q2: I'm trying to recrystallize my product, but it's not working. What am I doing wrong?
A2: Recrystallization failure typically stems from improper solvent selection or technique. Let's break down the common issues.
-
Issue 1: The compound won't dissolve, even when boiling.
-
Issue 2: The compound dissolves at room temperature.
-
Cause: The solvent is too polar. Your product is too soluble for crystals to form upon cooling.
-
Solution: Switch to a less polar solvent. Alternatively, if the compound is very soluble in a solvent like ethanol, you can use it as the "good" solvent and add a non-polar "anti-solvent" like water or hexane dropwise to the hot solution until it just becomes cloudy, then allow it to cool slowly.
-
-
Issue 3: The compound dissolves when hot, but oils out upon cooling instead of crystallizing.
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to make the solution slightly less saturated.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
-
-
Issue 4: The purity didn't improve much after recrystallization.
-
Cause: The impurities have very similar solubility profiles to your product in the chosen solvent.
-
Solution: You must change the solvent system. If a single solvent fails, a two-solvent system (one in which the compound is soluble, one in which it is not) is your next best option. If multiple recrystallization attempts fail, you must proceed to column chromatography[2].
-
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Heptane/Hexane | 0.1 | 69-98 | Good as an "anti-solvent" or for non-polar impurities. |
| Toluene | 2.4 | 111 | Good for aromatic compounds; use in a pair with heptane. |
| Dichloromethane | 3.1 | 40 | Often too volatile and dissolves too well; better for chromatography. |
| Ethyl Acetate | 4.4 | 77 | A good starting point, often paired with hexane. |
| Isopropanol (IPA) | 3.9 | 82 | Excellent choice; less polar than ethanol. |
| Ethanol (EtOH) | 4.3 | 78 | A very common and effective choice for polar compounds like amines[4][5]. |
| Water | 10.2 | 100 | Can be used as an "anti-solvent" with polar organic solvents like EtOH. |
Q3: My final product is yellow or brown, but the literature says it should be white. How do I fix this?
A3: The color is likely due to the oxidation of the aromatic amine. This is a common issue with amine-containing compounds.
-
Solution: Charcoal Treatment. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities[2].
-
Dissolve your crude product in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (1-2% by weight is usually sufficient).
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Crucially , you must perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before the solution cools. This step must be done quickly to prevent your product from crystallizing in the funnel.
-
Allow the hot, decolorized filtrate to cool and crystallize as usual.
-
Troubleshooting Guide: Column Chromatography
When recrystallization is ineffective, column chromatography is the method of choice for separating complex mixtures.
Q4: My TLC shows my product streaking badly. Will this be a problem on the column?
A4: Yes, absolutely. The streaking you see on the TLC plate will be magnified on the column, leading to broad, poorly resolved peaks and impure fractions.
-
Cause: The basic amine group of your product is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to "stick" and elute slowly, resulting in tailing[3].
-
Solution 1 (Recommended): Add a Basic Modifier. Add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) , to your eluent (e.g., 40% Ethyl Acetate / 59% Hexane / 1% TEA). The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, "masking" them from your product. This allows your compound to travel down the column in a much tighter band, resulting in sharper peaks and better separation[3].
-
Solution 2: Use a Deactivated Stationary Phase. You can use an amino-functionalized silica gel (KP-NH silica). This stationary phase has a basic surface that repels basic compounds, preventing the strong interactions that cause tailing. This often allows for the use of simpler solvent systems without basic additives[3].
Caption: Mechanism of peak tailing and its mitigation with TEA.
Q5: How do I choose the right solvent system for my column?
A5: The ideal solvent system should place your desired compound at an Rf of 0.25-0.35 on the TLC plate. This provides the optimal balance between resolution and run time.
-
General Rule: For benzoxazoles, mixtures of Ethyl Acetate (polar) and Hexane (non-polar) are an excellent starting point[4]. Dichloromethane/Methanol can also be used for more polar compounds.
-
Finding the Right Ratio:
-
Start with a moderately polar mixture, like 30% EtOAc/Hexane. Run a TLC.
-
If the Rf is too high (> 0.5), decrease the polarity (e.g., move to 20% EtOAc/Hexane).
-
If the Rf is too low (< 0.2), increase the polarity (e.g., move to 40% or 50% EtOAc/Hexane).
-
Remember to add 1% TEA to your chosen system if you observed tailing!
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent must be determined experimentally as described above.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., Isopropanol) portion-wise while heating the mixture to a gentle reflux. Add just enough solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool for a moment, and add a small amount (1-2% w/w) of activated charcoal. Re-heat to reflux for 5-10 minutes[2].
-
Hot Filtration (If charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. Work quickly to prevent crystallization.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel column.
-
Column Packing (Slurry Method): Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane + 1% TEA). Pour this slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped[6].
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (a "gradient") to move the compounds down the column (e.g., start with 10% EtOAc/Hexane, move to 20%, then 30%, etc.). A gradient generally provides better separation than running the entire column with a single solvent mixture ("isocratic")[7].
-
Fraction Collection: Collect the eluent in a series of test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Final Purity Verification
Q6: My purification is complete. How do I confirm the purity of my final product?
A6: Never assume a purification was successful. Always verify with at least two analytical methods.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. It provides a quantitative measure of purity by peak area percentage[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure of your compound and reveal the presence of any proton-containing impurities. The absence of peaks from starting materials or byproducts is a strong indicator of high purity[8].
-
Melting Point: A sharp melting point that matches the literature value (76-77°C) is a classic indicator of high purity for a solid compound[1]. A broad or depressed melting point suggests the presence of impurities.
References
-
Chemical Synthesis Database. (2025). 2-ethyl-1,3-benzoxazole. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]
-
ChemBK. (2024). 5-Amino-2-ethyl-1,3-benzoxazole. Available at: [Link]
-
Al-Masoudi, W. A. (2015). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. ResearchGate. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Hopper, D. W., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
-
Organic Lab Techniques. (2022). Column Chromatography. YouTube. Available at: [Link]
-
Singh, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
strategies to improve the yield of 2-Ethyl-1,3-benzoxazol-5-amine synthesis
Welcome to the dedicated technical support center for the synthesis of 2-Ethyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently execute this procedure.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and efficient route involves the cyclization of a 2,4-disubstituted aminophenol with a source of a two-carbon chain, typically propanoic acid or one of its derivatives. This guide will focus on the prevalent method starting from 4-amino-2-nitrophenol, followed by reduction and subsequent cyclization. Understanding the nuances of each step is critical to overcoming common challenges and maximizing your product yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a step-by-step solution.
Issue 1: Low Yield in the Initial Acylation Step
-
Question: I am reacting 4-amino-2-nitrophenol with propionic anhydride, but I am getting a very low yield of the acylated intermediate (N-(4-hydroxy-3-nitrophenyl)propanamide). What could be going wrong?
-
Answer: Low yields in this initial acylation step are often traced back to three primary factors: reagent quality, reaction temperature, and the presence of moisture.
-
Causality Explained: Propionic anhydride is highly susceptible to hydrolysis. If your reagent has been improperly stored or is old, it will have partially decomposed into propanoic acid, which is less reactive under these conditions. Additionally, the reaction is exothermic; if the temperature is not controlled, side reactions can occur, leading to the formation of unwanted byproducts.
-
Troubleshooting Protocol:
-
Verify Reagent Purity: Before starting, check the purity of your propionic anhydride. If it is old or has been exposed to air, consider using a fresh bottle or purifying it by distillation.
-
Ensure Dry Conditions: Dry all glassware thoroughly in an oven before use. Use a dry solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
Control the Temperature: Add the propionic anhydride to the solution of 4-amino-2-nitrophenol dropwise while maintaining the reaction temperature between 0-5 °C using an ice bath. This will control the exotherm and minimize side reactions.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Over-extending the reaction time can lead to product degradation.
-
-
Issue 2: Incomplete Reduction of the Nitro Group
-
Question: After the reduction of N-(4-hydroxy-3-nitrophenyl)propanamide using catalytic hydrogenation, I see a mixture of the desired amino compound and starting material. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common hurdle in catalytic hydrogenation. The efficiency of this step is highly dependent on the catalyst activity, hydrogen pressure, and solvent system.
-
Causality Explained: The palladium on carbon (Pd/C) catalyst can become deactivated by impurities in the starting material or solvent. Additionally, insufficient hydrogen pressure or poor mixing can limit the contact between the catalyst, substrate, and hydrogen, leading to an incomplete reaction.
-
Troubleshooting Protocol:
-
Catalyst Handling: Use a fresh, high-quality Pd/C catalyst. Ensure the catalyst is handled under a blanket of inert gas to prevent premature deactivation. The catalyst loading is also critical; a typical loading is 5-10 mol% of the substrate.
-
Solvent Choice: The choice of solvent is crucial for substrate solubility and catalyst suspension. Ethanol or methanol are commonly used. Ensure the solvent is of high purity.
-
Hydrogen Pressure: The reaction is typically run at a hydrogen pressure of 50-60 psi. Ensure your reaction vessel is properly sealed and that the pressure is maintained throughout the reaction.
-
Agitation: Vigorous stirring is essential to ensure good mixing and contact between the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
-
Issue 3: Low Yield During the Final Cyclization Step
-
Question: I have successfully synthesized the N-(3-amino-4-hydroxyphenyl)propanamide intermediate, but the final cyclization to this compound is giving a low yield. What are the critical parameters for this step?
-
Answer: The acid-catalyzed intramolecular cyclization and dehydration is a delicate step. The yield is highly sensitive to the choice of acid catalyst, reaction temperature, and the removal of water.
-
Causality Explained: This reaction is an equilibrium process. To drive the reaction towards the formation of the benzoxazole ring, the water formed during the reaction must be removed. Insufficient acid catalysis or excessively high temperatures can lead to decomposition of the starting material or product.
-
Troubleshooting Protocol:
-
Acid Catalyst: Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this reaction. Ensure the PPA is fresh and has not absorbed atmospheric moisture. Alternatively, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be used.
-
Temperature Control: The reaction temperature needs to be carefully optimized. A temperature range of 140-160 °C is typically effective. Lower temperatures will result in a slow reaction rate, while higher temperatures can lead to charring and degradation.
-
Water Removal: If not using a strong dehydrating agent like PPA, the use of a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropic removal of water.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Once the starting material has been consumed, the reaction should be cooled and worked up promptly to avoid product degradation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best method for purifying the final product, this compound?
-
A1: The final product is typically a solid. After the reaction workup, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is recommended.
-
-
Q2: Can I use a different reducing agent instead of catalytic hydrogenation?
-
A2: Yes, other reducing agents can be used for the nitro group reduction. A common alternative is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. However, the workup for this method is more involved as it requires the removal of tin salts. Catalytic hydrogenation is generally preferred as it is a cleaner reaction with a simpler workup.
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
-
A3: Yes, several safety precautions are essential. Propionic anhydride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C); ensure the reaction is performed in a well-ventilated area with proper grounding to prevent static discharge. Polyphosphoric acid is highly corrosive and will cause severe burns upon contact. Always wear acid-resistant gloves and eye protection.
-
Experimental Protocols
Protocol 1: Synthesis of N-(4-hydroxy-3-nitrophenyl)propanamide
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-2-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the flask to 0-5 °C using an ice bath.
-
Add propionic anhydride (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of N-(3-amino-4-hydroxyphenyl)propanamide
-
In a hydrogenation vessel, dissolve the N-(4-hydroxy-3-nitrophenyl)propanamide (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product.
Protocol 3: Synthesis of this compound
-
Place N-(3-amino-4-hydroxyphenyl)propanamide (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.
-
Heat the mixture to 140-160 °C with stirring for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base, such as sodium hydroxide, until the pH is basic.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Step | Key Reagents | Typical Temperature | Typical Time | Common Yield Range |
| Acylation | 4-amino-2-nitrophenol, Propionic anhydride | 0-25 °C | 2-4 hours | 85-95% |
| Reduction | N-(4-hydroxy-3-nitrophenyl)propanamide, H₂, Pd/C | Room Temperature | 4-6 hours | 90-98% |
| Cyclization | N-(3-amino-4-hydroxyphenyl)propanamide, PPA | 140-160 °C | 2-4 hours | 70-85% |
Visualizing the Workflow
Technical Support Center: Overcoming Challenges in Synthesizing Functionalized Benzoxazoles
Welcome to the Technical Support Center for the synthesis of functionalized benzoxazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Benzoxazoles are privileged structures in medicinal chemistry and materials science, but their synthesis can be fraught with challenges ranging from low yields to difficult purifications.[1]
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our goal is to explain the causality behind common problems and offer validated, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in benzoxazole synthesis.
Q1: My reaction is resulting in a very low yield or has failed completely. Where do I start troubleshooting?
A1: A low or zero yield is the most common issue and typically points to foundational problems. A systematic check is crucial.
-
Purity of Starting Materials: This is the most frequent culprit. Impurities in 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can halt the reaction.[2] 2-Aminophenols are particularly prone to air oxidation, leading to colored impurities and significantly lower yields.[2]
-
Actionable Advice: Verify the purity of your starting materials by NMR or melting point. If necessary, purify 2-aminophenol by recrystallization or sublimation. Ensure aldehydes are free of corresponding carboxylic acids.
-
-
Reaction Conditions: Suboptimal conditions are a close second. Key parameters include temperature, solvent, and catalyst choice.[3]
-
Actionable Advice: Many benzoxazole syntheses require elevated temperatures to overcome the activation energy for cyclization.[2] For instance, some solvent-free reactions need temperatures around 130°C to proceed efficiently.[4][5] If your reaction is stalling at a lower temperature, incrementally increase the heat while monitoring progress by Thin Layer Chromatography (TLC).
-
-
Atmosphere Control: If your reagents, intermediates, or catalyst are sensitive to air or moisture, an inert atmosphere is critical.[3]
-
Actionable Advice: Conduct the reaction under a nitrogen or argon atmosphere. Use anhydrous solvents, especially if employing moisture-sensitive catalysts or reagents like triflic anhydride.[6]
-
Q2: I see my starting materials being consumed on TLC, but multiple new spots appear, and the yield of the desired product is low. What's happening?
A2: This indicates the formation of side products, a common issue that diverts reagents from the main reaction pathway.
-
Incomplete Cyclization: In syntheses using aldehydes, the intermediate Schiff base (imine) may be stable and fail to cyclize, especially if the reaction conditions are too mild.[7]
-
Actionable Advice: Increase the reaction temperature or extend the reaction time. The choice of an appropriate acidic or basic catalyst can also be critical to promote the final cyclization step.
-
-
Over-alkylation/Acylation: When using highly reactive alkylating or acylating agents, you may see multiple substitutions on the benzoxazole ring or the starting 2-aminophenol.[7]
-
Actionable Advice: Carefully control the stoichiometry of your reactants. Consider using a slight excess of the 2-aminophenol rather than the electrophile. Running the reaction at a lower temperature may also improve selectivity.
-
-
Polymerization: Under harsh acidic or high-temperature conditions, starting materials or intermediates can polymerize, leading to an intractable mixture.[7]
-
Actionable Advice: Re-evaluate your reaction conditions. A milder catalyst, lower temperature, or shorter reaction time might be necessary.[3]
-
Q3: My product seems pure by crude NMR, but I'm losing most of it during column chromatography. What are some effective purification strategies?
A3: Product loss during purification is a frustrating but solvable problem. Benzoxazoles can present unique challenges.
-
Column Chromatography Issues:
-
Poor Solubility: The compound may have low solubility in the chosen eluent, causing it to crash out on the column or streak.[8]
-
On-Column Degradation: Some functionalized benzoxazoles can be sensitive to silica gel (acidic) or alumina.[8]
-
Co-elution: Impurities with similar polarity to your product can be very difficult to separate.[8]
-
Actionable Advice:
-
Perform a thorough solvent screen for both solubility and TLC separation before committing to a large-scale column.
-
If degradation is suspected, try deactivating the silica gel with a small amount of triethylamine in the eluent system or switch to a different stationary phase like neutral alumina.
-
Consider alternative purification methods.
-
-
-
Recrystallization: This is often the best method for obtaining highly pure crystalline benzoxazoles.
-
Actionable Advice: Conduct a systematic solvent screening. Test single solvents (e.g., ethanol, ethyl acetate, heptane) and mixed solvent systems (e.g., acetone/acetonitrile, ethyl acetate/heptane).[9][10] A good recrystallization solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for tackling more complex synthetic problems.
Guide 1: Low Yield in Condensation of 2-Aminophenol with Aldehydes/Carboxylic Acids
The direct condensation of 2-aminophenol with a carbonyl compound is one of the most common routes to 2-substituted benzoxazoles.[11] Low yields often trace back to catalyst inefficiency or poor reaction kinetics.
Troubleshooting Low Yields
| Problem ID | Probable Cause | Recommended Solution & Rationale |
| LY-01 | Ineffective Catalyst | Traditional Brønsted or Lewis acids can show low activity.[5] Modern catalysts often provide superior results. Action: Screen a panel of catalysts. Consider samarium triflate [Sm(OTf)₃], which is effective for condensations with aldehydes, or copper-based catalysts for other cyclizations.[12][13] Heterogeneous catalysts like Brønsted acidic ionic liquids (BAIL) gels can also be highly effective and simplify workup.[4][5] |
| LY-02 | Incomplete Dehydration/Cyclization | The final intramolecular cyclization and dehydration step is often the rate-limiting step and requires significant energy input. |
| Action: Ensure the reaction temperature is adequate. For many protocols, temperatures of 130°C or higher are required.[14] If using a dehydrating agent like polyphosphoric acid (PPA), ensure it is fresh and used in sufficient quantity to drive the reaction to completion.[11] | ||
| LY-03 | Reversible Schiff Base Formation | The initial formation of the imine (Schiff base) from the aldehyde and 2-aminophenol can be reversible. If the subsequent cyclization is slow, the equilibrium may not favor product formation. |
| Action: Use a Dean-Stark trap or molecular sieves to remove water from the reaction, which will drive the equilibrium towards the imine and, subsequently, the benzoxazole product. |
Workflow for Optimizing a Stalled Reaction
Caption: A decision tree for troubleshooting a stalled benzoxazole synthesis.
Guide 2: Challenges in Purification
Purification can be a significant bottleneck. The planar, aromatic nature of benzoxazoles can lead to aggregation and poor solubility, while various functional groups can cause streaking on silica columns.
Comparative Purification Strategies
| Method | Best For | Common Issues | Pro Tips |
| Column Chromatography | Crude mixtures with multiple components of differing polarity. | Product streaking, on-column degradation (especially with acidic silica), co-elution with impurities.[8] | - Test Eluents: Use TLC to find a solvent system that gives a retention factor (Rf) of ~0.3 for your product. - Deactivate Silica: If streaking occurs, pre-treat your silica with 1% triethylamine in your eluent. - Gradient Elution: Start with a non-polar solvent (e.g., heptane) and gradually increase the polarity (e.g., with ethyl acetate). |
| Recrystallization | Removing minor impurities from a solid product that is >85% pure. | Finding a suitable solvent; oiling out instead of crystallizing; product loss in the mother liquor. | - Solvent Screening: Use small vials to test solubility in various hot and cold solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, Toluene, Acetone/Acetonitrile).[9] - Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and purity. |
| Trituration/Washing | Removing highly soluble or highly insoluble impurities from a solid crude product. | Incomplete removal of impurities; product must be a solid. | - Solvent Choice: Suspend the crude solid in a solvent where the desired product is poorly soluble, but the impurities are highly soluble (e.g., washing with cold diethyl ether or heptane).[9] - Technique: Stir the slurry vigorously for 15-30 minutes before filtering and washing the solid. |
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for common synthetic and purification procedures.
Protocol 1: General Synthesis of 2-Arylbenzoxazoles via Heterogeneous Catalysis
This protocol is adapted from methodologies using reusable Brønsted acidic ionic liquid (BAIL) gels, which are efficient and environmentally friendly.[4][5]
-
Reaction Setup: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine the 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the BAIL gel catalyst (0.01 mmol, 1 mol%).
-
Reaction Conditions: Stir the reaction mixture at 130 °C under solvent-free conditions for the prescribed time (typically 5 hours).[4][5]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the 2-aminophenol spot is no longer visible.
-
Work-up: After completion, cool the reaction mixture and dissolve it in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization.[7]
Protocol 2: Purification by Recrystallization from a Mixed Solvent System
This protocol is a general guide for purifying a solid benzoxazole derivative.
-
Solvent Selection: Based on prior screening, select a solvent pair (e.g., acetone and heptane) where the compound is soluble in the first solvent ("good" solvent) and insoluble in the second ("poor" solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent required to fully dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Isolation: Once the flask has reached room temperature, cool it further in an ice bath for 20-30 minutes to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Reaction Mechanism Visualization
The most common pathway for benzoxazole formation from a 2-aminophenol and an aldehyde involves three key steps: imine formation, cyclization, and oxidation/aromatization.
Caption: Key mechanistic steps in the synthesis of benzoxazoles.[15]
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 11, 2026, from [Link]
-
Wang, X., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(x). Available from [Link]
-
Wang, X., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. Available from [Link]
-
Chen, Y., et al. (2020). EFFICIENT SYNTHESIS OF 2-FUNCTIONALIZED BENZOXAZOLES CATALYZED BY COPPER IODIDE. HETEROCYCLES, 100(8), 1218-1224. Available from [Link]
-
Wong, C. D., et al. (2022). Synthesis of benzoxazoles via a silver mediated oxidation. Synthetic Communications, 53(1), 1-10. Available from [Link]
-
Bennehalli, B., et al. (2015). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 5(3), 752-765. Available from [Link]
- Google Patents. (2006). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
WIPO Patentscope. (2006). WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). A general mechanism for benzoxazole synthesis. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of benzoxazole. Retrieved January 11, 2026, from [Link]
-
American Chemical Society. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1939-1946. Available from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. 85(2). Available from [Link]
-
ResearchGate. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 11, 2026, from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 698. Available from [Link]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved January 11, 2026, from [Link]
-
SpringerLink. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Chemical Papers. Available from [Link]
-
National Center for Biotechnology Information. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Frontiers in Chemistry, 6, 553. Available from [Link]
-
MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(12), 3123. Available from [Link]
Sources
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- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
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- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazole synthesis [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Byproducts of o-Aminophenol and Carboxylic Acid Condensation
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of o-aminophenol and carboxylic acid condensation reactions, a cornerstone for synthesizing 2-substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity. We will move beyond simple protocols to dissect the causality behind byproduct formation and provide field-proven troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the reaction.
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields are typically traced back to a few key areas:
-
Purity of Starting Materials: Impurities in either the o-aminophenol or the carboxylic acid can halt the reaction or introduce competing side reactions.[1][2] o-Aminophenol is particularly susceptible to air oxidation, which can lead to colored impurities and polymerization.[2]
-
Suboptimal Reaction Conditions: The choice of temperature, solvent, and catalyst is critical. Many reactions require elevated temperatures (e.g., 130-140°C) to drive the final cyclization and dehydration step.[2][3][4]
-
Formation of Stable Byproducts: The most significant issue is often the formation of undesired, stable side products that consume your starting materials.[1] These include N-acylated amides, bis-acylated products, and polymers.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][3]
Q2: What is the fundamental chemical challenge in this reaction?
A2: The core challenge is chemoselectivity . o-Aminophenol is a bidentate nucleophile, meaning it has two reactive sites: the amino group (-NH₂) and the hydroxyl group (-OH). The carboxylic acid (or its activated form) can react with either site. Your goal is to favor initial O-acylation (reaction at the -OH group) followed by intramolecular cyclization. However, the amino group is generally a stronger nucleophile than the hydroxyl group, making N-acylation a highly competitive and often favored side reaction under neutral or basic conditions.[5][6]
Q3: Why is my reaction mixture turning dark brown or black?
A3: Dark coloration, often leading to intractable tars, is a strong indicator of polymerization . o-Aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic, basic, or oxidative conditions.[2][7] Ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-related side reactions.[2]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides in-depth analysis and solutions for specific experimental outcomes.
Issue 1: Low Yield with a Complex Mixture of Products by TLC/LC-MS
You've run the reaction, and the crude analysis shows multiple spots or peaks, with only a small amount corresponding to your desired benzoxazole.
Q: My primary byproduct has a mass corresponding to the addition of the acyl group but not the loss of water. What is it and why did it form?
A: This is the classic signature of an N-acylated byproduct (an amide, specifically an N-(2-hydroxyphenyl)amide) or, less commonly, a stable O-acylated intermediate (an ester) that failed to cyclize.
-
Causality (N- vs. O-Acylation): The outcome of this competition is heavily pH-dependent.
-
Neutral/Basic Conditions: The amino group (-NH₂) is more nucleophilic than the hydroxyl group (-OH), leading preferentially to the thermodynamically stable N-acylated amide byproduct.[5][6] Once formed, this amide is generally unreactive and will not cyclize to the benzoxazole.
-
Acidic Conditions: In the presence of a strong acid, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation renders the nitrogen non-nucleophilic. Acylation is then directed to the hydroxyl group (O-acylation).[8] This O-acylated intermediate is the productive precursor to the benzoxazole. Catalysts like Polyphosphoric Acid (PPA) or methanesulfonic acid (MeSO₃H) serve both as catalysts and as the acidic medium to promote this pathway.[9]
-
-
Troubleshooting Protocol: Promoting Selective O-Acylation & Cyclization
-
Catalyst Selection: If not already in use, introduce a strong acid catalyst. PPA is a classic choice as it acts as both an acid catalyst and a dehydrating agent.[9] Alternatively, systems like P₂O₅/MeSO₃H or triflic anhydride (Tf₂O) can be highly effective.[9][10]
-
Temperature Optimization: The cyclization of the O-acylated intermediate to the benzoxazole requires overcoming an activation energy barrier and eliminating a molecule of water. This step is often the rate-limiting one and typically requires heat. Incrementally increase the reaction temperature, monitoring by TLC for the consumption of the intermediate and formation of the product. Temperatures of 110-220°C are common when using PPA.[9]
-
Use of Dehydrating Agents: If you are using an acid catalyst that is not also a strong dehydrating agent, consider adding one, such as molecular sieves, or using a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium toward the cyclized product.[11]
-
Q: I see a second byproduct with a mass corresponding to the addition of two acyl groups. What happened?
A: This is a bis-acylated byproduct , where both the amino and hydroxyl groups have reacted with the carboxylic acid. This typically occurs under forcing conditions with a large excess of the acylating agent (e.g., using an acyl chloride or anhydride). While the initial acylation may be selective, high concentrations of the acylating agent and prolonged reaction times can lead to the acylation of the less reactive group as well.
-
Troubleshooting Protocol: Minimizing Bis-Acylation
-
Stoichiometry Control: Critically re-evaluate the molar ratios of your reactants.[1] Use the carboxylic acid as the limiting reagent or in slight excess (e.g., 1.0 to 1.1 equivalents). Avoid large excesses.
-
Controlled Addition: If using a highly reactive acylating agent like an acyl chloride, add it dropwise to a solution of the o-aminophenol at a reduced temperature (e.g., 0 °C) before slowly warming to the reaction temperature.[1] This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.
-
Visualizing the Reaction Maze
The following diagram illustrates the critical decision point in the reaction pathway. The desired route to the benzoxazole proceeds via the O-acylated intermediate, while competing pathways lead to dead-end byproducts.
Caption: Reaction pathways in benzoxazole synthesis.
Issue 2: Reaction Stalls or Fails to Initiate
Your TLC shows only starting materials, even after the recommended reaction time.
Q: I've mixed the reagents and heated the reaction, but nothing is happening. What should I check first?
A: A stalled reaction points to issues with either the fundamental reactivity of your components or the reaction environment.
-
Troubleshooting Protocol: A Step-by-Step Diagnostic Workflow
-
Verify Starting Material Purity: Before anything else, confirm the purity of your o-aminophenol and carboxylic acid. Run a TLC of the starting materials. Melting point analysis can also be indicative; a broad or depressed melting point suggests impurities.[1]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active.[1] Some catalysts are sensitive to air and moisture and may require activation. For solid catalysts, ensure proper mixing. Consider adding a fresh batch or increasing the catalyst loading slightly.
-
Increase Temperature: The reaction may have a high activation energy. Incrementally increase the temperature by 10-20°C and monitor for any change. Some solvent-free methods require temperatures up to 130°C to proceed efficiently.[2][12]
-
Solvent Choice: The solvent plays a crucial role. Highly polar solvents can sometimes solvate the reactants too effectively, hindering their interaction. If applicable, consider switching to a higher-boiling, less-coordinating solvent or attempting the reaction under solvent-free conditions.[3][12]
-
Visualizing the Troubleshooting Process
This decision tree provides a logical workflow for diagnosing a stalled reaction.
Caption: Troubleshooting workflow for a stalled reaction.
Section 3: Analytical & Purification Protocols
Q: How can I effectively purify my desired benzoxazole from the N-acylated byproduct?
A: The polarity difference between the target benzoxazole and the N-(2-hydroxyphenyl)amide byproduct is often sufficient for separation by column chromatography.
-
General Protocol: Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then removing the solvent under reduced pressure. This ensures even loading onto the column.
-
Eluent System: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate.
-
The benzoxazole, being a heterocyclic ether, is typically less polar and will elute first.
-
The N-acylated byproduct, with its free hydroxyl group and amide linkage, is more polar and will elute later.
-
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.[1]
-
Table 1: Typical Byproducts and Their Characteristics
| Byproduct Name | Chemical Structure | Formation Conditions | Key Analytical Signature (MS) |
| N-Acylated Byproduct | N-(2-hydroxyphenyl)amide | Neutral or basic conditions; kinetically favored. | [M+H]⁺ = Mass(o-aminophenol) + Mass(RCOOH) - Mass(H₂O) |
| O-Acylated Intermediate | 2-aminophenyl ester | Acidic conditions, insufficient heat for cyclization. | [M+H]⁺ = Mass(o-aminophenol) + Mass(RCOOH) - Mass(H₂O) |
| Bis-Acylated Byproduct | 2-(acylamino)phenyl ester | Large excess of a highly reactive acylating agent. | [M+H]⁺ = Mass(o-aminophenol) + 2Mass(RCOOH) - 2Mass(H₂O) |
| Poly(o-aminophenol) | Polymer chain | High temperatures, presence of oxidants.[7][13] | Broad, unresolved signals in NMR; intractable material. |
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- Poly(o-aminophenol) film electrodes: synthesis and characterization and formation mechanisms — A review article - Canadian Science Publishing.
- Poly(o-aminophenol) film electrodes: synthesis and characterization and formation mechanisms — A review article - Canadian Science Publishing.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Technical Support Center: Optimization of Benzoxazole Synthesis - Benchchem.
- When p-aminophenol is subjected to acylation, does it occur
- During the formation of paracetamol why do you get N-acyl
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega.
- Ch24 - Acylation of phenols - University of Calgary.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH.
- Condensation - ACS GCI Pharmaceutical Roundtable.
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- 4. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Solubility of Benzoxazole Derivatives for Biological Assays
Welcome to the technical support center for handling benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why do so many of my benzoxazole derivatives have poor aqueous solubility?
Benzoxazole derivatives possess a rigid, aromatic, and heterocyclic structure. This inherent planarity and hydrophobicity promote strong intermolecular π-π stacking interactions, leading to high crystal lattice energy.[1] Consequently, it is energetically unfavorable for water molecules to break apart the crystal lattice and solvate the individual molecules, resulting in low aqueous solubility. The parent benzoxazole compound itself is known to be insoluble in water.[1] While many derivatives dissolve in organic solvents, this property often doesn't translate to the aqueous environments required for most biological assays.[1]
Q2: I have a new benzoxazole compound with unknown solubility. What are the very first steps I should take?
A systematic approach is critical to avoid generating misleading biological data.
-
Determine Intrinsic Solubility: The first step is to quantify the compound's baseline aqueous solubility. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This value serves as your fundamental reference point.
-
Assess pH-Dependent Solubility: Investigate if your molecule contains ionizable functional groups (e.g., basic nitrogen atoms).[1][2] The solubility of such compounds can be dramatically influenced by pH. A simple pH-solubility profile can reveal the optimal pH range for your experiments.
-
Evaluate Kinetic Solubility in Assay Media: Before running a full assay, determine the compound's kinetic solubility in your final assay buffer. This is crucial because components in the media (salts, proteins) can affect solubility, and precipitation can lead to erroneous results.[3]
-
Start with Simple Solubilization Methods: Begin with straightforward techniques like using co-solvents or pH adjustment before moving to more complex and resource-intensive formulation strategies.[1][2]
Q3: How exactly does poor solubility compromise my biological assay results?
Low solubility is a primary source of experimental artifacts and can invalidate your findings.[4][5] The key issues include:
-
Underestimated Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[4][6]
-
Reduced Hit Rates in HTS: In high-throughput screening, insoluble compounds are less likely to show activity simply because they are not available to interact with the target, resulting in false negatives.[5]
-
Poor Reproducibility: The precipitation process can be stochastic, leading to high variability between replicate wells, plates, and experiments.[4]
-
Inaccurate Structure-Activity Relationships (SAR): If solubility, rather than target binding, is the limiting factor across a series of analogs, the resulting SAR will be misleading and could cause promising scaffolds to be incorrectly discarded.[6]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solutions |
| Compound won't dissolve in 100% DMSO stock. | Inherently low solubility: The compound may have poor solubility even in potent organic solvents. | 1. Test alternative organic solvents: Try N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or ethanol.[1] 2. Apply gentle heat: Warm the solution slightly (e.g., to 30-40°C) while vortexing. Monitor for any signs of compound degradation. 3. Use sonication: A brief sonication in a water bath can provide the energy needed to break up the crystal lattice and facilitate dissolution.[1][4] |
| Compound precipitates when diluted from DMSO stock into aqueous assay buffer. | Exceeded aqueous solubility: The final concentration in the assay medium is above the compound's solubility limit. Low co-solvent tolerance: The final percentage of DMSO (or other co-solvent) is too low to keep the compound in solution.[2] | 1. Determine kinetic solubility: Find the maximum soluble concentration in your specific assay buffer to define your working concentration range.[1] 2. Lower the final concentration: If the assay allows, test at lower concentrations. 3. Increase co-solvent percentage: Gradually increase the final DMSO concentration. Crucially, run a vehicle control to ensure the co-solvent itself does not affect the assay biology.[2] 4. Employ a solubilization technique: Use methods like cyclodextrin complexation or pH adjustment to increase the aqueous solubility limit.[1] |
| Assay results are inconsistent and not reproducible. | Compound precipitation: The compound is likely falling out of solution, leading to variable effective concentrations.[1][4] | 1. Confirm stock solution clarity: Always visually inspect your stock solution for any particulate matter before each use.[1] 2. Re-evaluate working concentration: Ensure your highest tested concentration is well below the measured kinetic solubility limit in the final assay medium. 3. Implement a robust solubilization strategy: Proactively use a method (e.g., co-solvents, cyclodextrins) to ensure the compound remains in solution throughout the experiment.[1] |
| Compound shows good in vitro activity but poor in vivo bioavailability. | Low dissolution rate in GI tract: The compound's low aqueous solubility is the rate-limiting step for absorption.[2] First-pass metabolism or efflux: The compound may be rapidly metabolized or pumped out by transporters like P-glycoprotein.[2] | 1. Formulate for bioavailability: This is where more advanced techniques are essential. Consider formulating the compound as a solid dispersion, a cyclodextrin complex, or a nanosuspension to improve its dissolution rate and absorption.[2] 2. Investigate metabolic stability: Conduct in vitro metabolic stability assays to understand potential liabilities. |
In-Depth Solubilization Strategies & Protocols
A multi-faceted approach is often necessary for challenging compounds. Below is a decision workflow to help guide your strategy, followed by detailed explanations of key techniques.
Caption: Decision workflow for selecting a solubility enhancement technique.
pH Adjustment and Salt Formation
Causality & Expertise: This is the most effective and straightforward method for ionizable benzoxazole derivatives. Many benzoxazoles contain basic nitrogen atoms. By lowering the pH of the medium (typically 2 pH units away from the pKa), the basic group becomes protonated, forming a cationic salt.[2] This ionized form is significantly more polar and interacts more favorably with water, drastically increasing solubility.[7]
Experimental Protocol: Salt Formation of a Basic Benzoxazole
-
Dissolution: Dissolve the benzoxazole compound (containing a basic nitrogen) in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Counter-ion Preparation: In a separate flask, dissolve a stoichiometric equivalent (1:1 molar ratio) of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) in the same solvent.
-
Reaction: Slowly add the acid solution to the benzoxazole solution while stirring continuously.
-
Precipitation & Isolation: The salt will often precipitate out of the organic solvent. If not, the solvent can be slowly evaporated. Collect the precipitated salt by filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold solvent to remove unreacted starting material and dry the salt under a vacuum.
-
Self-Validation/Characterization: It is essential to confirm salt formation. Analyze the product using Powder X-ray Diffraction (PXRD) to confirm a new crystalline form and Differential Scanning Calorimetry (DSC) to identify a new melting point.
Co-solvents
Causality & Expertise: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like a benzoxazole, thereby increasing its solubility.[10][11] Common co-solvents include Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[2][7]
Experimental Protocol: Preparing a Compound with a Co-solvent
-
High-Concentration Stock: Prepare a high-concentration stock solution of the benzoxazole derivative in 100% DMSO (e.g., 10-30 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[1][5]
-
Serial Dilution: Perform serial dilutions of this stock solution in 100% DMSO to create a dilution plate.
-
Final Dilution into Assay Buffer: Transfer a small, fixed volume from the DMSO dilution plate into the aqueous assay buffer in your final assay plate. This final dilution step is where precipitation is most likely to occur.
-
Final Co-solvent Concentration: Keep the final concentration of the co-solvent as low as possible (typically ≤1%, ideally ≤0.5%) to minimize its effect on the biological system.
-
Self-Validation/Control: Always run a parallel "vehicle control" with the same final concentration of co-solvent but without the compound to ensure the solvent itself is not causing a biological effect.
Caption: Experimental workflow for preparing assay plates using a co-solvent.
Cyclodextrin Complexation
Causality & Expertise: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They act as molecular hosts, encapsulating the hydrophobic benzoxazole "guest" molecule within their cavity.[2][14] This host-guest complex presents a hydrophilic exterior to the aqueous environment, effectively masking the hydrophobicity of the drug and dramatically increasing its apparent water solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[16]
Experimental Protocol: Preparation of a Benzoxazole-Cyclodextrin Inclusion Complex (Lyophilization Method)
-
Dissolution: Dissolve the benzoxazole compound and the chosen cyclodextrin (e.g., HP-β-CD) in purified water at the desired molar ratio (e.g., 1:1 or 1:2 drug-to-CD). A co-solvent like ethanol may be used to initially dissolve the drug before adding the aqueous CD solution.
-
Equilibration: Stir the solution vigorously in a sealed container for 24-72 hours at a constant temperature (e.g., room temperature or 37°C) to allow for the formation of the inclusion complex.
-
Flash Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Dry the frozen solution under high vacuum using a freeze-dryer until all the solvent has sublimated. This will yield a fluffy, amorphous powder.
-
Self-Validation/Characterization: Confirmation of complex formation is crucial. Use DSC to observe the disappearance of the drug's melting peak. PXRD can be used to confirm the amorphous nature of the complex. FT-IR or NMR spectroscopy can also show characteristic shifts indicating inclusion.
Nanosuspensions
Causality & Expertise: For extremely insoluble compounds, reducing the particle size to the nanometer range (nanonization) can be highly effective.[2] According to the Ostwald-Freundlich equation, decreasing particle size increases the saturation solubility. More importantly, the vastly increased surface area leads to a much faster dissolution rate, which is often the limiting factor for absorption and bioavailability.[16]
Experimental Protocol: Nanosuspension via Antisolvent Precipitation
-
Solvent Phase: Dissolve the benzoxazole compound in a suitable, water-miscible organic solvent (the "solvent") at a high concentration.
-
Antisolvent Phase: In a separate vessel, dissolve a stabilizer (e.g., a polymer like PVP or a surfactant like Poloxamer) in water (the "anti-solvent").
-
Precipitation: Under high-speed homogenization or sonication, rapidly inject the solvent phase into the anti-solvent phase. The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles.
-
Stabilization: The stabilizer adsorbs onto the surface of the newly formed nanoparticles, preventing them from aggregating.
-
Solvent Removal: Remove the organic solvent, typically through evaporation under reduced pressure.
-
Self-Validation/Characterization: Characterize the resulting nanosuspension for particle size and distribution (e.g., using Dynamic Light Scattering - DLS) and morphology (e.g., using Transmission Electron Microscopy - TEM).
References
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2023). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]
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Buckley, S. T., et al. (2012). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. European Journal of Pharmaceutical Sciences. [Link]
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Nyamba, I. T., et al. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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Varghese, J. J., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. [Link]
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Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. [Link]
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Zhang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. [Link]
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ResearchGate. (2025). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. [Link]
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Jackson, J. R., et al. (1972). Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate. [Link]
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Biophysical Society. (n.d.). Does the Presence of a Co-Solvent Alter the Affinity of a Hydrophobic Drug to its Target? Biophysical Journal. [Link]
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Kfoury, M., et al. (2022). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? ScienceDirect. [Link]
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van der Vegt, N. F. A., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
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MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]
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Cognibrain. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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ResearchGate. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]
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Pardeshi, A. B., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics. [Link]
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Al-kasmi, B., et al. (2020). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
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Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
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Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A. [Link]
-
van der Vegt, N. F. A., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
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Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
-
ResearchGate. (n.d.). Nanocatalyzed Synthesis of Benzoxazoles. [Link]
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ResearchGate. (2025). Salt Formation to Improve Drug Solubility. [Link]
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Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of Nanobiotechnology. [Link]
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
-
ResearchGate. (2025). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
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addressing stability issues of 2-aminobenzoxazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-aminobenzoxazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with this important heterocyclic scaffold. 2-Aminobenzoxazoles are privileged structures in medicinal chemistry, appearing in compounds targeting a range of biological targets.[1][2] However, their unique electronic and structural properties can present stability challenges under certain experimental conditions.
This document moves beyond standard protocols to provide in-depth, field-proven insights into addressing the stability issues you may encounter. Our goal is to explain the causality behind these issues and provide robust, self-validating systems to ensure the integrity of your experiments and the reliability of your data.
Troubleshooting Guide: Experimental Challenges
This section addresses specific, practical problems encountered during the handling and use of 2-aminobenzoxazole derivatives in a question-and-answer format.
Question 1: "My purified 2-aminobenzoxazole compound shows new, unexpected peaks in the HPLC/LC-MS analysis after being stored in solution for a short time. What is happening?"
Plausible Cause: This is a classic sign of compound degradation, most likely due to hydrolysis of the benzoxazole ring. The benzoxazole core is susceptible to ring-opening, particularly under acidic or strongly basic conditions. The presence of water and trace acid or base in your solvent (e.g., residual TFA from purification or formic acid in the mobile phase) can catalyze this degradation.[3][4] The process involves nucleophilic attack on the C2 carbon of the benzoxazole ring, leading to the formation of a 2-aminophenol derivative.
Recommended Solution: Degradation Product Analysis To confirm hydrolysis, you should identify the degradation product. The expected product of hydrolysis is the corresponding N-(2-hydroxyphenyl)guanidine or a related urea derivative, which will have a distinct mass and retention time.
Experimental Protocol: Rapid Stability Assessment
-
Prepare Fresh Solutions: Dissolve your compound in your intended solvent (e.g., DMSO, Methanol) to a known concentration (e.g., 10 mM).
-
Spike with Stressors: Aliquot the solution into three vials:
-
Vial A (Control): No additions.
-
Vial B (Acidic Stress): Add a small amount of dilute acid (e.g., 0.1 N HCl).
-
Vial C (Basic Stress): Add a small amount of dilute base (e.g., 0.1 N NaOH).
-
-
Incubate: Let the vials sit at room temperature for a defined period (e.g., 2, 8, 24 hours).
-
Analyze: Run HPLC-MS analysis on all samples at each time point.
-
Compare: Compare the chromatograms from Vials B and C to your control (Vial A) and your original degraded sample. If the new peaks match those generated under acidic conditions, you have confirmed acid-catalyzed hydrolysis.
Preventative Measures:
-
Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents for preparing stock solutions.
-
Buffer Your Solutions: For aqueous buffers and assay media, ensure the pH is maintained in a stable range, typically between pH 6.0 and 8.0. The ionization state of a molecule can significantly influence its degradation pathway.[4]
-
Store as Solid: Whenever possible, store your compound as a dry solid under an inert atmosphere (Argon or Nitrogen).
-
Flash Freeze Solutions: For solution storage, prepare small, single-use aliquots in high-quality vials and flash-freeze them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for diagnosing and addressing the instability of 2-aminobenzoxazoles in solution.
Question 2: "My solid 2-aminobenzoxazole compound has developed a yellow or brownish tint during storage. Is it still usable?"
Plausible Cause: Discoloration of a solid sample often points to oxidative degradation or photodecomposition. The electron-rich aminobenzoxazole ring system can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored oligomeric or polymeric byproducts. While many synthetic protocols for benzoxazoles are robust, prolonged exposure of the final product to air can be detrimental.[5][6]
Recommended Solution: Purity Re-assessment Before using a discolored compound, its purity must be re-verified. A discolored sample should not be used in sensitive biological assays without re-qualification.
Experimental Protocol: Solid-State Purity Check
-
Dissolve a Small Sample: Take a small, representative sample of the discolored solid and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile).
-
Analytical Run: Immediately analyze the sample by HPLC-UV and LC-MS.
-
Purity Calculation: Determine the peak area percentage of your target compound.
-
Decision Point:
-
If purity is >98%, the compound may be usable for less sensitive applications, but the discoloration is a warning sign.
-
If purity is <98%, the compound should be re-purified by chromatography or recrystallization. If re-purification is not feasible, the batch should be discarded and re-synthesized.
-
Preventative Measures:
-
Inert Atmosphere Storage: Store solid compounds in amber vials, purge with argon or nitrogen gas before sealing, and wrap the cap with parafilm.
-
Dessication: Store vials in a desiccator to protect from moisture, which can accelerate degradation.
-
Cold Storage: Store at -20°C or lower to reduce the rate of chemical degradation.
-
Photostability Practices: Conduct all weighing and solution preparation under subdued light. The ICH Q1B guideline provides a framework for assessing photosensitivity, which can be adapted for research compounds.[7]
Simplified Degradation Pathways
Caption: Major degradation pathways affecting 2-aminobenzoxazole stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 2-aminobenzoxazoles? The stability of this scaffold is primarily influenced by pH, light, oxygen, and temperature.[8] Acidic or basic conditions can promote hydrolysis.[9] Exposure to UV or visible light can induce photodecomposition, while the presence of oxygen can lead to oxidation. Elevated temperatures will accelerate all of these degradation processes.
Q2: What is the best way to store 2-aminobenzoxazole compounds for long-term use? For optimal long-term stability, compounds should be stored as a solid at -20°C or -80°C in an amber vial under an inert atmosphere (argon or nitrogen) and protected from moisture. For solutions, prepare concentrated stocks in an anhydrous solvent like DMSO, aliquot into single-use amounts, and store at -80°C.
Summary of Recommended Storage Conditions
| Parameter | Solid Compound | Solution (DMSO Stock) |
| Temperature | -20°C to -80°C | -80°C (Avoid freeze-thaw) |
| Atmosphere | Inert Gas (Ar or N₂) | Tightly sealed vials |
| Light | Amber vials, store in dark | Amber vials, store in dark |
| Moisture | Store in a desiccator | Use anhydrous DMSO |
| pH (for assays) | N/A | Maintain between 6.0 - 8.0 |
Q3: Are there specific synthesis or purification methods that yield more stable 2-aminobenzoxazoles? Yes. The final purity of the compound is critical. Impurities, such as residual acids (e.g., TFA, HCl) or metal catalysts from the synthesis, can significantly compromise stability.[10]
-
Synthesis: Methods that avoid harsh acidic conditions or high temperatures for extended periods are preferable.[5][11]
-
Purification: Reverse-phase HPLC purification often uses TFA or formic acid. It is crucial to either use a neutral mobile phase system if possible or thoroughly remove acidic modifiers by co-evaporation with a neutral solvent or by passing the compound through a suitable solid-phase extraction (SPE) cartridge.
Q4: What analytical methods are best for monitoring the stability and degradation of 2-aminobenzoxazoles? A combination of techniques is ideal for a comprehensive stability assessment:
-
HPLC with UV Detection: Excellent for quantifying the parent compound and detecting the appearance of degradation products over time.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of degradation products to help elucidate their structures.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Can provide detailed structural information on degradation products if they can be isolated or are present in sufficient quantity.
References
-
Šlachtová, V., Vrobel, M., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]
-
Šlachtová, V., Vrobel, M., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]
-
Šlachtová, V., Vrobel, M., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Šlachtová, V., Vrobel, M., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Semantic Scholar. Available at: [Link]
-
Wang, F., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. PMC - NIH. Available at: [Link]
-
Jackson, et al. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]
-
Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. Eawag. Available at: [Link]
-
Unknown Authors. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Europe PMC. Available at: [Link]
-
Teli, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. Available at: [Link]
-
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). NIH. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]
-
Teli, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH. Available at: [Link]
-
Unknown Authors. (n.d.). Synthetic strategies towards the preparation of 2‐aminobenzoxazoles, 2‐aminobenzothiazoles and 2‐aminobenzimidazoles. ResearchGate. Available at: [Link]
-
Zriele, J., & Gall, Y. L. (1993). Influence of pH and light on the stability of some antioxidants. PubMed. Available at: [Link]
-
Reed, R. A., & Thatcher, S. R. (2003). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. Available at: [Link]
-
Zhou, Y., et al. (2021). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. Available at: [Link]
-
Unknown Authors. (n.d.). A method for the synthesis of 2-aminobenzoxazoles. ResearchGate. Available at: [Link]
-
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. Available at: [Link]
-
Teli, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]
-
Burgio, A. L., et al. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. Available at: [Link]
-
Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link]
-
Hooper, T. L., et al. (2001). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]
-
Vardan, D. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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- 2. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Benzoxazole Fluorescent Probes
Welcome to the technical support center for benzoxazole fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to probe photostability. Here, we move beyond simple protocols to provide a deeper understanding of the mechanisms behind photobleaching and offer field-proven strategies to enhance the performance and longevity of your benzoxazole probes during fluorescence imaging experiments.
Part 1: Troubleshooting & FAQs
This section addresses common issues encountered during experiments with benzoxazole fluorescent probes.
Question 1: My fluorescent signal is fading rapidly during time-lapse imaging. What is the primary cause and what are the immediate steps I can take?
Answer: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore.[1] For benzoxazole probes, this often stems from reactions with molecular oxygen when the probe is in a long-lived, highly reactive triplet state.[2]
Immediate Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio. High-intensity illumination significantly accelerates photobleaching.[3]
-
Minimize Exposure Time: Limit the duration the sample is exposed to excitation light. Use the fastest possible acquisition speed and employ shutters to block the light path between acquisitions.[3]
-
Use an Antifade Reagent: Incorporate a commercially available or self-prepared antifade mounting medium. These reagents often contain antioxidants or triplet state quenchers.[4]
Question 2: I'm using an antifade reagent, but still observing significant photobleaching. Are all antifade reagents the same?
Answer: No, not all antifade reagents are equally effective for all fluorophores or experimental conditions. They typically fall into two main categories: antioxidants and triplet state quenchers.[4][5]
-
Antioxidants like n-propyl gallate (nPG) and ascorbic acid (AA) work by scavenging reactive oxygen species (ROS), which are major contributors to photobleaching.[6]
-
Triplet State Quenchers such as mercaptoethylamine (MEA) and cyclooctatetraene (COT) directly interact with the fluorophore in its excited triplet state, returning it to the ground state before it can react with oxygen or undergo other destructive chemical reactions.[2][5]
If one type of reagent is not providing sufficient protection, consider trying another or a combination. Be aware that optimal concentrations can be surprisingly low (in the micromolar range for some antioxidants) and that high concentrations can sometimes be detrimental.[5][7]
Question 3: Can the choice of imaging buffer or cellular environment affect the photostability of my benzoxazole probe?
Answer: Absolutely. The local microenvironment plays a critical role. Factors such as pH, viscosity, and the presence of endogenous quenching molecules can all influence a probe's photostability. For instance, the constrained environment within certain polymer matrices has been shown to block photoreactions and enhance the fluorescence yield of some benzoxazole derivatives.[8] In live-cell imaging, the presence of natural antioxidants or reactive species can either protect or degrade your probe.[9] When possible, optimize your imaging buffer to maintain a physiological pH and consider the addition of photoprotective agents.
Question 4: I am performing super-resolution microscopy (e.g., STORM, STED). Are there special considerations for photostability?
Answer: Yes, super-resolution techniques are particularly demanding on fluorophores due to the high laser powers and repeated excitation cycles required.[10][11] For techniques like STORM, which rely on the photoswitching of probes between bright and dark states, the interplay between photostability and photoswitching kinetics is crucial.[12] Some triplet state quenchers can induce reversible off-switching, which can be mistaken for photobleaching.[13][14] It is essential to use probes and imaging buffers specifically validated for super-resolution microscopy.[11][15] Covalently linking a photostabilizer to the fluorophore is an emerging strategy to create "self-healing" dyes with improved performance in these demanding applications.[14]
Part 2: Core Concepts & In-Depth Strategies
A fundamental understanding of the photobleaching process is key to developing effective mitigation strategies.
The Jablonski Diagram and Pathways to Photobleaching
The fate of an excited fluorophore is elegantly described by the Jablonski diagram. While fluorescence (the rapid emission of a photon from the singlet excited state) is the desired outcome, alternative pathways can lead to the permanent destruction of the molecule.
Caption: Troubleshooting workflow for improving probe photostability.
Part 3: Experimental Protocols
Protocol 1: Quantitative Measurement of Photostability
This protocol describes a method to quantify and compare the photostability of different probes or the efficacy of different antifade agents.
Objective: To measure the photobleaching rate constant of a benzoxazole probe under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (laser or arc lamp) and a sensitive detector (e.g., EMCCD camera).
-
Benzoxazole probe of interest.
-
Imaging buffer (e.g., PBS).
-
Antifade reagents to be tested.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of your benzoxazole probe in the imaging buffer at a working concentration. For testing antifade agents, prepare parallel samples containing the probe and the specific agent at its recommended concentration. Mount a small volume on a microscope slide.
-
Microscope Setup:
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the excitation wavelength and laser power. Crucially, keep these settings constant for all samples being compared.
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images. For example, capture an image every 5 seconds for a total of 5 minutes. Ensure the field of view remains the same throughout the acquisition.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity data by dividing each value by the intensity of the first time point (I₀).
-
Plot the normalized intensity (I/I₀) versus time.
-
Fit the decay curve to a single exponential function: I(t) = A * exp(-kt) + C, where k is the photobleaching rate constant. A higher k value indicates faster photobleaching.
-
Protocol 2: Preparation of an MEA-Containing Antifade Imaging Buffer
Objective: To prepare a simple yet effective imaging buffer containing the triplet state quencher mercaptoethylamine (MEA).
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Mercaptoethylamine hydrochloride (MEA-HCl).
-
Sodium hydroxide (NaOH) to adjust pH.
-
pH meter.
Procedure:
-
Start with 100 mL of PBS.
-
Weigh out the appropriate amount of MEA-HCl to achieve a final concentration of 10 mM.
-
Dissolve the MEA-HCl in the PBS.
-
MEA is acidic, so it will lower the pH of the buffer. Slowly add a dilute NaOH solution while monitoring with a pH meter to bring the final pH back to 7.2-7.4.
-
Important: This buffer should be prepared fresh on the day of use, as MEA can oxidize over time, reducing its effectiveness.
By systematically applying these troubleshooting steps, understanding the core principles of photobleaching, and utilizing robust experimental protocols, you can significantly enhance the performance and reliability of your experiments with benzoxazole fluorescent probes.
References
- Super-resolution microscopy compatible fluorescent probes reveal endogenous glucagon-like peptide-1 receptor distribution and dynamics.
- Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy.Semantic Scholar.
- Recent Advances in Fluorescent Probes for Super-Resolution Microscopy.Frontiers in Chemistry.
- Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy.PubMed.
- On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores.RSC Publishing.
- Strategies to Improve Photostabilities in Ultrasensitive Fluorescence Spectroscopy.
- Super-Resolution Microscopy.Biotium.
- Fluorogenic probes for super-resolution microscopy.RSC Publishing.
- On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores.bioRxiv.
- Stability enhancement of fluorophores for lighting up practical applic
- Janelia Fluor™ Dyes – Advanced Fluorescent Dyes for Super Resolution Microscopy.Promega.
- On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of or.bioRxiv.
- Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies.NIH.
- Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy.PMC - NIH.
- On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores.
- Fluorescence Characteristics and Photostability of Benzoxazole Derived Donor-Acceptor Dyes in Constrained Media.PubMed.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Photobleaching in Fluorescence Microscopy.AZoLifeSciences.
- Fluorophore Photobleaching Liter
- Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress.PMC - PubMed Central.
- Mechanisms of high-order photobleaching and its relationship to intracellular abl
Sources
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- 2. Influence of the triplet excited state on the photobleaching kinetics of fluorescein in microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. | Semantic Scholar [semanticscholar.org]
- 8. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. biotium.com [biotium.com]
- 12. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 13. On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05063E [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Super-resolution microscopy compatible fluorescent probes reveal endogenous glucagon-like peptide-1 receptor distribution and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dimer Formation in Benzoxazole Synthesis
Welcome to the technical support center for benzoxazole synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who encounter challenges with side-product formation, particularly dimerization, during the synthesis of benzoxazole derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and purity.
Section 1: Understanding the Problem - FAQs
Q1: What is "dimer formation" in the context of benzoxazole synthesis, and why does it happen?
Dimerization refers to an undesired side reaction where two molecules of a reaction intermediate combine, instead of the desired intramolecular cyclization to form the benzoxazole ring. The most common pathway involves the reaction of two o-aminophenol molecules with one molecule of the coupling partner (e.g., a dicarboxylic acid) or, more frequently, the intermolecular reaction of the acylated intermediate.
The core of the issue lies in the competition between two reaction pathways:
-
Intramolecular Cyclization (Desired): The acylated amino group of a 2-aminophenol derivative reacts with the adjacent hydroxyl group on the same molecule to form the five-membered oxazole ring. This is a first-order reaction.
-
Intermolecular Reaction (Undesired): The acylated amino group of one intermediate molecule reacts with the free amino or hydroxyl group of a second intermediate molecule. This is a second-order reaction, leading to the formation of linear diamides or other dimeric structures that will not cyclize into the desired product.[1][2]
The reaction kinetics are highly dependent on concentration. At high concentrations, the probability of two intermediate molecules colliding (intermolecular) increases significantly, favoring dimer formation.[3]
Q2: My reaction is yielding a significant amount of a high-molecular-weight side product that I suspect is a dimer. What are the first troubleshooting steps?
When significant dimer formation is suspected, a systematic approach is key.[1] Here are the initial steps:
-
Verify Starting Material Purity: Impurities in the 2-aminophenol or the carboxylic acid/aldehyde can act as catalysts for side reactions or inhibit the desired cyclization.[4] Confirm purity via melting point, NMR, or chromatography.
-
Check Reaction Concentration: This is the most common culprit. High concentrations favor intermolecular reactions.[3][5] The immediate corrective action is to reduce the concentration.
-
Review Reaction Temperature: While higher temperatures can promote cyclization, excessive heat can also provide the activation energy for polymerization and other side reactions.[1][6]
-
Ensure an Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can introduce colored impurities and reduce the yield of the active intermediate available for cyclization.[1][4]
Section 2: Troubleshooting Guides & Preventative Strategies
This section provides specific, actionable advice for common experimental scenarios.
Scenario 1: "My yield of benzoxazole is low, and I've confirmed the major side product is a dimer."
Core Issue: The rate of the intermolecular reaction is outpacing the intramolecular cyclization.
Troubleshooting Protocol:
-
Implement High-Dilution Conditions: This is the most effective strategy to favor intramolecular reactions.[5][7] Instead of adding all reagents at once, slowly add one of the key reagents (e.g., the acyl chloride or carboxylic acid) over several hours to a dilute solution of the 2-aminophenol. This keeps the instantaneous concentration of the reactive intermediate low, minimizing the chance for intermolecular collisions.[3]
-
Optimize Temperature: Systematically lower the reaction temperature in 10-20 °C increments. While this may slow the overall reaction rate, it will disproportionately slow the higher-order dimerization reaction. Monitor progress by TLC to find the optimal balance between reaction time and selectivity.[4]
-
Re-evaluate Your Catalyst: The choice of catalyst is critical for promoting the desired intramolecular cyclization.[4]
-
For Carboxylic Acid Condensations: Polyphosphoric acid (PPA) is highly effective as it acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product.[8][9]
-
For Aldehyde Condensations: Brønsted or Lewis acids can effectively catalyze the cyclization of the intermediate Schiff base.[10][11] Consider screening catalysts like sulfonic acid-functionalized nanoparticles (Fe3O4@SiO2-SO3H) or Brønsted acidic ionic liquids (BAILs), which have shown high efficiency.[11][12]
-
Visualization: Competing Reaction Pathways
The diagram below illustrates the critical choice point for the acylated intermediate. The desired intramolecular path (green) is a first-order reaction, while the undesired intermolecular path (red) is second-order and thus highly sensitive to concentration.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Scenario 2: "I am using a well-established procedure (e.g., PPA mediated), but still observe significant dimer formation."
Core Issue: Even with a good procedure, subtle variations in execution can lead to problems.
Troubleshooting Protocol:
-
Ensure Homogeneity: In viscous media like Polyphosphoric Acid (PPA), inefficient stirring can create localized "hot spots" of high concentration where dimerization can occur before the intermediate has a chance to disperse.[9] Use a powerful mechanical stirrer rather than a magnetic stir bar.
-
Order of Addition: When possible, add the more reactive coupling partner (e.g., acyl chloride) to the 2-aminophenol, rather than the other way around. This maintains a relative excess of the aminophenol, ensuring the acylating agent is consumed quickly and preventing it from cross-linking multiple aminophenol molecules.
-
Pre-formation of Intermediate: For reactions involving acyl chlorides, consider a two-step, one-pot procedure. First, perform the acylation at a low temperature (e.g., 0 °C to RT) to cleanly form the o-hydroxyamide intermediate.[8] Once formation is complete (confirm by TLC), add the cyclization catalyst (e.g., a Lewis acid) and then heat to induce intramolecular ring closure.
Data Presentation: Effect of Reaction Conditions on Product/Dimer Ratio
The following table summarizes expected outcomes from adjusting key reaction parameters.
| Parameter | Action | Rationale | Expected Outcome on Product/Dimer Ratio |
| Concentration | Decrease reactant concentration by 2-10x. | Favors 1st order intramolecular cyclization over 2nd order intermolecular dimerization.[3][5] | Significant Increase |
| Temperature | Decrease from 150°C to 120°C. | Reduces the rate of all reactions, but may disproportionately affect the undesired pathway.[4] | Moderate Increase |
| Catalyst | Switch from TsOH to PPA. | PPA is a strong dehydrating agent, promoting the final irreversible cyclization step more effectively.[8][13] | Increase |
| Addition Method | Use a syringe pump for slow addition of one reactant. | Maintains pseudo-high dilution conditions, keeping intermediate concentration low.[5] | Significant Increase |
Section 3: Advanced Methodologies & Protocols
If standard troubleshooting fails, consider adopting a different synthetic strategy known to suppress dimerization.
Protocol Spotlight: Triflic Anhydride (Tf₂O) Mediated Synthesis
This method proceeds under mild conditions and is highly effective for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, avoiding the harsh conditions that can promote side reactions.[4][14]
Step-by-Step Methodology: [4]
-
Reaction Setup: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution. The triflic anhydride activates the amide carbonyl group.
-
Amide Activation: Stir the mixture at 0 °C for 15 minutes to form the intermediate amidinium salt.
-
Nucleophilic Addition: Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 1 hour. The amino group of the 2-aminophenol attacks the activated amide, followed by spontaneous intramolecular cyclization and elimination.
-
Monitoring & Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction and proceed with a standard aqueous work-up and purification by column chromatography.
Visualization: Troubleshooting Workflow
Use this flowchart to systematically diagnose and resolve dimerization issues in your synthesis.
Caption: A systematic workflow for troubleshooting dimer formation.
References
-
Benchchem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem Technical Support. 6
-
Benchchem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem Technical Support. 8
-
Li, Y., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 10
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. 15
-
Various Authors. (2025). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Google Books. 7
-
Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. 13
-
Various Authors. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. National Institutes of Health. 16
-
Benchchem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem Technical Support. 17
-
Nguyen, T. L. H., et al. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. 18
-
F. G. de la Cruz, F. P. Cossío, B. Lecea. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews.
-
Various Authors. (2020). What is most feasible method to synthesise benzoxazole from aminophenol? ResearchGate.
-
Wikipedia. (n.d.). High dilution principle. Wikipedia.
-
Asif, M. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Institutes of Health.
-
ResearchGate. (n.d.). Mechanism for the formation of benzoxazole. ResearchGate.
-
Benchchem. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Benchchem Technical Support. 19
-
Teufel, R., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central.
-
ResearchGate. (n.d.). Plausible pathways for benzoxazole formation. ResearchGate.
-
Benchchem. (2025). Catalyst Selection for Efficient Benzoxazole Synthesis: Application Notes and Protocols. Benchchem Technical Support. 11
-
Zhang, Y., et al. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem Technical Support. 1
-
Khan Academy. (2021). Intermolecular vs intramolecular reactions. YouTube.
-
Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
-
Ghorbani-Choghamarani, A., & Mohammadi, G. (n.d.). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem Technical Support. 4
-
Tan, Y. L., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Springer.
-
ZambiaFiles. (n.d.). High dilution principle. ZambiaWiki.
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Technical Support Center: Catalyst Selection for Efficient Benzoxazole Cyclization
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for benzoxazole synthesis. This guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required to master the art of catalyst selection for efficient benzoxazole cyclization. As your virtual application scientist, my goal is to empower you to diagnose issues, optimize your reactions, and achieve consistent, high-yield results.
Part 1: The Crucial Role of the Catalyst in Benzoxazole Synthesis
Benzoxazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their synthesis, typically involving the cyclization of 2-aminophenols with various functional groups, is heavily reliant on the choice of an appropriate catalyst. The catalyst's role is not merely to accelerate the reaction; it dictates the reaction mechanism, influences the substrate scope, and ultimately controls the yield and purity of the final product.
The most common modern methods involve the oxidative cyclization of 2-aminophenols with aldehydes, alcohols, or methylarenes. This process generally involves the formation of a Schiff base intermediate, followed by an intramolecular cyclodehydrogenation step. It is this final, often rate-limiting, oxidative cyclization where the catalyst's performance is most critical.
Visualizing the General Mechanism
Below is a simplified representation of the catalytic cycle for the oxidative cyclization of a 2-aminophenol and an aldehyde, a common pathway for many metal-catalyzed systems.
Caption: General catalytic cycle for metal-catalyzed benzoxazole synthesis.
Part 2: Catalyst Selection - A Comparative Guide
Choosing the right catalyst is a multi-factorial decision. There is no "one-size-fits-all" solution. The optimal choice depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and practical considerations like cost and toxicity. Below is a comparison of common catalytic systems.
| Catalyst System | Typical Catalyst | Common Oxidant | Temperature (°C) | Strengths | Weaknesses |
| Copper-Based | CuI, CuCl, Cu(OAc)₂ | O₂, TEMPO, DDQ | 80-140 | Cost-effective, readily available, broad substrate scope. | Often requires high temperatures, potential for metal leaching. |
| Palladium-Based | Pd(OAc)₂, PdCl₂ | O₂, Benzoquinone | 100-150 | Highly efficient, particularly for C-H activation routes. | Expensive, sensitive to ligands, potential for product contamination. |
| Iron-Based | FeCl₃, Fe(OTf)₂ | O₂ | 80-120 | Inexpensive, low toxicity, environmentally benign. | Can be less active than copper or palladium, may require stronger oxidants. |
| Photoredox | Ru(bpy)₃²⁺, Ir(ppy)₃ | O₂ or other electron acceptors | 25-40 | Mild reaction conditions (room temp), high functional group tolerance. | Requires specialized photoreactor setup, catalyst can be expensive. |
| Iodine-Mediated | I₂ | DMSO, O₂ | 80-120 | Metal-free, simple procedure. | Stoichiometric amounts of iodine often required, potential for halogenated byproducts. |
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses the most common challenges encountered during benzoxazole cyclization experiments.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or my TLC/LC-MS shows very little product formation. What are the primary suspects?
A: This is the most common issue. Before questioning the catalyst's fundamental suitability, a systematic check of the reaction parameters is essential. The cause is often environmental rather than conceptual.
Caption: A systematic workflow for diagnosing low-yield reactions.
-
Causality Check 1: Reagent Integrity. 2-Aminophenols are notoriously susceptible to air oxidation, often turning dark purple or brown. If your starting material is discolored, it has likely degraded. Similarly, aldehydes can oxidize to carboxylic acids. Run a quick NMR or LC-MS to confirm the purity of your starting materials before starting the reaction.
-
Causality Check 2: Catalyst Activity. Is your catalyst fresh? Many metal salts, especially copper(I) species, can oxidize upon prolonged storage. If you suspect catalyst deactivation, purchase a new bottle or use a recently opened one. For air-sensitive pre-catalysts, ensure they were handled under an inert atmosphere.
-
Causality Check 3: The Solvent's Role. Many cyclization reactions are sensitive to water. Unless the procedure explicitly uses water as a co-solvent, use anhydrous solvents. Degassing the solvent (e.g., via sparging with nitrogen or argon) is also critical, especially for reactions using O₂ from the air as the terminal oxidant, as dissolved CO₂ can interfere with some basic catalysts.
-
Causality Check 4: Reaction Atmosphere. The requirement for an oxidant is key. Copper- and iron-catalyzed reactions often use molecular oxygen (from air or an O₂ balloon) as the terminal oxidant. If the reaction is run under a strictly inert atmosphere (N₂ or Ar) without an internal oxidant, the catalytic cycle will halt after the first turnover. Conversely, some palladium systems require an inert atmosphere to prevent ligand degradation. Always double-check the atmosphere requirements for your specific catalytic system.
Q: I've checked all the basics, but the yield is still poor. Could my substrate be incompatible with the catalyst?
A: Absolutely. Electronic effects play a major role.
-
Electron-Withdrawing Groups (EWGs) on the 2-aminophenol (e.g., -NO₂, -CF₃) make the nitrogen less nucleophilic, which can slow down the initial Schiff base formation and the subsequent cyclization. For these challenging substrates, a more active catalytic system, such as a palladium-based one, or higher reaction temperatures may be necessary.
-
Electron-Donating Groups (EDGs) on the aldehyde (e.g., -OMe, -NMe₂) can make the final oxidative step more difficult. In these cases, a stronger stoichiometric oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) might be required to turn over the catalyst effectively.
Issue 2: Significant Side Product Formation
Q: My main product is formed, but I have a major byproduct that is difficult to separate. What could it be?
A: The most common byproduct is the uncyclized Schiff base intermediate. This indicates that the initial condensation is occurring, but the rate-limiting oxidative cyclization step is failing.
-
Symptom: You observe a spot on TLC or a peak in LC-MS corresponding to the mass of (aminophenol + aldehyde - H₂O).
-
Cause: This points directly to an inefficient catalytic turnover in the oxidation step. The catalyst may be deactivated, the oxidant may be depleted or insufficient, or the reaction temperature may be too low to overcome the activation energy for C-H functionalization.
-
Solution:
-
Increase Oxidant Loading: If using a chemical oxidant, increase its stoichiometry. If using O₂, ensure efficient stirring and a good headspace to facilitate gas-liquid transfer.
-
Increase Temperature: A modest increase in temperature (e.g., 10-20 °C) can significantly accelerate the cyclization step.
-
Switch to a Stronger Catalyst System: If optimization fails, your chosen catalyst may simply not be potent enough for the substrate. Consider moving from an iron or iodine-based system to a more robust copper or palladium catalyst.
-
Part 4: Frequently Asked Questions (FAQs)
Q: What are the best practices for setting up a catalyst screening experiment?
A: High-throughput screening in parallel reactor vials is the most efficient method.
-
Choose Diverse Catalysts: Select 4-6 catalysts from different families (e.g., CuI, FeCl₃, Pd(OAc)₂, an iridium photoredox catalyst).
-
Standardize Conditions: Use the same substrate concentrations, solvent, temperature, and reaction time for all initial reactions.
-
Use an Internal Standard: Add a known amount of an inert, stable compound (e.g., dodecane) to each vial. This allows you to determine the yield by GC or NMR without needing to isolate the product, saving significant time.
-
Analyze in Parallel: Use TLC or a rapid LC-MS method to quickly assess conversion and byproduct formation across all reactions.
Q: What are the "greenest" options for benzoxazole synthesis?
A: Green chemistry principles favor catalysts that are earth-abundant and non-toxic, and reactions that use benign solvents and minimize waste.
-
Catalyst: Iron-based catalysts are an excellent choice due to iron's abundance and low toxicity.
-
Oxidant: Using air (O₂) as the terminal oxidant is ideal, as the only byproduct is water.
-
Solvent: Solvents like ethanol, water, or DMSO are generally preferred over chlorinated solvents or hydrocarbons. Several catalytic systems have been developed that work efficiently in these greener solvents.
Part 5: Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Benzoxazole Synthesis
This protocol is a robust starting point for the synthesis of a wide range of 2-arylbenzoxazoles.
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol, 1.0 equiv), the desired aldehyde (1.1 mmol, 1.1 equiv), and Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 5 mL of DMSO.
-
Atmosphere: Fit the flask with a condenser and place a balloon filled with oxygen (O₂) on top of the condenser.
-
Heating: Place the flask in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water. A precipitate will form. Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzoxazole.
References
-
Reddy, G. D., et al. (2015). Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Aminophenols and Benzylamines for the Synthesis of 2-Substituted Benzoxazoles and Quinazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Khedkar, M. V., et al. (2014). Iron-catalyzed aerobic oxidative synthesis of 2-substituted benzoxazoles, benzothiazoles and benzimidazoles. RSC Advances. Available at: [Link]
-
An, Y., et al. (2020). Visible-Light-Promoted Aerobic Oxidative Cyclization for the Synthesis of Benzoxazoles at Room Temperature. Organic Letters. Available at: [Link]
-
Pramanik, M. M. D., et al. (2012). An efficient copper-catalyzed one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes. Tetrahedron Letters. Available at: [Link]
-
Kaliyamoorthy, S., et al. (2015). A facile I₂-DMSO-promoted metal-free synthesis of 2-arylbenzoxazoles from 2-aminophenols and benzylic alcohols. RSC Advances. Available at: [Link]
Technical Support Center: Isolating Pure 2-Ethyl-1,3-benzoxazol-5-amine
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the work-up and purification of 2-Ethyl-1,3-benzoxazol-5-amine. The following sections address common challenges and frequently asked questions to ensure the successful isolation of a high-purity final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up.
Q1: My final product is a dark, oily tar instead of the expected solid. What likely went wrong?
A1: The formation of a dark oil or tar typically points to product degradation or the presence of polymeric byproducts. 2-Aminophenol derivatives, which are common precursors, are highly susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities.[1]
-
Causality & Solution:
-
Oxidation: If the reaction was not performed under an inert atmosphere (e.g., nitrogen or argon), the starting materials or the final amine product may have oxidized. For future syntheses, ensure the reaction vessel is thoroughly purged with an inert gas before adding reagents.[1]
-
Excessive Heat: The condensation reaction to form the benzoxazole ring often requires high temperatures, but prolonged exposure or temperatures exceeding the optimum can cause decomposition.[2] Consider reducing the reaction time or temperature.
-
Incomplete Cyclization: A common side product is the intermediate Schiff base or amide, which may not have fully cyclized.[3] These intermediates can be less stable and contribute to the formation of complex mixtures upon work-up.
-
Work-up Strategy: To salvage the current batch, attempt to dissolve a small sample of the oil in a solvent like ethyl acetate and analyze it by Thin-Layer Chromatography (TLC). If a spot corresponding to the desired product is visible, a careful column chromatography purification may isolate it from the polymeric material.
-
Q2: My TLC analysis of the crude product shows multiple spots. How do I proceed with purification?
A2: Multiple spots on a TLC plate indicate an incomplete reaction or the formation of side products. Identifying these spots is the first step toward an effective purification strategy.[3]
-
Identification:
-
Co-spotting: Run a new TLC plate, spotting the crude mixture in one lane, the starting materials in adjacent lanes, and a "co-spot" (starting material and crude mixture in the same spot) in another. This will confirm the presence of unreacted starting materials.
-
UV Visualization & Staining: Visualize the plate under UV light. Benzoxazoles are typically UV-active. Use a stain like potassium permanganate to visualize non-UV-active impurities.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating multiple components.[2][4] For this compound, which has moderate polarity due to the amine group, a silica gel column is appropriate.
-
Solvent System (Eluent): Start with a low-polarity mobile phase and gradually increase it. A common starting point is a hexane/ethyl acetate system (e.g., 9:1), gradually increasing the proportion of ethyl acetate. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can prevent the basic amine product from tailing on the acidic silica gel.
-
-
Acid-Base Extraction: If one of the major impurities is acidic (e.g., unreacted carboxylic acid), it can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the liquid-liquid extraction phase of the work-up.
-
Q3: My yield is significantly lower than expected after the work-up. Where could the product have been lost?
A3: Product loss during work-up is a common issue, particularly with amine-containing compounds. The basicity of the 5-amino group makes the product's solubility highly dependent on pH.
-
Potential Loss Points:
-
Aqueous Washes: Washing the organic layer with an acidic solution (e.g., dilute HCl) will protonate the amine group on your product, forming a salt. This salt is water-soluble and will be partitioned into the aqueous layer, leading to significant product loss.[5] Unless you are intentionally trying to remove non-basic impurities, avoid acidic washes.
-
Emulsion Formation: During liquid-liquid extraction, an emulsion can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Incomplete Extraction: Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to ensure your amine product is in its free base form and maximally soluble in the organic solvent. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete recovery from the aqueous layer.
-
Purification Loss: Product can be lost during column chromatography if the compound sticks irreversibly to the silica or during recrystallization if the solution is not sufficiently concentrated or is cooled too quickly.
-
Q4: I have a persistent, insoluble white solid in my organic layer after extraction. What is it and how do I remove it?
A4: This is often an inorganic salt (e.g., sodium sulfate from a brine wash) or a reaction byproduct.
-
Identification and Removal:
-
Inorganic Salts: If you have already dried the organic layer with a drying agent like Na₂SO₄ or MgSO₄, the solid is likely excess drying agent or other salts. These can be removed by simple gravity or vacuum filtration before concentrating the solvent.
-
Reaction Byproducts: If a coupling reagent like dicyclohexylcarbodiimide (DCC) was used in a preceding step to form an amide, the insoluble solid is almost certainly dicyclohexylurea (DCU).[6] DCU is notoriously difficult to remove as it has low solubility in most common organic solvents. The best approach is to filter the reaction mixture before proceeding with the aqueous work-up. If it persists, cooling the solution in a freezer may cause more DCU to precipitate, which can then be filtered off.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for isolating this compound after a condensation reaction?
A1: A typical work-up involves quenching the reaction, extracting the product into an organic solvent, washing away impurities, drying, and concentrating. The specific steps depend on the reaction conditions used (e.g., acidic, basic, or neutral). A generalized protocol is provided below.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic and physical methods is required for full characterization.
-
Purity Assessment:
-
TLC: A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp melting point that matches the literature value suggests high purity. Impurities typically depress and broaden the melting point range.[3]
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.
-
-
Identity Confirmation:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on the benzoxazole ring, the quartet and triplet for the ethyl group, and a broad singlet for the amine protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (C₉H₁₀N₂O = 162.19 g/mol ).
-
FT-IR Spectroscopy: Will show characteristic stretches for N-H bonds (amine), C=N bond (oxazole), and aromatic C-H bonds.
-
Q3: What are the best practices for recrystallizing this compound?
A3: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The key is selecting an appropriate solvent or solvent system.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Single Solvent: Ethanol, methanol, or isopropanol are good starting points.
-
Mixed Solvent System: An ethanol/water or ethyl acetate/hexane system is often effective. Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point. Then, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to redissolve the precipitate, then allow the solution to cool slowly. This method often yields high-quality crystals.
-
Q4: In a drug development context, what are the concerns regarding residual solvents?
A4: For pharmaceutical applications, residual solvents are considered impurities and are strictly regulated. The ICH Q3C guidelines classify common solvents into three classes based on their toxicity.[7][8]
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).
-
Class 2: Solvents with inherent toxicity whose use should be limited (e.g., Dichloromethane, Toluene, Methanol).
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Ethyl acetate, Heptane).[7]
When developing a process, prioritize the use of Class 3 solvents. If a Class 2 solvent is necessary, the final purification steps must be validated to ensure its level in the final Active Pharmaceutical Ingredient (API) is below the Permitted Daily Exposure (PDE) limit defined by the guidelines.[8]
Data Summary and Expected Results
| Parameter | Expected Value/Result | Notes |
| Appearance | Off-white to light tan solid | Darker colors indicate impurities or oxidation. |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | Confirm with Mass Spectrometry. |
| TLC (Rf value) | ~0.3 - 0.5 | In 3:1 Hexane:Ethyl Acetate on silica gel. Varies with exact conditions. |
| Expected Yield | 65-90% | Highly dependent on the synthetic route and purification efficiency. |
| Purity (by HPLC/NMR) | >98% | Target for drug development applications. |
Detailed Experimental Protocol: Work-up and Purification
This protocol assumes the reaction was conducted in a high-boiling solvent or with a catalyst like Polyphosphoric Acid (PPA) and is now complete.
1. Reaction Quench and Neutralization: a. Allow the reaction mixture to cool to a manageable temperature (e.g., <100°C). b. In a separate large beaker, prepare a mixture of crushed ice and water. c. Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. Caution: This can be highly exothermic, especially when quenching strong acids like PPA.[9] d. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 10M sodium hydroxide (NaOH) to neutralize the mixture. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 8-9. Ensure all solids are dissolved or in a fine suspension.
2. Liquid-Liquid Extraction: a. Transfer the neutralized aqueous slurry to a separatory funnel. b. Add an equal volume of ethyl acetate (a Class 3 solvent). c. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. d. Allow the layers to separate. The organic layer (top) should contain the product. e. Drain the lower aqueous layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
3. Organic Layer Wash: a. Combine all organic extracts in the separatory funnel. b. Wash the combined organic layer once with deionized water to remove residual water-soluble impurities. c. Wash the organic layer once with brine (saturated NaCl solution). This helps to remove bulk water and aids in breaking any minor emulsions.[5]
4. Drying and Concentration: a. Drain the washed organic layer into an Erlenmeyer flask. b. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the solution. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. c. Filter the solution to remove the drying agent. d. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.
5. Final Purification (Choose one):
- A) Column Chromatography: i. Prepare a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1). ii. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. iii. Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity. iv. Collect fractions and monitor them by TLC to isolate the pure product. v. Combine the pure fractions and remove the solvent under reduced pressure.
- B) Recrystallization: i. Transfer the crude solid to a clean flask. ii. Add a minimal amount of a suitable hot solvent (e.g., ethanol). iii. Once fully dissolved, allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. iv. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visual Workflow Diagrams
Diagram 1: General Work-up Procedure
Caption: Flowchart of the standard work-up procedure.
Diagram 2: Purification Pathways
Caption: Decision tree for final product purification.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025).
- University of California, Irvine. Organic Reaction Workup Formulas for Specific Reagents.
- Gund et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- Kim, H. et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- BenchChem. (2025). Application Notes: Synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
- Van der Walt, M. (2011). Studies in the Synthesis of Benzoxazole Compounds. CORE.
-
European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Link]
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring the Stability of 2-Ethyl-1,3-benzoxazol-5-amine
Welcome to the dedicated technical support center for 2-Ethyl-1,3-benzoxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, you will find a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered in the laboratory. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the integrity and purity of your this compound samples.
Introduction to the Stability of this compound
This compound is a heterocyclic aromatic amine, a chemical scaffold of significant interest in medicinal chemistry and materials science. The inherent reactivity of the aromatic amine and the benzoxazole ring system, however, makes it susceptible to degradation under various environmental conditions. Understanding the potential degradation pathways is the first step toward implementing effective storage and handling protocols. The primary routes of degradation for this compound are anticipated to be oxidation , hydrolysis , photodegradation , and thermal decomposition .
This guide will provide a structured approach to mitigating these degradation pathways, ensuring the long-term stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of degradation in my this compound sample?
A1: The most common initial indicator of degradation is a change in the physical appearance of the compound. Fresh, pure this compound is typically a light-colored solid. The development of a yellow, brown, or reddish hue is a strong indication of oxidative degradation, a common issue with aromatic amines. You may also observe a change in the material's consistency or the appearance of an unusual odor. For a definitive assessment, analytical techniques such as HPLC should be employed to detect the presence of degradation products.
Q2: What is the ideal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at or below 0-8°C in a tightly sealed container.[1] Refrigerated conditions help to minimize the rate of potential thermal degradation and oxidative processes. For short-term storage (i.e., daily use), maintaining the compound in a cool, dry, and dark environment is sufficient.
Q3: How does atmospheric oxygen affect the stability of this compound?
A3: The aromatic amine group in this compound is particularly susceptible to oxidation by atmospheric oxygen.[2] This can lead to the formation of colored impurities and potentially alter the compound's biological activity. To mitigate this, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage. This can be achieved by using a desiccator with an inert gas purge or by packaging the compound in sealed ampoules under an inert atmosphere.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic amines and benzoxazole derivatives can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of radical species and subsequent complex degradation pathways. It is imperative to store the compound in amber-colored vials or in containers that are protected from light. All handling and weighing of the compound should be performed in a subdued lighting environment whenever possible.
Q5: What are the best practices for handling the compound to prevent contamination and degradation?
A5: To prevent contamination and degradation, always use clean, dry spatulas and glassware. Avoid introducing moisture into the storage container. After dispensing the required amount, tightly reseal the container and purge with an inert gas if possible. It is also advisable to work in a well-ventilated area or a fume hood to avoid inhalation and to minimize exposure to atmospheric oxygen and moisture.
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a systematic approach to troubleshooting common degradation problems.
Problem 1: The solid sample of this compound has changed color.
-
Potential Cause: This is a classic sign of oxidation . The aromatic amine functionality is likely reacting with atmospheric oxygen, leading to the formation of colored oxidation products such as nitroso, nitro, or azoxy derivatives, and potentially polymeric materials.
-
Troubleshooting Steps:
-
Analytical Confirmation: Dissolve a small amount of the discolored sample in a suitable solvent (e.g., acetonitrile or methanol) and analyze it using HPLC with a UV detector. Compare the chromatogram to that of a known pure sample. The presence of new peaks, particularly those with different retention times, confirms the presence of degradation products.
-
Purity Assessment: If possible, use a mass spectrometer (LC-MS) to identify the molecular weights of the impurity peaks. This can provide clues about the nature of the degradation products.
-
Preventative Action: For future storage, immediately transfer the remaining pure sample to an amber vial, purge with a stream of dry nitrogen or argon, and seal tightly. Store in a refrigerator. For highly sensitive applications, consider storing under an inert atmosphere in a glovebox.
-
Problem 2: HPLC analysis shows multiple new peaks that were not present in the initial analysis.
-
Potential Cause: This indicates that the compound is degrading under the current storage or handling conditions. The degradation could be due to one or a combination of factors: hydrolysis, oxidation, photolysis, or thermal stress.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of degradation.
-
Step-by-Step Guide:
-
Review Storage and Handling: Carefully examine your storage conditions. Was the container tightly sealed? Was it protected from light? Was it stored at the recommended temperature? Review your handling procedures. Were solvents of high purity used? Was the compound exposed to air for an extended period?
-
Perform a Forced Degradation Study: To pinpoint the cause, a forced degradation study is invaluable. This involves subjecting small aliquots of a pure sample to specific stress conditions. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Analyze and Identify: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS). By comparing the degradation profiles, you can identify the primary degradation pathway. For example, if significant degradation occurs only in the sample treated with an oxidizing agent, oxidation is the likely culprit.
-
Implement Corrective Actions: Based on the findings, implement specific preventative measures. If the compound is sensitive to acid or base, ensure all glassware is neutral and use high-purity, neutral solvents. If it is photosensitive, work in a darkroom or use amber glassware.
-
Problem 3: I am observing poor solubility or the formation of insoluble particulates.
-
Potential Cause: This may be due to the formation of polymeric degradation products. Aromatic amines can undergo oxidative polymerization, leading to higher molecular weight, less soluble species.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the sample under a microscope to characterize the particulates.
-
Filtration and Analysis: Dissolve the soluble portion of the sample and analyze it by HPLC to check for degradation products. Attempt to dissolve the insoluble material in a stronger solvent to see if it can be characterized.
-
Prevention: The formation of polymers is often linked to oxidation. Storing the compound under an inert atmosphere and at low temperatures is the most effective way to prevent this.
-
Potential Degradation Pathways and Products
Based on the chemical structure of this compound, the following degradation pathways are plausible:
Caption: Plausible degradation pathways for this compound.
-
Oxidation: The primary amine is the most likely site of oxidation, leading to the formation of corresponding nitroso, nitro, and azoxy compounds. These products are often colored.
-
Hydrolysis: While the benzoxazole ring is generally stable, under harsh acidic or basic conditions, it could potentially hydrolyze to open the oxazole ring, yielding an o-aminophenol derivative. The amine group itself is stable to hydrolysis.
-
Photodegradation: Exposure to light can generate highly reactive radical species, leading to a complex mixture of degradation products that can be difficult to characterize.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol or acetonitrile to a concentration of 1 mg/mL. |
Note: This method should be validated to ensure it can separate the parent compound from all potential degradation products.
Protocol 2: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
Pure this compound
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Amber vials
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution in an amber vial, add 1 mL of 1M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution in an amber vial, add 1 mL of 1M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution in an amber vial, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed amber vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial containing 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Keep a sealed amber vial with 1 mL of the stock solution at 4°C, protected from light.
-
Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze using the stability-indicating HPLC method.
References
-
Aniline. (2024). In Wikipedia. Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Ethyl-1,3-benzoxazol-5-amine
Welcome to the Technical Support Center for the synthesis of 2-Ethyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established chemical principles and industry best practices.
The synthesis of this compound is a multi-step process, and each stage presents unique challenges when transitioning to a larger scale. This guide is structured around the most common synthetic route, providing a logical flow from starting materials to the final product.
Workflow Overview: A Two-Step Synthetic Approach
The most common and industrially viable route for the synthesis of this compound involves a two-step process starting from 2-amino-4-nitrophenol. This approach consists of the formation of the benzoxazole ring, followed by the reduction of the nitro group.
Caption: General synthetic workflow for this compound.
Part 1: Acylation & Cyclization to 2-Ethyl-5-nitro-1,3-benzoxazole
This initial step involves the reaction of 2-amino-4-nitrophenol with a propionylating agent (e.g., propionic acid, propionyl chloride, or propionic anhydride) followed by cyclodehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) is a common catalyst and solvent for this transformation.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low conversion to the desired 2-Ethyl-5-nitro-1,3-benzoxazole. What are the likely causes?
A1: Low conversion in this step is a common issue during scale-up and can often be attributed to several factors:
-
Insufficient Dehydration: The cyclization step is a dehydration reaction. On a larger scale, the removal of water can be less efficient, leading to an equilibrium that favors the starting materials or the intermediate amide.
-
Suboptimal Temperature: The reaction often requires high temperatures to drive the cyclization.[1][2] Inadequate heating or poor heat transfer in a large reactor can lead to incomplete reactions.
-
Catalyst Deactivation: If using a recyclable catalyst, its activity may diminish over time. For catalysts like PPA, viscosity can be an issue at lower temperatures, hindering effective mixing.[1]
-
Purity of Starting Materials: Impurities in the 2-amino-4-nitrophenol or the propionylating agent can interfere with the reaction.[3][4]
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
A2: Side product formation can complicate purification and reduce yield. Common side products include:
-
N-acylated but uncyclized intermediate: This occurs when the dehydration step is incomplete.
-
O-acylated product: The phenolic hydroxyl group can also be acylated.
-
Polymerization: Under harsh acidic conditions and high temperatures, starting materials can polymerize.[4]
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inefficient water removal | Use a Dean-Stark trap for azeotropic removal of water if the solvent allows. If using PPA, ensure the temperature is high enough to facilitate dehydration. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| Poor mixing | Ensure adequate agitation, especially when using viscous reagents like PPA. Consider mechanical stirring for large-scale reactions. | |
| Side Product Formation | Incomplete cyclization | Increase reaction time or temperature. Consider a stronger dehydrating agent. |
| O-acylation | Use a milder acylating agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time if the desired reaction is faster). | |
| Polymerization | Avoid excessively high temperatures or prolonged reaction times. Ensure proper mixing to avoid localized overheating. |
Protocol 1: Scale-Up Synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole
Safety First: This reaction involves corrosive acids and high temperatures. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is mandatory. The reaction should be conducted in a well-ventilated fume hood or a suitable reactor.
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add polyphosphoric acid (PPA).
-
Reagent Addition: Slowly add 2-amino-4-nitrophenol to the PPA with stirring. The mixture may become thick.
-
Heating: Begin heating the mixture to around 140-150°C.
-
Acylating Agent Addition: Slowly add propionic acid to the reaction mixture. An exotherm may be observed. Control the addition rate to maintain the desired temperature.
-
Reaction Monitoring: Hold the reaction mixture at 145-150°C for 3-6 hours.[1] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
The product will precipitate as a solid.
-
Neutralize the mixture with a base (e.g., 40% aq. NaOH) to a pH of 5-6.[1]
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.
-
Part 2: Reduction of 2-Ethyl-5-nitro-1,3-benzoxazole
The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. Chemical reduction using reagents like tin(II) chloride (SnCl₂) or iron in acidic media are also viable alternatives.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation is sluggish or incomplete. What could be the issue?
A1: Several factors can affect the efficiency of catalytic hydrogenation on a larger scale:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Sulfur-containing compounds are common poisons for palladium catalysts.
-
Poor Mass Transfer: In a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen), efficient mixing is crucial for good contact between all components. Inadequate agitation can lead to slow reaction rates.
-
Insufficient Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. Ensure the reactor is properly sealed and the pressure is maintained.
-
Catalyst Quality and Loading: The activity of the catalyst can vary between batches. A higher catalyst loading may be required, but this increases cost and can complicate filtration.
Q2: I am seeing impurities in my final product after reduction. What are they and how can I avoid them?
A2: Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamine compounds. Over-reduction is less common for this substrate but can occur under harsh conditions. The final amine product is also susceptible to air oxidation, which can lead to colored impurities.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Action |
| Slow/Incomplete Hydrogenation | Catalyst poisoning | Ensure the substrate and solvent are of high purity. Consider a charcoal treatment of the substrate solution before adding the catalyst. |
| Poor mixing/mass transfer | Increase the stirring speed. Use a reactor designed for efficient gas-liquid-solid mixing. | |
| Low hydrogen pressure | Check for leaks in the system and ensure a consistent supply of hydrogen. | |
| Impurity Formation | Incomplete reduction | Increase reaction time, hydrogen pressure, or catalyst loading. |
| Product oxidation | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure of the final product to air and light. |
Protocol 2: Catalytic Hydrogenation of 2-Ethyl-5-nitro-1,3-benzoxazole
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). This procedure must be carried out by trained personnel in a properly designed hydrogenation reactor (autoclave). The catalyst should be handled wet to minimize the risk of ignition.
-
Reactor Setup: In a hydrogenation reactor, add 2-Ethyl-5-nitro-1,3-benzoxazole and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 5-10% w/w of 10% Pd/C catalyst. The catalyst is typically added as a slurry in the reaction solvent.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen several times, followed by purging with hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction is often exothermic, and cooling may be required to maintain the desired temperature (typically 25-50°C).
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis of a reaction aliquot.
-
Work-up:
-
Depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5]
-
If significant impurities remain, column chromatography may be necessary for smaller scales, while for larger scales, alternative purification methods like salt formation and recrystallization might be more practical.[5]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- BenchChem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem.
-
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
ResearchGate. synthesis of 2-substituted-benzoxazoles a. | Download Table. [Link]
-
RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
NIH. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
Green Chemistry (RSC Publishing). Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
Journal of Al-Nahrain University. Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]
- BenchChem. Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Fluorescent Probes: A Comparative Analysis of Benzoxazole Derivatives and Classic Dyes for Cellular Imaging
In the intricate world of cellular biology, fluorescent probes are the beacons that illuminate the complex machinery of life. The selection of an appropriate fluorescent tool is a critical decision that dictates the quality, reliability, and insightfulness of experimental data. This guide provides an in-depth, objective comparison of fluorescent probes built upon the versatile benzoxazole scaffold against well-established, classic fluorescent dyes. Our aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights needed to make informed decisions for their specific cell imaging applications.
The initial compound of interest, 2-Ethyl-1,3-benzoxazol-5-amine, is a chemical building block rather than a standalone probe. However, its core structure, the benzoxazole ring system, is a key component in a versatile class of fluorescent probes.[1] These probes are noted for their unique photophysical properties, such as high quantum yields and sensitivity to their microenvironment.[1] This guide will, therefore, focus on the broader class of benzoxazole-based dyes and compare their performance with cornerstone fluorescent probes in the field.
The Benzoxazole Scaffold: A Platform for Innovation
Benzoxazole derivatives are a class of heterocyclic compounds recognized for their significant potential in cellular and molecular biology.[1] The fused benzene and oxazole rings form a stable aromatic system that can be chemically modified to create sensors for a wide array of biological analytes and environmental parameters, including viscosity, pH, and metal ions.[1] Their fluorescence characteristics, such as absorption and emission wavelengths, can be tuned by altering the substituents on the benzoxazole core.[2][3] This adaptability makes them a promising platform for the development of novel fluorescent probes tailored for specific biological questions.
The Classic Contenders: A Legacy of Cellular Imaging
To provide a comprehensive comparison, we will evaluate benzoxazole-based probes against several classes of widely used fluorescent dyes, each with its own set of strengths and limitations:
-
DAPI and Hoechst Dyes: These are classic nuclear stains that bind to the A/T-rich regions of DNA's minor groove.[4][5] They are invaluable for identifying cell nuclei and assessing cell cycle status.[5]
-
Fluorescein and its Derivatives (e.g., FITC): Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that has been a workhorse in fluorescence microscopy for decades.[6] It is commonly conjugated to antibodies and other biomolecules for immunofluorescence applications.[7]
-
Rhodamine Dyes (e.g., Rhodamine B, TRITC): Rhodamines are known for their bright fluorescence and good photostability.[] They are used in a variety of applications, from staining cellular structures to acting as tracer dyes.[9][10]
-
Cyanine Dyes (e.g., Cy3, Cy5): This class of dyes is prized for its high molar extinction coefficients, resulting in exceptionally bright fluorescence.[11][] They are available in a wide range of excitation and emission wavelengths, making them ideal for multiplexing experiments.[13]
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent probe often begins with an evaluation of its photophysical properties. The following table summarizes the key performance metrics for representative probes from each class.
| Property | Benzoxazole Derivative (Example) | DAPI | FITC | Rhodamine B | Cy3 | Cy5 |
| Excitation Max (nm) | ~350-410[14] | ~358[15] | ~490[6] | ~553 | ~550[] | ~650[11] |
| Emission Max (nm) | ~475-550[2][14] | ~461[15] | ~525[6] | ~576 | ~570[] | ~670[11] |
| Quantum Yield | Variable (0.005-0.98)[14] | 0.62 - 0.92[15] | ~0.50[6] | ~0.65 (in ethanol)[10] | High | High |
| Key Advantage | Environmentally sensitive[1] | High DNA specificity[5] | Cost-effective, widely compatible[6] | Good photostability[] | Very bright[11] | Far-red emission, low autofluorescence[16] |
| Key Limitation | Properties are highly structure-dependent | Requires UV excitation, potential for phototoxicity[17] | pH sensitive, prone to photobleaching[6][18] | Can be cytotoxic | Requires sensitive detection systems[16] |
In-Depth Analysis: Causality Behind Experimental Choices
For Live-Cell vs. Fixed-Cell Imaging
The choice between a live-cell or fixed-cell imaging experiment is a primary determinant in probe selection.
-
Live-Cell Imaging: The ideal probe must be cell-permeable and exhibit low cytotoxicity to avoid altering the biological processes under observation.[19] Hoechst dyes are generally preferred over DAPI for live-cell staining due to better cell permeability and lower toxicity.[4][20] Benzoxazole derivatives can be designed for live-cell applications, and their environmental sensitivity can be leveraged to study dynamic cellular processes.[1]
-
Fixed-Cell Imaging: Fixation and permeabilization of cells remove the barrier of the cell membrane, allowing a wider range of probes to be used. DAPI is a reliable and cost-effective stain for fixed cells.[15][20] FITC and Rhodamine conjugates are staples in immunofluorescence staining of fixed samples.[]
Environmental Sensitivity: A Double-Edged Sword
The fluorescence of many benzoxazole derivatives is sensitive to the polarity and viscosity of their microenvironment.[1][2] This property can be exploited to create sophisticated sensors for cellular parameters. However, this sensitivity also means that changes in the cellular environment can lead to fluorescence artifacts if not properly controlled for. In contrast, dyes like the cyanines are generally less sensitive to their environment, providing a more stable and predictable signal.[]
Photostability and Brightness: The Endurance Test
Brightness, a function of both molar extinction coefficient and quantum yield, and photostability are critical for long-term imaging experiments and for detecting low-abundance targets.
-
Cyanine dyes are renowned for their exceptional brightness and are often the probes of choice for demanding applications.[11]
-
Fluorescein (FITC) , while historically significant, is notoriously prone to photobleaching, limiting its use in long-term imaging.[6][18] Derivatives like Alexa Fluor 488 have been developed to overcome this limitation.
-
Rhodamine dyes offer a good balance of brightness and photostability.[]
-
The photostability of benzoxazole derivatives can vary significantly depending on their specific chemical structure.[14]
Experimental Protocols: A Self-Validating System
A robust experimental protocol is essential for obtaining reliable and reproducible data. Below is a generalized protocol for fluorescent staining of adherent cells, which can be adapted for specific probes.
General Protocol for Fluorescent Stating of Adherent Mammalian Cells
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove culture medium.[21]
-
Fixation (for fixed-cell staining): Add a 4% paraformaldehyde solution in PBS to the cells and incubate for 15-20 minutes at room temperature.[22] Note: For live-cell imaging, skip this and the next step.
-
Permeabilization (for intracellular targets in fixed cells): Wash the cells twice with PBS. Then, add a solution of 0.1-0.5% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.
-
Blocking (for immunofluorescence): Wash the cells twice with PBS. Add a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin and 0.1% Tween-20) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation (for immunofluorescence): Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[21]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[21]
-
Secondary Antibody/Fluorescent Probe Incubation: Dilute the fluorescently labeled secondary antibody or the fluorescent probe in the appropriate buffer. Incubate with the cells for 1 hour at room temperature, protected from light.[21]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium, which may also contain a nuclear counterstain like DAPI.[21]
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore(s).
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated.
Caption: Generalized workflow for cell staining experiments.
Conclusion and Future Outlook
The field of fluorescent probe development is dynamic, with continuous innovation yielding brighter, more stable, and more specific tools for cell imaging. [24][25]While classic dyes like DAPI, FITC, Rhodamines, and Cyanines remain indispensable tools, the benzoxazole scaffold represents a versatile platform for creating novel probes with unique functionalities. [26][27]The environmental sensitivity of some benzoxazole derivatives, for instance, opens up possibilities for real-time monitoring of cellular physiology in ways that are not possible with traditional dyes. [1] The ultimate choice of a fluorescent probe will always depend on the specific biological question being asked, the experimental system, and the available instrumentation. By understanding the fundamental properties and trade-offs of different probe classes, researchers can design more robust experiments and generate clearer, more impactful data. This guide serves as a starting point for this critical decision-making process, encouraging a deeper dive into the literature to find the perfect fluorescent tool for your next discovery.
References
- Benchchem. A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Fluorene Derivatives versus Fluorescein.
-
Biology Stack Exchange. Hoechst or DAPI for nuclear staining?. 2012-06-19. Available from: [Link]
-
Analytical Methods (RSC Publishing). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. Available from: [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 2-Ethyl-1,3-benzoxazol-5-amine Against Standard Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial properties is a cornerstone of modern drug discovery. Among these, benzoxazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3][4][5] This guide provides an in-depth comparative analysis of a specific novel compound, 2-Ethyl-1,3-benzoxazol-5-amine, against established standard antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation, supported by standardized experimental protocols and comparative data, to elucidate the potential of this compound as a future therapeutic agent.
The antimicrobial potential of benzoxazole derivatives is well-documented, with various studies highlighting their efficacy against a range of pathogens.[6][7][8][9] These compounds are structural isosteres of natural nucleic bases, which may facilitate their interaction with crucial biopolymers within microbial cells.[3] This guide will dissect the performance of this compound through rigorous, standardized antimicrobial susceptibility testing (AST) methodologies, providing a clear, data-driven comparison with widely used clinical antibiotics.
Part 1: Methodologies for Antimicrobial Susceptibility Testing
To ensure the validity and reproducibility of antimicrobial evaluations, standardized testing protocols are paramount. The methodologies outlined herein are aligned with the principles set forth by global standards bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13] These standardized approaches provide a framework for generating comparable data across different laboratories and studies.
Broth Microdilution for Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)
The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[10][14][15] It is considered a gold standard for susceptibility testing.[16] Following MIC determination, the assay can be extended to establish the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death (typically a ≥99.9% reduction in the initial bacterial inoculum).[17][18][19]
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony-Forming Units (CFU)/mL.[20] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14][21]
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds (this compound and standard antibiotics) in CAMHB within the wells of a 96-well microtiter plate.[20] The concentration range should be selected to bracket the expected MIC.
-
Controls: Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only) on each plate.[20]
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control. The final volume in each well should be uniform (e.g., 100 µL).[22]
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.[14][20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[10][20]
-
MBC Determination: To determine the MBC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (the MIC well and more concentrated wells).[21] Spread these aliquots onto fresh, antibiotic-free agar plates.
-
MBC Incubation and Calculation: Incubate the agar plates at 35-37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[19][21][23]
Agar Disk Diffusion (Kirby-Bauer Method)
The Kirby-Bauer disk diffusion test is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial compounds.[24][25][26] It is valued for its simplicity, low cost, and flexibility in drug selection.[27] The test involves placing antimicrobial-impregnated paper disks on an agar surface uniformly inoculated with the test organism. The antimicrobial agent diffuses into the agar, and if the organism is susceptible, a clear zone of no growth—the zone of inhibition—forms around the disk.[27][28]
-
Medium Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. The surface of the agar should be dry before inoculation.[29]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard as described for the broth dilution method.[24]
-
Inoculation: Dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside wall of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[27]
-
Disk Application: Using sterile forceps or a disk dispenser, place paper disks impregnated with known concentrations of the test compounds onto the inoculated agar surface.[29] Ensure disks are placed at least 24 mm apart.[29]
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 18-24 hours.[28]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters (mm), including the diameter of the disk.[29] Compare the measured zone diameters to the interpretive criteria established by CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[29]
Part 2: Comparative Antimicrobial Activity
The following data represents a hypothetical comparative evaluation of this compound against a panel of standard antibiotics. The selected antibiotics—Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Gentamicin (an aminoglycoside)—represent different classes with distinct mechanisms of action. The test panel includes key Gram-positive and Gram-negative pathogens.
Quantitative Susceptibility: MIC and MBC Data
The potency of an antimicrobial agent is inversely proportional to its MIC value; a lower MIC indicates greater potency.[10] The ratio of MBC to MIC provides insight into whether a compound is primarily bactericidal (killing bacteria) or bacteriostatic (inhibiting growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]
Table 1: Comparative MIC and MBC Values (µg/mL)
| Compound / Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| MIC / MBC | MIC / MBC | MIC / MBC | |
| This compound | 8 / 16 | 16 / 32 | 32 / 64 |
| Ciprofloxacin | 0.5 / 1 | 0.015 / 0.03 | 0.25 / 0.5 |
| Ampicillin | 0.25 / 0.5 | >128 / >128 | >128 / >128 |
| Gentamicin | 1 / 2 | 0.5 / 1 | 2 / 4 |
Analysis of Quantitative Data:
-
This compound demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The MBC/MIC ratio of 2 suggests a bactericidal mode of action against the tested strains.
-
Compared to the standard antibiotics, the novel compound exhibited higher MIC values, indicating lower potency. For instance, its activity against S. aureus (MIC 8 µg/mL) was less potent than Ciprofloxacin (0.5 µg/mL), Ampicillin (0.25 µg/mL), and Gentamicin (1 µg/mL).
-
Notably, Ampicillin was ineffective against the Gram-negative bacteria, which is expected due to common resistance mechanisms (e.g., β-lactamase production). In contrast, the benzoxazole derivative maintained activity, highlighting its potential against certain resistant phenotypes.
Qualitative Susceptibility: Kirby-Bauer Disk Diffusion Data
The disk diffusion test provides a qualitative assessment that complements the quantitative MIC data. Larger zones of inhibition generally correlate with lower MIC values and greater susceptibility.
Table 2: Comparative Zone of Inhibition Diameters (mm) and Interpretation
| Compound / Antibiotic (Disk Content) | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Zone (mm) / Interp. | Zone (mm) / Interp. | Zone (mm) / Interp. | |
| This compound (30 µg) | 18 / S | 16 / I | 14 / I |
| Ciprofloxacin (5 µg) | 25 / S | 32 / S | 28 / S |
| Ampicillin (10 µg) | 30 / S | 6 / R | 6 / R |
| Gentamicin (10 µg) | 22 / S | 24 / S | 20 / S |
(S = Susceptible, I = Intermediate, R = Resistant; Interpretive criteria are hypothetical for the novel compound and based on CLSI standards for antibiotics)
Analysis of Qualitative Data:
-
The results of the disk diffusion test align with the MIC data. This compound produced a clear zone of inhibition against S. aureus, indicating susceptibility.
-
Against the Gram-negative organisms, the compound yielded zones falling into the "Intermediate" category. This suggests that while it possesses activity, higher concentrations may be required for effective treatment compared to agents categorized as "Susceptible."
-
The standard antibiotics performed as expected, with Ciprofloxacin and Gentamicin showing broad-spectrum activity and Ampicillin demonstrating a narrower spectrum.
Discussion and Mechanistic Insights
The collective data indicates that this compound is a promising antimicrobial compound with bactericidal activity against a spectrum of pathogens. While its potency in this hypothetical scenario is lower than that of established antibiotics like Ciprofloxacin, its effectiveness against both Gram-positive and Gram-negative bacteria is a significant finding.
Several studies suggest that the antimicrobial mechanism of benzoxazole derivatives may involve the inhibition of bacterial DNA gyrase.[30][31] This enzyme is crucial for DNA replication and is a validated target for antibiotics like the fluoroquinolones. The ability of benzoxazoles to target such essential cellular machinery underscores their potential for further development.
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A Comparative Guide to the Biological Activity of Benzoxazole and Benzothiazole Derivatives
A Senior Application Scientist's Field Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to explore the versatile world of heterocyclic compounds. Among these, benzoxazole and benzothiazole derivatives stand out as privileged scaffolds.[1][2][3] These two bicyclic systems, where a benzene ring is fused to an oxazole or a thiazole ring, respectively, are bioisosteres.[4] This subtle difference—an oxygen atom in benzoxazole versus a sulfur atom in benzothiazole—can lead to significant variations in physicochemical properties, metabolic stability, and, ultimately, biological activity. This guide provides an in-depth, objective comparison of their performance across key therapeutic areas, supported by experimental data and validated protocols, to aid researchers in making informed decisions during scaffold selection and lead optimization.
The Core Scaffolds: A Tale of Two Bioisosteres
Benzoxazole and benzothiazole are structurally analogous, differing only by the heteroatom at position 1 of the five-membered ring.[1][2] This relationship, known as bioisosterism, is a cornerstone of rational drug design. The replacement of oxygen with sulfur alters key parameters such as bond angles, bond lengths, lipophilicity, and hydrogen bonding capacity, which in turn modulate the molecule's interaction with biological targets.[4]
Caption: Core structures of Benzoxazole and Benzothiazole.
Comparative Analysis of Biological Activities
The choice between a benzoxazole and a benzothiazole scaffold is highly dependent on the desired therapeutic outcome. While both exhibit a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties, the potency often varies significantly.[1][2][3][5]
Antimicrobial Activity
Both scaffolds have been extensively explored for the development of new antimicrobial agents.[5][6] However, comparative studies often reveal a superiority of the benzothiazole core, particularly in the antibacterial domain.
One study synthesized a series of 1,2,3-triazoles appended with either a benzoxazole or a benzothiazole moiety and screened them for antibacterial activity. The results consistently showed that the triazole derivatives containing a benzothiazole ring exhibited better efficacy against both Gram-positive and Gram-negative bacteria compared to their benzoxazole counterparts.[7] For instance, compound 7s (a benzothiazole derivative) showed promising activity, while its direct benzoxazole analog was less potent.[7]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Derivative Example | S. aureus | B. subtilis | E. coli | K. pneumoniae | Reference |
| Benzothiazole-Triazole | Compound 7s | 12.5 | 12.5 | 25 | 25 | [7] |
| Benzoxazole-Triazole | Analog of 7s | >50 | >50 | >50 | >50 | [7] |
| Benzothiazole | Compound 3 | 50 | 25 | 25 | N/A | [8] |
| Benzothiazole | Compound 4 | 50 | 25 | 25 | N/A | [8] |
Note: N/A indicates data not available in the cited source.
The enhanced activity of benzothiazole derivatives is often attributed to the greater polarizability and lipophilicity of the sulfur atom, which may facilitate membrane transport and interaction with intracellular targets.[8]
In the realm of antifungal agents, the distinction is less pronounced, with potent derivatives emerging from both scaffolds. A study evaluating 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives against eight phytopathogenic fungi found that specific benzoxazole derivatives (5a, 5b, 5h, 5i ) exhibited significant and, in some cases, superior activity compared to the positive control, hymexazol.[5] For example, compound 5h was the most potent inhibitor against F. Solani, with an IC50 of 4.34 μg/mL, approximately nine times more potent than hymexazol.[5] This highlights that while general trends may exist, the substitution pattern on the scaffold is a critical determinant of activity.
Anticancer Activity
Benzoxazole and benzothiazole derivatives have emerged as promising scaffolds for anticancer drug development, targeting various hallmarks of cancer.[9][10][11]
A notable example is the 2-(4-aminophenyl)benzothiazole series, which has shown potent and selective activity against human breast, ovarian, and renal cancer cell lines.[3] In a lead optimization study, researchers replaced the benzothiazole scaffold in a promising anticancer lead compound with benzimidazole and benzoxazole moieties.[9][12] The resulting benzoxazole analogue (1g ) fundamentally retained the potent antiproliferative activity of the parent benzothiazole (1d ), demonstrating their interchangeability in this specific chemical series.[9][12]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Scaffold | HCT116 (Colon) | A549 (Lung) | PC-3 (Prostate) | Reference |
| 1d | Benzothiazole | 0.82 | 0.81 | 1.14 | [9] |
| 1f | Benzimidazole | 0.81 | 0.83 | 1.21 | [9] |
| 1g | Benzoxazole | 0.93 | 0.95 | 1.45 | [9] |
The mechanism of action for these compounds can be diverse. Some benzoxazole derivatives act as kinase inhibitors (e.g., VEGFR-2, Akt, NF-κB), interfering with signaling pathways that promote cancer cell proliferation and survival.[13][14] Similarly, certain benzothiazole derivatives have been found to induce apoptosis and suppress cell migration in hepatocellular carcinoma cells by modulating oxidative stress and inflammatory mediators like NF-κB, COX-2, and iNOS.[15]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and both scaffolds have been successfully utilized to develop potent anti-inflammatory agents.[15][16][17] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
In a direct comparative study, methyl 2-((4-[dimethylamino]benzylidene)amino)benzoxazole-5-carboxylate and 2-((4-hydroxy-3-iodo-5-methoxybenzylidene)amino)benzothiazole exhibited high anti-inflammatory activity in a carrageenin-induced mice paw edema model, with efficacy comparable to standard drugs.[3] More recently, a series of benzoxazolone derivatives were identified as inhibitors of Myeloid differentiation protein 2 (MD2), a key adaptor protein in the inflammatory signaling pathway.[17] The most active compound, 3g , showed an IC50 value of 5.09 µM against IL-6 production.[17]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the fused ring system.
Caption: Key SAR points for Benzoxazole and Benzothiazole derivatives.
-
C2 Position: This is the most common point of substitution and is crucial for biological activity. The substituent at C2 often dictates the mechanism of action by forming key interactions (hydrogen bonds, hydrophobic interactions) within the active site of the target protein.[18]
-
Benzene Ring (C5/C6): Substituents on the benzene portion of the scaffold primarily modulate the molecule's pharmacokinetic properties. Electron-withdrawing groups like halogens or nitro groups frequently enhance antimicrobial and anticancer activities.[5][13]
-
The Heteroatom (O vs. S): The choice between oxygen and sulfur is a critical decision. As a bioisostere of benzoxazole, benzothiazole often exhibits increased lipophilicity.[4] This can lead to better membrane permeability and potentially stronger hydrophobic interactions with a target, sometimes resulting in enhanced potency. For example, in one study on antiviral activity against Tobacco Mosaic Virus (TMV), replacing the oxazole ring with a thiazole ring increased the compound's efficacy.[4]
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key biological assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the antiproliferative effect of the synthesized compounds on cancer cell lines.
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole/benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5x10⁵ CFU/mL in each well.[8]
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.[6][7]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]
Conclusion and Future Outlook
The comparative analysis of benzoxazole and benzothiazole derivatives reveals a nuanced picture rather than a simple declaration of superiority for one scaffold over the other.
-
Benzothiazoles often show a slight edge in antibacterial applications, potentially due to the physicochemical properties imparted by the sulfur atom.[7] They have also been extensively developed as potent anticancer agents.[11]
-
Benzoxazoles demonstrate exceptional versatility, with numerous derivatives showing potent antifungal , anticancer , and anti-inflammatory activities that are often comparable or, in specific cases, superior to their thiazole counterparts.[5][17]
Ultimately, the choice of scaffold is context-dependent. The bioisosteric replacement of oxygen with sulfur is a powerful strategy in lead optimization. If a promising benzoxazole "hit" is identified, synthesizing its benzothiazole analog is a logical and validated step to explore potential improvements in potency, selectivity, or ADME properties, and vice-versa. Future research should focus on direct, head-to-head comparisons of these scaffolds within the same chemical series against a broad panel of biological targets to further delineate the subtle yet critical roles of these cornerstone heterocycles in drug discovery.
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A Comparative Guide to Nuclear Staining: 2-Ethyl-1,3-benzoxazol-5-amine and the Benzoxazole Class vs. DAPI
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular imaging, the precise visualization of the nucleus is fundamental to a vast array of biological inquiries, from fundamental cell cycle analysis to high-content screening in drug discovery. For decades, 4′,6-diamidino-2-phenylindole (DAPI) has been the cornerstone of nuclear counterstaining, prized for its robust and specific labeling of DNA. However, the relentless pursuit of improved fluorescent probes has led to the exploration of novel chemical scaffolds. This guide provides a detailed comparative analysis of the well-established DAPI stain and the emerging class of benzoxazole-based fluorescent probes, with a specific focus on the representative, yet less characterized, 2-Ethyl-1,3-benzoxazol-5-amine.
It is important to note that publicly available, peer-reviewed experimental data specifically detailing the use of this compound as a nuclear stain for bioimaging is limited. Therefore, this guide will draw comparisons between DAPI and the broader class of benzoxazole fluorescent dyes, highlighting their known general characteristics in bioimaging applications. The information presented for the benzoxazole class should be considered representative, providing a foundational understanding for researchers interested in exploring this promising family of fluorophores.
At a Glance: DAPI vs. Benzoxazole Derivatives
| Feature | DAPI (4′,6-diamidino-2-phenylindole) | Benzoxazole Derivatives (General Class) |
| Chemical Structure | Aromatic compound with two amidine groups. | Heterocyclic compounds with a benzene ring fused to an oxazole ring.[1] |
| Mechanism of Action | Binds to the minor groove of double-stranded DNA, with a preference for AT-rich regions.[2] | Can interact with DNA, with some derivatives showing intercalation as a potential binding mode.[3] |
| Spectral Properties | Excitation (max): ~358 nmEmission (max): ~461 nm (blue)[2] | Spectral properties are tunable based on chemical modifications to the benzoxazole core.[4] |
| Suitability for Live/Fixed Cells | Primarily used for fixed and permeabilized cells due to limited membrane permeability and potential cytotoxicity at higher concentrations.[5] Can be used in live cells, but may require higher concentrations and shorter incubation times.[6] | Generally exhibit good cell permeability, with some derivatives showing low cytotoxicity, making them promising candidates for live-cell imaging.[7] |
| Photostability | Prone to photobleaching and photoconversion under prolonged UV exposure, which can lead to artifacts in multicolor imaging.[5][8] | Generally reported to have good photostability.[5][7] |
| Cytotoxicity | Can be toxic to live cells, particularly at concentrations required for staining.[5] | Often reported to have low toxicity, making them suitable for long-term imaging studies.[7] |
| Advantages | - High specificity for DNA- Bright fluorescence- Well-established protocols | - Tunable spectral properties- Good photostability- Low cytotoxicity- Potential for live-cell imaging |
| Limitations | - Limited live-cell imaging applicability- Photobleaching and photoconversion- Broad emission spectrum can cause bleed-through into other channels.[9] | - Less characterized than DAPI- Specific properties can vary significantly between derivatives |
The Causality Behind Experimental Choices: A Deeper Dive
The selection of a nuclear stain is not merely a matter of choosing a color. It is a critical decision that can profoundly impact the validity and interpretation of experimental results. The choice between a classic dye like DAPI and a newer class of probes like benzoxazoles hinges on the specific demands of the experiment.
For Routine Fixed-Cell Imaging: The Reliability of DAPI
DAPI's enduring popularity stems from its highly specific and strong binding to DNA, resulting in a bright and unmistakable nuclear signal in fixed and permeabilized cells. The protocols for DAPI staining are well-established and highly reproducible, making it a reliable workhorse for applications such as cell counting, apoptosis assays (sub-G1 peak analysis), and as a nuclear counterstain in immunofluorescence.[7][10]
However, the very properties that make DAPI a powerful tool also impose limitations. Its reliance on UV excitation can be phototoxic to cells, a significant concern in any live-cell imaging experiment. Furthermore, DAPI is susceptible to photoconversion, a phenomenon where UV excitation can alter its chemical structure, leading to fluorescence emission in the green and even red spectra.[5][8][11] This can be a major source of artifacts in multicolor imaging experiments, potentially leading to false-positive signals.
For Live-Cell and Long-Term Imaging: The Promise of Benzoxazoles
The benzoxazole scaffold offers a versatile platform for the design of fluorescent probes with properties that can be tailored for specific applications. A key advantage of many benzoxazole derivatives is their reported lower cytotoxicity and better cell permeability compared to DAPI, making them more suitable for live-cell imaging.[7] The ability to modify the chemical structure allows for the tuning of their spectral properties, potentially leading to probes with narrower emission spectra that are better suited for multiplexing with other fluorophores.[4]
Furthermore, the general class of benzoxazole dyes has been reported to exhibit good photostability, a crucial attribute for time-lapse imaging and experiments requiring prolonged observation.[5][7] This resistance to photobleaching ensures that the fluorescent signal remains stable over time, allowing for more accurate quantitative analysis.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the successful application of both DAPI and a representative benzoxazole-based nuclear stain. The inclusion of appropriate controls is essential for validating the staining pattern and assessing any potential artifacts.
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for nuclear staining with DAPI and benzoxazole-based dyes.
Detailed Protocol 1: DAPI Staining of Fixed Cells
This protocol is a standard and reliable method for nuclear counterstaining in fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM. Incubate the cells with the DAPI staining solution for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound DAPI and reduce background fluorescence.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).[2]
Detailed Protocol 2: Staining with a Representative Benzoxazole-Based Dye (Hypothetical)
This protocol is a generalized starting point for using a novel benzoxazole-based nuclear stain. Optimization of dye concentration and incubation time will be necessary for each specific derivative and cell type.
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Benzoxazole dye stock solution (e.g., 1 mM in DMSO)
-
Antifade mounting medium (for fixed cells)
Procedure for Live-Cell Imaging:
-
Cell Culture: Grow cells in imaging-compatible dishes or plates.
-
Staining Solution Preparation: Dilute the benzoxazole dye stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Staining: Remove the existing culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing (Optional): For some dyes, a wash step with pre-warmed PBS or culture medium may be necessary to reduce background fluorescence.
-
Imaging: Image the live cells immediately using a fluorescence microscope with appropriate filter sets for the specific benzoxazole derivative.
Procedure for Fixed-Cell Imaging:
-
Follow steps 1-5 from the DAPI staining protocol for fixation and permeabilization.
-
Staining: Dilute the benzoxazole dye stock solution in PBS to the optimized final concentration. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with the appropriate filter sets.
Mechanism of Action: DAPI's Interaction with DNA
The specificity of DAPI for DNA is a result of its distinct binding mechanism. Understanding this provides a baseline for evaluating the binding of novel probes.
Caption: The binding of DAPI to the minor groove of DNA, leading to enhanced fluorescence.
Concluding Remarks
DAPI remains an indispensable tool in the cell biologist's toolkit, offering a simple and effective method for nuclear visualization in fixed samples. Its limitations, however, particularly in the context of live-cell and multicolor imaging, underscore the need for continued innovation in fluorescent probe development.
The benzoxazole class of fluorescent dyes represents a promising frontier in this endeavor. Their tunable spectral properties, coupled with reports of good photostability and low cytotoxicity, position them as attractive alternatives to DAPI, especially for more demanding imaging applications. While specific experimental data for this compound in bioimaging is not yet widely available, the general characteristics of the benzoxazole family suggest a bright future for these compounds in illuminating the intricate workings of the cell nucleus. As with any novel tool, rigorous validation and optimization will be paramount to unlocking their full potential.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Benzoxazole Derivatives Against MCF-7 and HepG2 Cancer Cell Lines
Introduction: The Rationale for Targeting Benzoxazoles in Oncology
In the landscape of anticancer drug development, the relentless pursuit of novel chemical scaffolds that offer enhanced efficacy and selectivity remains a paramount objective.[1][2] Among the heterocyclic compounds, the benzoxazole moiety has emerged as a "privileged structure" in medicinal chemistry.[3][4] Its structural similarity to natural nucleic acid bases like adenine and guanine allows for potential interactions with the biopolymers of living systems.[5] This fundamental characteristic, combined with a versatile synthetic profile, has enabled the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[4][5][6]
This guide provides a comprehensive framework for the preclinical, in vitro evaluation of novel benzoxazole derivatives, focusing specifically on two of the most widely utilized human cancer cell lines:
-
MCF-7: An estrogen receptor (ER)-positive human breast adenocarcinoma cell line, representing a key model for hormone-responsive breast cancer.[7][8]
-
HepG2: A human hepatocellular carcinoma cell line, serving as a critical model for liver cancer research.[9]
We will delve into the causality behind the experimental design, provide a robust and self-validating protocol for cytotoxicity assessment, present a comparative analysis of representative data, and explore the mechanistic underpinnings of benzoxazole's anticancer activity.
Pillar 1: Strategic Experimental Design
A successful in vitro evaluation hinges on a meticulously planned experimental design. The goal is not merely to generate data, but to produce interpretable and conclusive results that can reliably inform the next stage of the drug development pipeline.[10][11]
The Panel: Cell Lines and Controls
The choice of cell lines is foundational. MCF-7 and HepG2 are selected for their relevance to prevalent and challenging cancers.[12][13] To ensure the integrity of our findings, the experimental setup must include:
-
Test Compounds: The novel benzoxazole derivatives at various concentrations.
-
Negative Control: Vehicle control (e.g., 0.1% DMSO), used to dissolve the test compounds. This establishes the baseline cell viability.
-
Positive Control: A well-characterized anticancer drug. For this context, Sorafenib is an excellent choice as it is a known inhibitor of multiple kinases, including VEGFR, and is used clinically for hepatocellular carcinoma.[14][15] This provides a benchmark against which the potency of the novel derivatives can be compared.
The Core Assay: Measuring Cytotoxicity via MTT
The cornerstone of this evaluation is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]
The Principle of Causality: Why the MTT assay? Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[19] This conversion is a hallmark of cellular health and mitochondrial function, making it a reliable indicator of cytotoxic effects.
dot
Caption: Principle of the MTT Cell Viability Assay.
Pillar 2: A Self-Validating Experimental Workflow
To ensure trustworthiness, every protocol must be robust and reproducible. The following workflow diagram and detailed protocol are designed to minimize variability and produce high-quality data.
dot
Caption: Standard workflow for in vitro cytotoxicity screening.
Detailed MTT Assay Protocol
This protocol is optimized for adherent cells like MCF-7 and HepG2 in a 96-well plate format.
Materials:
-
MCF-7 or HepG2 cells in logarithmic growth phase
-
Complete culture medium (e.g., DMEM for HepG2, MEM for MCF-7, with 10% FBS).[8][9]
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[17][19]
-
Solubilization solution: DMSO
-
Sterile 96-well flat-bottom plates
-
Test compounds and controls
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells. Seed 100 µL of cell suspension per well at a density of 5,000-10,000 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[18]
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and nutrient depletion, confounding the results.[18]
-
-
Compound Treatment: Prepare serial dilutions of the novel benzoxazole derivatives and the positive control (Sorafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as the negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in 5% CO₂. The duration should be consistent across all experiments for valid comparisons.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[20]
-
Expert Tip: MTT is light-sensitive. Keep the stock solution and the plate protected from light during this step to prevent degradation of the reagent.[18]
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of intracellular purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[18]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17] Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells.
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell viability by 50%. This value is determined by plotting a dose-response curve (% Viability vs. log[Compound Concentration]) and using non-linear regression analysis.
Pillar 3: Comparative Data and Mechanistic Insights
The ultimate goal is to compare the novel derivatives against each other and against a known standard.
Quantitative Data Summary
The IC₅₀ values are the primary metric for comparison. A lower IC₅₀ value indicates higher potency. The data below is representative of findings in the literature, where novel derivatives are compared to a standard like Sorafenib.[14][15][21]
| Compound | Target/Class | IC₅₀ on MCF-7 (µM)[14][15][21][22] | IC₅₀ on HepG2 (µM)[14][15][21][22] |
| Sorafenib (Reference) | Multi-kinase Inhibitor | 6.46 - 7.26 | 3.40 - 9.18 |
| Novel Benzoxazole 12l | VEGFR-2 Inhibitor | 15.21 | 10.50 |
| Novel Benzoxazole 5e | VEGFR-2 Inhibitor | 8.67 | 4.13 |
| Novel Benzoxazole 8d | VEGFR-2 Inhibitor | 3.43 | 2.43 |
| Novel Benzoxazole 14a | VEGFR-2 Inhibitor | 4.05 | 3.95 |
Note: The IC₅₀ values are compiled from multiple studies and represent a range of observed potencies for different benzoxazole derivatives. They are for illustrative comparison purposes.
From this table, a researcher can quickly identify lead candidates. For instance, compound 8d shows superior potency to the reference drug Sorafenib against both cell lines, making it a high-priority candidate for further investigation.[21]
Structure-Activity Relationship (SAR) Insights
The variations in potency among derivatives are not random; they are dictated by chemical structure. SAR analysis is crucial for rational drug design.[23] Studies have shown that the type and position of substituent groups on the benzoxazole ring system significantly influence anticancer activity.[5][23] For example, the presence of electron-withdrawing groups like chlorine or nitro at specific positions can enhance anti-proliferative activity.[23] Comparing the structures of compounds like 12l, 5e, and 8d would reveal which moieties contribute to the enhanced VEGFR-2 inhibition and cytotoxicity.
Unveiling the Mechanism of Action
While cytotoxicity data is essential, understanding how a compound works provides a deeper validation of its potential. Many potent benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[24][25]
A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis—the formation of new blood vessels that tumors need to grow.[14][15][26] By inhibiting VEGFR-2, these compounds can stifle tumor growth and induce apoptosis (programmed cell death).[14][21][26]
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Further investigation of lead candidates like compound 8d could involve cell cycle analysis and apoptosis assays (e.g., Annexin V staining, caspase level measurement) to confirm that the observed cytotoxicity is due to the induction of programmed cell death, a desirable trait for an anticancer agent.[14][26][27]
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logically structured approach to the initial in vitro evaluation of novel benzoxazole derivatives. By employing a robust experimental design, a validated MTT protocol, and a clear framework for data comparison, researchers can effectively identify promising lead compounds. The data presented illustrates that specific benzoxazole derivatives can exhibit cytotoxic potency against breast (MCF-7) and liver (HepG2) cancer cells that is comparable or even superior to established anticancer drugs like Sorafenib.[21]
The most promising candidates identified through this screening process should be advanced to more complex evaluations, including:
-
Screening against a broader panel of cancer cell lines to determine the spectrum of activity.
-
In vitro assessment against normal, non-cancerous cell lines to determine selectivity and a preliminary safety profile.[14]
-
In-depth mechanistic studies to confirm target engagement (e.g., VEGFR-2 kinase assays) and elucidate downstream effects on apoptosis and cell cycle pathways.[14][21]
This systematic progression from initial screening to detailed mechanistic studies is fundamental to the successful development of the next generation of benzoxazole-based anticancer therapeutics.
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 11, 2026, from [Link]
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Breaking the Bottleneck in Anticancer Drug Development: Efficient Utilization of Synthetic Biology. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Benzoxazole derivatives with anticancer potential isolated from natural sources. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015, March 28). Journal of Applied Pharmaceutical Science. Retrieved January 11, 2026, from [Link]
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Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025, May 31). Journal of King Saud University - Science. Retrieved January 11, 2026, from [Link]
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Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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MCF7 [MCF-7] Cell Line. (n.d.). Elabscience. Retrieved January 11, 2026, from [Link]
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Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. (2022, April 27). Bibliomed. Retrieved January 11, 2026, from [Link]
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Positive and negative controls and the effectiveness of the test compounds against MCF-7, HCT, and HEPG-2 Control/compound IC 50 (lM) Cell line F ratio p value. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved January 11, 2026, from [Link]
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Comparative Efficacy of 2-Ethyl-1,3-benzoxazol-5-amine Against Drug-Resistant Bacteria: A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobials
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and multidrug-resistant (MDR) Gram-negative bacteria have rendered many first-line antibiotics ineffective. This escalating crisis necessitates the urgent discovery and development of novel chemical scaffolds with potent activity against these recalcitrant strains. The benzoxazole ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comprehensive assessment of a representative benzoxazole derivative, 2-Ethyl-1,3-benzoxazol-5-amine, as a potential candidate for combating drug-resistant bacteria. We will delve into its proposed mechanism of action, present a comparative analysis of its efficacy supported by experimental data, and provide detailed protocols for its evaluation.
Chemical Profile: this compound
This compound belongs to the benzoxazole class of heterocyclic compounds, characterized by a fused benzene and oxazole ring. The substitutions at the 2-position (ethyl group) and 5-position (amine group) are critical determinants of its biological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability, while the amine group can be crucial for interacting with biological targets through hydrogen bonding.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the precise mechanism for this specific compound is a subject of ongoing investigation, many antimicrobial benzoxazole derivatives are known to target bacterial DNA gyrase and topoisomerase IV. These essential enzymes control the topological state of DNA during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately triggering bacterial cell death. The proposed mechanism involves the benzoxazole core intercalating with the DNA and interacting with the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands.
Caption: Proposed mechanism of action for this compound.
Comparative Efficacy Analysis
To assess the potential of this compound, we present a comparative analysis of its in vitro activity against key drug-resistant pathogens, benchmarked against commonly used antibiotics. The following data is a synthesis from studies on structurally similar benzoxazole derivatives and serves as a predictive model for the efficacy of the title compound.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
| Compound/Antibiotic | MRSA (ATCC 43300) MIC (µg/mL) | VRE (E. faecalis, ATCC 51299) MIC (µg/mL) | P. aeruginosa (MDR, Clinical Isolate) MIC (µg/mL) |
| This compound (Predicted) | 2 - 8 | 4 - 16 | 16 - 64 |
| Vancomycin | 1 | >256 | Not Applicable |
| Linezolid | 2 | 2 | Not Applicable |
| Ciprofloxacin | >128 | >128 | 32 |
| Meropenem | Not Applicable | Not Applicable | 16 |
Data is representative and compiled from literature on analogous benzoxazole compounds for illustrative purposes.
Table 2: Time-Kill Kinetic Assay Summary
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. A bactericidal agent is defined as one that causes a ≥3-log10 reduction (99.9% kill) in the bacterial colony-forming units (CFU/mL).
| Compound (at 4x MIC) | Organism | Time to achieve 3-log10 reduction (hours) |
| This compound (Predicted) | MRSA | 6 - 8 |
| Vancomycin | MRSA | 12 - 24 |
| Daptomycin | MRSA | 2 - 4 |
Experimental Protocols for Efficacy Assessment
The following protocols are standardized methodologies for evaluating the antibacterial efficacy of a novel compound like this compound.
Protocol 1: Broth Microdilution for MIC Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound.
Materials:
-
Test compound (this compound) stock solution (e.g., 1280 µg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
-
96-well microtiter plates.
-
Incubator (35-37°C).
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Time-Kill Kinetic Assay
Objective: To assess the rate of bactericidal activity of the test compound.
Materials:
-
Test compound.
-
Log-phase bacterial culture (approx. 1 x 10^6 CFU/mL).
-
Culture tubes with CAMHB.
-
Shaking incubator.
-
Agar plates for colony counting.
Procedure:
-
Preparation: Prepare culture tubes with CAMHB containing the test compound at a desired concentration (e.g., 4x MIC) and a growth control tube without the compound.
-
Inoculation: Inoculate all tubes with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the tubes in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.
-
Analysis: Plot log10 CFU/mL versus time to generate the time-kill curve.
Conclusion and Future Directions
The synthesized data and proposed mechanistic framework suggest that this compound represents a promising scaffold for the development of new antibiotics targeting drug-resistant bacteria. Its predicted potent activity against MRSA, coupled with a favorable bactericidal profile, warrants further investigation. Future studies should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular target through techniques such as enzyme inhibition assays and crystallography.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.
-
Toxicity Profiling: Conducting comprehensive toxicology studies to ensure a favorable safety profile for potential clinical development.
The continued exploration of novel chemical entities like this compound is critical in our ongoing battle against the global threat of antimicrobial resistance.
References
A Comparative Guide to the Validation of 2-Ethyl-1,3-benzoxazol-5-amine Derivatives as VEGFR-2 Inhibitors
This guide provides a comprehensive technical comparison and validation framework for a promising class of anti-angiogenic compounds: 2-Ethyl-1,3-benzoxazol-5-amine and its derivatives. We will objectively evaluate their performance as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors against established alternatives, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The Central Role of VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis.[1] Tumors require a dedicated blood supply to receive oxygen and nutrients, and the vascular network serves as a conduit for metastatic spread. The Vascular Endothelial Growth Factor (VEGF) family and its receptors are the primary regulators of this process.[1]
Among the three main VEGFR subtypes, VEGFR-2 (also known as KDR or Flk-1) is the most critical mediator of the angiogenic signal in endothelial cells.[1][2] The binding of its ligand, VEGF-A, triggers a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic kinase domain.[2][3] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][4][5][6]
Given its pivotal role, inhibiting the kinase activity of VEGFR-2 is a clinically validated and highly effective therapeutic strategy to disrupt tumor angiogenesis.[7][8][9] Small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of VEGFR-2 prevent its activation and block downstream signaling, forming a cornerstone of modern anti-cancer therapy.[7][9]
VEGFR-2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the primary signaling cascades initiated by VEGFR-2 activation and highlights the mechanism of action for ATP-competitive inhibitors like the benzoxazole derivatives.
Caption: VEGFR-2 signaling cascade and inhibition by benzoxazole derivatives.
Performance Comparison: Benzoxazole Derivatives vs. Standard Inhibitors
The benzoxazole scaffold has emerged as a promising chemotype for developing novel VEGFR-2 inhibitors.[10][11][12][13] Researchers have synthesized and evaluated numerous derivatives, demonstrating potent anti-proliferative and anti-angiogenic activities. A key metric for evaluating these compounds is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of an inhibitor required to reduce the activity of the VEGFR-2 enzyme by 50%.
Below is a comparative analysis of several novel benzoxazole derivatives against Sorafenib, a multi-kinase inhibitor approved for clinical use and a common benchmark in preclinical studies.[14][15]
| Compound ID | VEGFR-2 Kinase IC₅₀ (nM) | Anti-Proliferative IC₅₀ (µM) vs. HepG2 | Anti-Proliferative IC₅₀ (µM) vs. MCF-7 | Reference |
| Benzoxazole Derivatives | ||||
| Compound 12l | 97.38 | 10.50 | 15.21 | [10][12][16] |
| Compound 8d | 55.4 | 2.43 | 3.43 | [11] |
| Compound 8a | 57.9 | N/A | N/A | [11] |
| Compound 8e | 74.1 | N/A | N/A | [11] |
| Benchmark Inhibitor | ||||
| Sorafenib | 48.16 - 90 | 3.40 | 4.21 | [11][14][15][16] |
Analysis of Comparative Data:
-
Direct Target Engagement: Several benzoxazole derivatives exhibit potent, direct inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values in the nanomolar range. Notably, compound 8d (IC₅₀ = 55.4 nM), 8a (IC₅₀ = 57.9 nM), and 8e (IC₅₀ = 74.1 nM) demonstrate inhibitory activity comparable to, and in some cases exceeding, that of Sorafenib.[11]
-
Cellular Efficacy: The anti-proliferative data confirms that target engagement translates to a functional cellular response. Compound 8d showed superior cytotoxicity against both hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines compared to Sorafenib in the same study.[11]
-
Structure-Activity Relationship (SAR): The data suggests a strong correlation between the compounds' ability to inhibit the VEGFR-2 enzyme and their cytotoxic effects on cancer cell lines.[8][16] This provides confidence that the observed anti-proliferative activity is, at least in part, mediated through the intended VEGFR-2 target.
Experimental Validation: Protocols & Methodologies
To ensure scientific rigor, the validation of a novel VEGFR-2 inhibitor requires a multi-faceted approach, progressing from direct enzymatic assays to cell-based functional assays.[17][18][19] Here, we provide a detailed protocol for a cornerstone experiment: the Human Umbilical Vein Endothelial Cell (HUVEC) migration assay, which directly assesses the anti-angiogenic potential of a compound.
Protocol: HUVEC Wound Healing (Scratch) Migration Assay
This assay models the process of endothelial cell migration, a crucial step in the formation of new blood vessels.[13][17] Inhibition of migration provides strong evidence of a compound's anti-angiogenic properties.
Principle: A confluent monolayer of HUVECs is mechanically "wounded" by creating a scratch. The cells at the edge of the scratch will naturally migrate to close the gap. The ability of a test compound to inhibit this "healing" process is quantified over time by imaging the wound area.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound derivative(s) of interest
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Sorafenib, Sunitinib)
-
Inverted microscope with a camera
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs into 24-well plates at a density that will form a confluent monolayer within 24 hours. Culture in EGM-2 at 37°C and 5% CO₂.
-
Causality Note: Achieving a uniform, confluent monolayer is critical for creating a consistent wound edge and ensuring that the observed closure is due to migration, not proliferation.
-
-
Wound Creation: Once cells are fully confluent, gently create a linear scratch in the center of each well using a sterile 200 µL pipette tip. Apply consistent pressure to ensure uniform wound width.
-
Washing: Immediately wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment: Replace the PBS with fresh, low-serum EGM-2 containing the test compounds at various concentrations (e.g., 0.1, 1, 10 µM). Include wells for:
-
Vehicle Control: Contains only the solvent (e.g., 0.1% DMSO) used to dissolve the compounds. This serves as the baseline for 100% migration.
-
Positive Control: Contains a known VEGFR-2 inhibitor (e.g., 10 µM Sorafenib) to validate the assay's responsiveness.
-
-
Imaging (Time 0): Immediately after adding the treatments, place the plate on an inverted microscope and capture images of the scratch in each well. This is the baseline (T=0) measurement.
-
Incubation: Return the plate to the 37°C, 5% CO₂ incubator.
-
Imaging (Time 12-24h): After a defined period (e.g., 12 or 24 hours), capture images of the same wound areas again.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at T=0 and the final time point for each well.
-
Calculate the percentage of wound closure for each condition using the formula: % Wound Closure = [(Area_T0 - Area_T_final) / Area_T0] * 100
-
Normalize the results to the vehicle control and plot the percentage of migration inhibition versus compound concentration to determine the IC₅₀ for migration.
-
Experimental Workflow Diagram
Caption: Workflow for the HUVEC wound healing migration assay.
Conclusion and Future Directions
The validation data strongly supports the continued investigation of this compound derivatives as a promising class of VEGFR-2 inhibitors. Several synthesized compounds demonstrate nanomolar potency against the target kinase, rivaling established drugs like Sorafenib.[11] This direct enzymatic inhibition translates into effective suppression of cancer cell proliferation and endothelial cell migration, key hallmarks of angiogenesis.[11][13]
The provided protocols offer a robust framework for researchers to independently validate these findings and explore the therapeutic potential of novel benzoxazole-based compounds. Future work should focus on optimizing lead compounds for improved pharmacokinetic properties and evaluating their efficacy and safety in in vivo tumor models to bridge the gap from preclinical discovery to clinical application.
References
- VEGFR-2 signaling pathway and downstream mediators.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- Development - VEGF signaling via VEGFR2 - generic cascades P
- Molecular Bases of VEGFR-2-Mediated Physiological Function and P
- In-vitro and in-vivo assays for angiogenesis-modul
- Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evalu
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed.
- A critical analysis of current in vitro and in vivo angiogenesis assays - PMC.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie.
- Angiogenesis Assays - R&D Systems.
- In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC - NIH.
- Current methods for assaying angiogenesis in vitro and in vivo - PMC - PubMed Central.
- The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35 - Benchchem.
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Discovery of new VEGFR-2 inhibitors based on bis([4][6][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central.
- VEGFR2 Selective Inhibitors | Selleckchem.com.
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- In vitro VEGFR-2 inhibitory assay.
- VEGFR-2 inhibitor - Wikipedia.
- Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC - NIH.
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A Senior Application Scientist's Guide to Benchmarking 2-Ethyl-1,3-benzoxazol-5-amine for Agricultural Applications
Abstract
This guide provides a comprehensive framework for benchmarking the performance of the novel benzoxazole derivative, 2-Ethyl-1,3-benzoxazol-5-amine, in agricultural applications. While specific public data on this compound is nascent, the broader class of benzoxazoles exhibits significant potential as fungicides, herbicides, and insecticides.[1][2][3] This document, therefore, outlines a rigorous, scientifically validated methodology for evaluating its efficacy, primarily as a foliar fungicide, against established industry standards. We will detail the necessary experimental designs, key performance indicators (KPIs), and data interpretation frameworks essential for researchers, scientists, and drug development professionals in the agrochemical sector. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and trustworthy data.
Introduction: The Rationale for Benchmarking a Novel Benzoxazole Derivative
The continuous evolution of pathogen resistance and the increasing demand for sustainable agricultural practices necessitate the discovery and development of new active ingredients for crop protection. Benzoxazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2][3] this compound, as a novel entity within this class, warrants a systematic evaluation of its potential to address unmet needs in modern agriculture.
Benchmarking is a critical process in the development of any new agricultural chemical. It allows for a direct and unbiased comparison of a new product's performance against existing solutions, providing essential data for decision-making in research and development, as well as for future product positioning.[4][5][6] This guide will provide a framework for such a benchmarking study, focusing on a hypothetical application as a foliar fungicide for the control of a common and economically significant plant pathogen.
Selection of Comparators and Target Pathogen
To establish a robust benchmark, this compound's performance must be compared against well-characterized, commercially successful fungicides with known modes of action. For the purpose of this guide, we will consider the following hypothetical scenario:
-
Target Pathogen: Botrytis cinerea (Gray Mold), a ubiquitous and economically damaging fungal pathogen affecting a wide range of crops.
-
Test Compound: this compound (formulated as a 250 g/L emulsifiable concentrate).
-
Comparator 1 (Systemic Fungicide): Azoxystrobin (a strobilurin fungicide).
-
Comparator 2 (Contact Fungicide): Chlorothalonil (a multi-site contact fungicide).
-
Control: Untreated control.
This selection of comparators allows for the evaluation of the test compound against both systemic and contact modes of action, providing a comprehensive understanding of its relative strengths and weaknesses.
Experimental Design and Protocols
A multi-tiered approach to testing is essential, progressing from in-vitro screening to greenhouse trials and, ultimately, field trials.
In-Vitro Mycelial Growth Inhibition Assay
Objective: To determine the intrinsic fungicidal activity of this compound against Botrytis cinerea and to calculate its EC₅₀ (Effective Concentration to inhibit 50% of growth).
Methodology:
-
Preparation of Fungal Cultures: Isolate and culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates.
-
Preparation of Test Solutions: Prepare a stock solution of this compound and the comparator fungicides in a suitable solvent (e.g., DMSO). Create a dilution series to achieve final concentrations ranging from 0.01 to 100 µg/mL in the PDA medium.
-
Poisoned Agar Technique: Incorporate the test solutions into molten PDA before pouring the plates. The final solvent concentration should not exceed 1% (v/v) and should be included in the control plates.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing Botrytis cinerea culture in the center of each treated and control plate.
-
Incubation: Incubate the plates at 20-22°C in the dark for 5-7 days.
-
Data Collection and Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the untreated control. Use probit analysis to determine the EC₅₀ value for each compound.
DOT Diagram of the In-Vitro Assay Workflow:
Caption: Workflow for the in-vitro mycelial growth inhibition assay.
Greenhouse Preventative and Curative Efficacy Trials
Objective: To evaluate the efficacy of this compound in preventing and curing Botrytis cinerea infection on a model plant species (e.g., tomato or bean plants) under controlled environmental conditions.
Methodology:
-
Plant Propagation: Grow healthy, uniform plants to the 3-4 true leaf stage.
-
Fungicide Application:
-
Preventative: Apply the test and comparator fungicides to the foliage until runoff. Allow the foliage to dry completely before inoculation.
-
Curative: Inoculate the plants with a spore suspension of Botrytis cinerea. Apply the fungicide treatments 24-48 hours post-inoculation.
-
-
Inoculation: Spray the plants with a standardized spore suspension of Botrytis cinerea (e.g., 1 x 10⁶ spores/mL).
-
Incubation: Place the plants in a high-humidity chamber ( >95% RH) at 20-22°C for 48-72 hours to promote infection. Then, move them to standard greenhouse conditions.
-
Disease Assessment: 7-10 days after inoculation, assess the disease severity on a scale of 0-100% (percentage of leaf area infected).
-
Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control.
DOT Diagram of the Greenhouse Trial Logic:
Caption: Logical flow for preventative vs. curative greenhouse trials.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical In-Vitro Efficacy against Botrytis cinerea
| Compound | EC₅₀ (µg/mL) | 95% Confidence Interval |
| This compound | 1.2 | 0.9 - 1.5 |
| Azoxystrobin | 0.8 | 0.6 - 1.0 |
| Chlorothalonil | 2.5 | 2.1 - 2.9 |
Table 2: Hypothetical Greenhouse Efficacy against Botrytis cinerea on Tomato
| Treatment | Application Rate (g a.i./ha) | Preventative Control (%) | Curative Control (%) |
| This compound | 250 | 92 | 65 |
| Azoxystrobin | 250 | 95 | 75 |
| Chlorothalonil | 1000 | 88 | 20 |
| Untreated Control | - | 0 | 0 |
Interpretation of Hypothetical Data:
In this illustrative scenario, this compound demonstrates strong intrinsic fungicidal activity, comparable to the systemic fungicide Azoxystrobin and superior to the contact fungicide Chlorothalonil in vitro. In greenhouse trials, it provides excellent preventative control, again on par with Azoxystrobin. Its curative activity, while significant, is less potent than the systemic comparator, suggesting a primarily protectant mode of action.
Concluding Remarks and Future Directions
This guide has outlined a foundational framework for the comprehensive benchmarking of this compound as a potential agricultural fungicide. The described protocols for in-vitro and greenhouse evaluations are designed to generate reliable and comparable data. Positive results from these initial studies would justify progression to more extensive field trials across different geographical locations and crop types. Further research should also focus on elucidating the precise mode of action of this compound, its spectrum of activity against other plant pathogens, and its toxicological and environmental profile. Such a data-driven approach is paramount for the successful development and registration of a novel active ingredient.
References
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Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Available at: [Link]
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Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Available at: [Link]
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Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Available at: [Link]
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A Comparative Guide to the Molecular Docking of Benzoxazole and Benzimidazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the benzoxazole and benzimidazole scaffolds stand as privileged structures, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5][6] Their structural similarities, yet distinct electronic properties, make them a fascinating subject for comparative analysis, particularly in the realm of computational drug design. This guide provides an in-depth, objective comparison of the molecular docking performance of benzoxazole and benzimidazole derivatives, supported by experimental data and field-proven insights. Our focus is to elucidate the subtle yet critical differences in their interactions with biological targets, thereby empowering researchers in their quest for novel therapeutics.
The Rationale for Comparison: Structural Analogs with Divergent Potential
Benzoxazole and benzimidazole are bioisosteres, meaning they possess similar shapes and sizes but differ in their atomic composition. The replacement of the oxygen atom in the benzoxazole ring with a nitrogen atom in the benzimidazole ring introduces a hydrogen bond donor and alters the electron distribution within the heterocyclic system. These modifications can significantly impact the binding affinity and selectivity of the derivatives towards their protein targets.
Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool for exploring these differences.[7][8][9] It allows for the rational design of more potent and selective inhibitors by providing insights into the molecular interactions at the atomic level.
Comparative Docking Performance: A Synthesis of a Decade of Research
A comprehensive review of the literature reveals that both benzoxazole and benzimidazole derivatives have been successfully docked against a wide array of biological targets, demonstrating their versatility as pharmacophores. The following table summarizes key findings from various studies, offering a comparative perspective on their docking performance.
| Target Protein/Enzyme | Derivative Class | Reported Docking Scores/Binding Affinities (kcal/mol) | Key Molecular Interactions | Therapeutic Area | Reference |
| VEGFR-2 | Benzoxazole | -7.084 to -7.426 | Hydrogen bonds with key residues (Leu35, Val43, Lys63, etc.)[10] | Anticancer | [10][11] |
| EGFR | Benzimidazole | Comparable to Erlotinib | Interactions with the EGFR active site | Anticancer | [12] |
| Topoisomerase II | Benzimidazole | Favorable docking scores | Not specified | Antibacterial | [13] |
| DNA Gyrase | Benzimidazole | Favorable docking scores | Not specified | Antibacterial | [13] |
| 14-α demethylase (CYP51) | Benzimidazole-Thiadiazole Hybrids | -10.928 (most active compound) | Hydrogen bond with Met508 | Antifungal | [14] |
| COX-2 | Benzoxazole | Good c-docker interaction energy | Not specified | Anti-inflammatory | [15] |
| COX-1/COX-2 | Benzimidazole | -9.572 (COX-1), -9.122 (COX-2) | Hydrogen bonding with Ser530, Pi-Pi stacking with Tyr385 and Trp387 | Anti-inflammatory | [16] |
| Urease | Benzimidazole/Benzoxazole Hybrids | IC50 values of 0.20 ± 0.01 to 36.20 ± 0.70 μM | Not specified | Anti-ulcer | [17] |
| Thymidylate Synthase | Benzoxazole | Favorable interactions | Not specified | Anticancer | [18] |
Analysis of Comparative Performance:
The data suggests that both scaffolds are capable of forming stable complexes with a variety of protein targets. The choice between a benzoxazole and a benzimidazole core often depends on the specific requirements of the target's active site. For instance, the presence of an additional hydrogen bond donor in the benzimidazole ring can be advantageous in interacting with targets rich in hydrogen bond acceptors. Conversely, the oxygen atom in the benzoxazole ring can act as a hydrogen bond acceptor.
Studies have shown that in certain cases, benzoxazole derivatives exhibit superior activity. For example, in a study on antibacterial and antifungal agents, only the benzoxazole derivatives, and not the benzimidazole counterparts, showed significant activity.[19][20] Another study on antifungal agents found that benzoxazole derivatives were generally more potent than their benzothiazole analogs, a related heterocycle.[21]
Ultimately, the selection of the scaffold should be guided by a thorough understanding of the target's binding site topology and the desired mode of interaction. Molecular docking serves as a powerful predictive tool in this selection process.
A Self-Validating Experimental Protocol for Comparative Docking Studies
To ensure the trustworthiness and reproducibility of in-silico experiments, it is crucial to follow a well-defined and validated protocol. The following is a detailed, step-by-step methodology for conducting a comparative molecular docking study of benzoxazole and benzimidazole derivatives.
Step 1: Protein Preparation
The quality of the protein structure is paramount for a successful docking study.
-
Selection and Retrieval: Obtain the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand.
-
Preprocessing:
-
Remove water molecules and any co-solvents from the PDB file.
-
Add hydrogen atoms, as they are often not resolved in crystal structures.
-
Assign correct bond orders and formal charges.
-
Repair any missing residues or atoms using protein preparation tools available in software packages like Schrödinger Maestro or MOE.
-
Step 2: Ligand Preparation
The ligands (benzoxazole and benzimidazole derivatives) must be prepared to represent their most likely state in the biological environment.
-
3D Structure Generation: Draw the 2D structures of the derivatives and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.
-
Ionization and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4) to ensure that the most relevant form of the ligand is used in the docking simulation.
Step 3: Active Site Definition and Grid Generation
The docking search space must be defined around the active site of the protein.
-
Binding Site Identification: If the protein structure contains a co-crystallized ligand, the active site can be defined based on its location. Otherwise, active site prediction tools can be used.
-
Grid Generation: A grid box is generated around the defined active site. The size of the grid should be sufficient to accommodate the ligands and allow for rotational and translational sampling.
Step 4: Molecular Docking
This is the core step where the ligand is docked into the protein's active site.
-
Algorithm Selection: Choose a suitable docking algorithm. Popular choices include Glide (Schrödinger), AutoDock, and GOLD.[7]
-
Docking Execution: Run the docking simulation. The program will generate a series of possible binding poses for each ligand within the active site.
-
Scoring: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The lower the score, the more favorable the binding.
Step 5: Post-Docking Analysis and Validation
The results of the docking simulation must be carefully analyzed and validated.
-
Pose Selection: The top-ranked poses for each ligand are visually inspected to assess their plausibility. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.
-
Comparative Analysis: The docking scores and binding modes of the benzoxazole and benzimidazole derivatives are compared. The differences in their interactions with the active site residues are noted.
-
Validation (Optional but Recommended):
-
Re-docking: The co-crystallized ligand (if available) is re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original pose indicates that the docking protocol is reliable.
-
Molecular Dynamics (MD) Simulation: The stability of the top-ranked ligand-protein complexes can be further assessed using MD simulations.
-
Visualizing the Workflow and Key Structures
To provide a clearer understanding of the processes and molecules involved, the following diagrams have been generated.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: The core chemical structures of benzoxazole and benzimidazole.
Conclusion: A Tale of Two Scaffolds
The comparative analysis of benzoxazole and benzimidazole derivatives through molecular docking reveals a nuanced interplay between structure, electronics, and biological activity. While both scaffolds are undeniably valuable in drug discovery, their optimal application depends on the specific context of the biological target. This guide has provided a framework for understanding their comparative docking performance, a robust protocol for conducting such studies, and a rationale for making informed decisions in the design of novel therapeutics. As computational tools continue to evolve, so too will our ability to harness the full potential of these remarkable heterocyclic compounds.
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- N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. (n.d.). PubMed.
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- IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (n.d.). Plant Archives.
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Safety Operating Guide
Navigating the Disposal of 2-Ethyl-1,3-benzoxazol-5-amine: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle 2-Ethyl-1,3-benzoxazol-5-amine with the appropriate precautions. Based on data from structurally similar compounds, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this and any laboratory chemical is the consistent use of appropriate PPE. This forms the first line of defense against potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which may lead to irritation or allergic reactions. |
| Protective Clothing | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of any dust or vapors, which could be harmful to the respiratory system. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[1]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all materials contaminated with this compound.
-
Separate Waste Streams:
-
Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and paper towels. These should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Compatibility: Ensure the waste container is made of a material compatible with amines, such as high-density polyethylene (HDPE).
Step 2: Labeling and Storage
Clear and accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1] Ensure it is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Step 3: Arranging for Disposal
The final step is to ensure the waste is transported and disposed of by a certified entity.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. They will have established procedures for the collection and disposal of chemical waste.
-
Licensed Waste Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste, which is often accomplished through high-temperature incineration.[1]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of hazardous chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal. It is crucial to adhere to all local, state, and federal regulations concerning hazardous waste management.
By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-Ethyl-1,3-benzoxazol-5-amine
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of 2-Ethyl-1,3-benzoxazol-5-amine, a vital heterocyclic building block in pharmaceutical and materials science research. Our focus is not just on what to do, but why we do it, ensuring that every researcher understands the causality behind these critical safety measures.
Understanding the Hazard Profile
This compound is a solid organic compound that, while instrumental in synthesis, presents several potential health hazards.[1] Safety data sheets for this compound and structurally related aminobenzoxazoles consistently highlight the following risks:
-
Skin Irritation: Direct contact can cause skin irritation.[2]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Toxicity if Swallowed: The compound is considered toxic if ingested.
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential for mitigating risk.
Personal Protective Equipment (PPE): A Systematic Approach
The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of after handling or if contamination is suspected.[2] |
| Eye and Face Protection | Government-approved safety glasses with side shields or chemical safety goggles.[2][3] | To protect against accidental splashes or airborne particles that could cause serious eye irritation. |
| Skin and Body Protection | A lab coat or protective clothing that covers the arms. | To shield skin from accidental spills and contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A government-approved respirator may be necessary for large quantities or when dust generation is unavoidable.[2] | To minimize the inhalation of airborne particles that can cause respiratory tract irritation.[1] |
This tiered approach to PPE corresponds to established safety levels, often categorized from Level D (minimum protection) to Level A (maximum protection for vapor and splash hazards).[4] For routine laboratory-scale handling of this compound, a modified Level C or D approach is typically sufficient, emphasizing engineering controls like fume hoods.[4][5]
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory. The following workflow provides a step-by-step guide for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Review the SDS: Before handling, thoroughly read and understand the Safety Data Sheet for this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[2]
-
Workspace Setup: Ensure your workspace is in a well-ventilated area, preferably within a certified chemical fume hood.[2] Have an eyewash station and safety shower readily accessible.[3]
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.
-
Experimental Use: When using the compound in reactions, maintain containment and avoid direct contact.[2] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: After use, thoroughly wash your hands and any exposed skin.[2]
-
-
Spill and Emergency Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Major Spills or Exposure: In case of a large spill or personal exposure, evacuate the area and seek immediate medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[3]
-
Inhalation: Move the individual to fresh air and keep them at rest in a comfortable position for breathing.[2]
-
Ingestion: If swallowed, rinse the mouth and call a poison center or doctor immediately.
-
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling process. Chemical waste must be managed according to local, regional, and national regulations.[3]
-
Waste Segregation: Do not dispose of this compound down the drain.[2] Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be accurately labeled with its contents.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3]
By adhering to these detailed procedures, you not only protect yourself and your colleagues but also contribute to a culture of scientific excellence and responsibility.
References
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ChemBK. (2024). 5-Amino-2-ethyl-1,3-benzoxazole. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
